4-(4-Chlorophenyl)oxane-4-carboxylic acid
Description
Properties
IUPAC Name |
4-(4-chlorophenyl)oxane-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClO3/c13-10-3-1-9(2-4-10)12(11(14)15)5-7-16-8-6-12/h1-4H,5-8H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZVUFQFNZWNCPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C2=CC=C(C=C2)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60587948 | |
| Record name | 4-(4-Chlorophenyl)oxane-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60587948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3648-57-5 | |
| Record name | 4-(4-Chlorophenyl)oxane-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60587948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of 4-(4-chlorophenyl)oxane-4-carboxylic acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a proposed synthetic route for 4-(4-chlorophenyl)oxane-4-carboxylic acid, a heterocyclic compound with potential applications in medicinal chemistry and drug development. The synthesis involves a two-step process commencing with the alkylation of 4-chlorophenylacetonitrile, followed by the hydrolysis of the resulting nitrile intermediate. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic pathway and reaction mechanisms.
Proposed Synthetic Pathway
The synthesis of this compound can be achieved through a two-step sequence. The initial step involves the formation of the tetrahydropyran ring and simultaneous introduction of the nitrile group at the 4-position via a dialkylation of 4-chlorophenylacetonitrile with bis(2-chloroethyl) ether. The subsequent step is the hydrolysis of the nitrile functionality to the corresponding carboxylic acid.
Experimental Protocols
Step 1: Synthesis of 4-(4-chlorophenyl)tetrahydropyran-4-carbonitrile
This procedure describes the alkylation of 4-chlorophenylacetonitrile with bis(2-chloroethyl) ether under phase-transfer catalysis conditions. This method is advantageous for its mild reaction conditions and good yields in related alkylations.
Materials:
-
4-chlorophenylacetonitrile
-
bis(2-chloroethyl) ether
-
Sodium hydroxide (50% aqueous solution)
-
Toluene
-
Tetrabutylammonium bromide (TBAB)
-
Deionized water
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Ethyl acetate
-
Hexane
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-chlorophenylacetonitrile (1 equivalent), toluene (10 mL per gram of nitrile), and tetrabutylammonium bromide (0.1 equivalents).
-
With vigorous stirring, add a 50% aqueous solution of sodium hydroxide (5 equivalents).
-
Add bis(2-chloroethyl) ether (1.1 equivalents) dropwise to the reaction mixture at room temperature.
-
Heat the reaction mixture to 70-80°C and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and add deionized water.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield 4-(4-chlorophenyl)tetrahydropyran-4-carbonitrile.
Step 2: Synthesis of this compound
This protocol details the hydrolysis of the nitrile intermediate to the final carboxylic acid product under acidic conditions.
Materials:
-
4-(4-chlorophenyl)tetrahydropyran-4-carbonitrile
-
Concentrated sulfuric acid
-
Deionized water
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, dissolve 4-(4-chlorophenyl)tetrahydropyran-4-carbonitrile (1 equivalent) in a mixture of deionized water and concentrated sulfuric acid (1:1 v/v).
-
Heat the reaction mixture to reflux (approximately 100-110°C) for 8-12 hours. The reaction should be monitored by TLC until the starting material is consumed.
-
Cool the reaction mixture in an ice bath and carefully neutralize with a saturated aqueous sodium bicarbonate solution until the pH is approximately 8-9.
-
Wash the aqueous solution with diethyl ether to remove any unreacted starting material or non-acidic byproducts.
-
Acidify the aqueous layer with concentrated hydrochloric acid to a pH of 1-2, which will precipitate the carboxylic acid.
-
Collect the solid product by vacuum filtration and wash with cold deionized water.
-
Dry the product under vacuum to obtain this compound. Further purification can be achieved by recrystallization from a suitable solvent system such as ethanol/water.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the proposed synthesis. The yield data is estimated based on similar reactions reported in the literature.
| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| 1 | Alkylation | 4-chlorophenylacetonitrile, bis(2-chloroethyl) ether, NaOH, TBAB | Toluene | 70-80 | 4-6 | 60-75 |
| 2 | Hydrolysis | 4-(4-chlorophenyl)tetrahydropyran-4-carbonitrile, H₂SO₄ | Water | 100-110 | 8-12 | 70-85 |
Reaction Mechanisms
The following diagrams illustrate the proposed mechanisms for the key transformations in the synthesis.
An In-depth Technical Guide on the Physicochemical Properties of 4-(4-chlorophenyl)oxane-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 4-(4-chlorophenyl)oxane-4-carboxylic acid. Due to the limited availability of direct experimental data for this specific compound, this guide synthesizes information from structurally similar compounds, general principles of carboxylic acids, and established experimental methodologies.
Chemical Identity
| Identifier | Value |
| IUPAC Name | 4-(4-chlorophenyl)tetrahydro-2H-pyran-4-carboxylic acid |
| CAS Number | 3648-57-5[1] |
| Molecular Formula | C₁₂H₁₃ClO₃[1] |
| Molecular Weight | 240.69 g/mol |
| Canonical SMILES | C1COCC(C1)(C2=CC=C(C=C2)Cl)C(=O)O |
| InChI Key | YZVUFQFNZWNCPZ-UHFFFAOYSA-N[1] |
Predicted and Inferred Physicochemical Properties
| Property | Value (trans-4-(4-chlorophenyl)cyclohexane-1-carboxylic acid) | Inferred Properties for this compound | General Trend for Carboxylic Acids |
| Melting Point | 249.0-255.0 °C[2] | Expected to be a high-melting solid | Melting points do not follow a regular pattern but are generally higher for solids[3]. |
| Boiling Point | Not available | Expected to be high, likely decomposing before boiling at atmospheric pressure | High boiling points due to hydrogen bonding and dimerization[3][4][5]. |
| Appearance | White powder[2] | Likely a white to off-white solid | Low-molecular-weight acids are liquids; higher-molecular-weight acids are waxy solids[3][5]. |
| pKa | Not available | Estimated to be in the range of 4-5 | Acidity is a key feature, with pKa values typically in this range for alkyl/aryl carboxylic acids[4]. |
| Solubility in Water | Not available | Expected to have low solubility | Solubility decreases as the carbon chain length increases[3][6]. |
| Solubility in Organic Solvents | Not available | Generally soluble in solvents like ethanol, diethyl ether, and toluene[3] | Good solubility in many organic solvents is typical[3]. |
| LogP | Not available | Predicted to be moderately lipophilic | Lipophilicity increases with the size of the nonpolar hydrocarbon portion. |
Experimental Protocols for Property Determination
The following are detailed methodologies for the experimental determination of key physicochemical properties of carboxylic acids like this compound.
The melting point of a solid carboxylic acid can be determined using a capillary melting point apparatus.
-
Protocol:
-
A small, dry sample of the crystalline compound is packed into a thin-walled capillary tube.
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The sample is heated at a steady, slow rate.
-
The temperature at which the substance first begins to melt and the temperature at which it is completely liquid are recorded as the melting point range.
-
The pKa can be determined by potentiometric titration.
-
Protocol:
-
A known mass of the carboxylic acid is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent like ethanol if the compound has low water solubility.
-
A standardized solution of a strong base (e.g., NaOH) is added in small, precise increments using a burette.
-
The pH of the solution is measured after each addition of the titrant using a calibrated pH meter.
-
A titration curve is generated by plotting the pH versus the volume of titrant added.
-
The pKa is determined as the pH at the half-equivalence point, where half of the carboxylic acid has been neutralized.
-
The shake-flask method is a standard protocol for determining the equilibrium solubility of a compound.[4]
-
Protocol:
-
An excess amount of the solid carboxylic acid is added to a known volume of the solvent (e.g., water, buffer solution) in a sealed flask.[4]
-
The mixture is agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[4]
-
The suspension is then filtered or centrifuged to remove the undissolved solid.[4]
-
The concentration of the dissolved carboxylic acid in the clear supernatant is determined using a suitable analytical method, such as UV-Vis spectroscopy, HPLC, or titration.[4] This concentration represents the solubility of the compound at that specific temperature.[4]
-
Logical Relationships and Experimental Workflows
The following diagrams illustrate the relationships between the structure of a carboxylic acid and its properties, as well as a typical workflow for physicochemical characterization.
Biological Context
While no specific biological activity or signaling pathway has been definitively associated with this compound, derivatives of the structurally similar 4-(4-chlorophenyl)cyclohexane carboxylic acid have been synthesized and evaluated for their antibacterial activity.[7][8] This suggests that compounds containing the 4-(4-chlorophenyl) moiety attached to a cyclic carboxylic acid may warrant investigation for antimicrobial properties. Further research would be required to elucidate any specific biological targets or mechanisms of action.
Synthesis Outline
The synthesis of this compound is not widely reported. However, a plausible synthetic route could be adapted from methods used for similar compounds. For instance, a synthetic process for 4-(4-chlorophenyl)cyclohexane-1-carboxylic acid involves a Friedel-Crafts reaction followed by hydrolysis and acidification.[9] A potential route for the oxane derivative could involve a multi-step synthesis starting from appropriate precursors to construct the oxane ring with the desired substitution pattern.
Disclaimer: This document is intended for informational purposes for a scientific audience. The physicochemical properties of this compound have been largely inferred from structurally related compounds and general chemical principles due to a lack of direct experimental data in publicly accessible literature. Experimental verification is required for precise and accurate data.
References
- 1. This compound | 3648-57-5 [sigmaaldrich.com]
- 2. trans-4-(4-Chlorophenyl)cyclohexane-1-carboxylic acid, 98% 25 g | Buy Online [thermofisher.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. tsfx.edu.au [tsfx.edu.au]
- 6. savemyexams.com [savemyexams.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. CN101973872A - Synthetic process of 4-(4-chlorophenyl) cyclohexane-1-methanoic acid - Google Patents [patents.google.com]
Analysis of 4-(4-chlorophenyl)oxane-4-carboxylic acid: A Review of Publicly Available Data
Disclaimer: Following a comprehensive review of publicly accessible scientific databases and literature, it has been determined that there is no available research detailing the mechanism of action, pharmacological properties, or biological activity of the specific compound 4-(4-chlorophenyl)oxane-4-carboxylic acid. The information that is available is limited to chemical identifiers and supplier details. This document summarizes the absence of data in the key areas requested and provides context on structurally related compounds where information is available, with the explicit clarification that these may not be predictive of the behavior of the target molecule.
Overview and Lack of Efficacy Data
This compound is a chemical compound with the molecular formula C12H13ClO3[1]. While its chemical structure is defined and the compound is available from commercial suppliers, there is a notable absence of published studies in peer-reviewed journals or patent literature describing its biological effects. Consequently, core requirements for a technical guide, such as quantitative data on efficacy (e.g., IC50, EC50), detailed experimental protocols, and elucidated signaling pathways, cannot be fulfilled at this time.
Analysis of Structurally Related Compounds
To provide some context, a search was conducted for compounds with similar structural motifs. It is critical to note that small changes in chemical structure can lead to vastly different biological activities, and the information below should not be extrapolated to this compound.
-
Cyclohexane Analogue: The most closely related compound with published data is 4-(4-chlorophenyl)cyclohexane-carboxylic acid, where the oxygen atom in the oxane ring is replaced with a carbon. Derivatives of this cyclohexane analogue have been synthesized and evaluated for antibacterial activity against both Gram-positive and Gram-negative bacteria[2]. The synthesis of these compounds involves a Fischer esterification of the carboxylic acid followed by hydrazinolysis[2][3].
-
Piperidine Analogue: A series of 4-(4'-chlorophenyl)-4-hydroxypiperidine derivatives, which feature a nitrogen-containing ring and a hydroxyl group instead of the oxane ring and carboxylic acid, were synthesized and evaluated as potential analgesic and hypotensive agents[4]. These compounds showed significant analgesic activity in thermal stimuli tests in rats[4].
-
Quinoline and Quinazoline Derivatives: Other compounds containing the 4-chlorophenyl and carboxylic acid moieties, but with different core ring structures, have been investigated. For example, 2-(4-chlorophenyl)quinoline-4-carboxylic acid derivatives have been explored as novel histone deacetylase (HDAC) inhibitors[5]. Similarly, 2-(4-chloro-phenyl)-quinazoline-4-carboxylic acid has been synthesized, but its biological activity was not detailed in the available literature[6].
Physicochemical Properties
Basic physicochemical properties for this compound are available from chemical suppliers and databases.
| Property | Value | Source |
| IUPAC Name | 4-(4-chlorophenyl)tetrahydro-2H-pyran-4-carboxylic acid | Sigma-Aldrich |
| Molecular Formula | C12H13ClO3 | PubChemLite[1] |
| InChI Key | YZVUFQFNZWNCPZ-UHFFFAOYSA-N | Sigma-Aldrich |
| Physical Form | Solid | Sigma-Aldrich |
| Purity | 95% | Sigma-Aldrich |
Conclusion
The core requirement for an in-depth technical guide on the mechanism of action of this compound cannot be met due to the absence of published scientific research on its biological activity. There is no data to summarize regarding its efficacy, no experimental protocols to detail, and no signaling pathways to visualize. While related structures have shown activities ranging from antibacterial to analgesic, these findings are not transferable. Further research and publication in the scientific domain are required before a comprehensive understanding of this compound's mechanism of action can be developed.
References
- 1. PubChemLite - 4-(2-chlorophenyl)oxane-4-carboxylic acid (C12H13ClO3) [pubchemlite.lcsb.uni.lu]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dergipark.org.tr [dergipark.org.tr]
Technical Whitepaper: An Examination of the Biological Activity of 4-(4-chlorophenyl)oxane-4-carboxylic Acid and its Structural Analogs
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Direct biological activity data for 4-(4-chlorophenyl)oxane-4-carboxylic acid is not currently available in the public domain. This document provides a comprehensive overview of the biological activities of structurally related analogs, specifically those with cyclohexane and piperidine cores, to infer potential areas of interest for the title compound.
Introduction
The 4-aryl-heterocycle/carbocycle-4-carboxylic acid scaffold is a privileged structure in medicinal chemistry, appearing in a variety of biologically active compounds. The specific compound, this compound, remains uncharacterized in terms of its biological effects. However, by examining its close structural analogs, we can gain valuable insights into its potential pharmacological profile. This whitepaper summarizes the known biological activities of 4-(4-chlorophenyl)cyclohexane and 4-(4-chlorophenyl)piperidine derivatives, providing available quantitative data, experimental methodologies, and workflow diagrams to guide future research endeavors.
Biological Activities of Structural Analogs
The primary biological activities identified for analogs of this compound are antibacterial effects for the cyclohexane derivatives and analgesic and hypotensive properties for the piperidine derivatives.
Antibacterial Activity of 4-(4-chlorophenyl)cyclohexane Carboxylic Acid Derivatives
Derivatives of 4-(4-chlorophenyl)cyclohexane carbohydrazide have been synthesized and evaluated for their in vitro antibacterial properties. These compounds have shown activity against both Gram-positive and Gram-negative bacteria.
Table 1: Summary of Antibacterial Activity for 4-(4-chlorophenyl)cyclohexane Carbohydrazide Derivatives
| Bacterial Strain | Gram Type | Activity Level |
| Staphylococcus aureus | Gram-positive | Significant |
| Streptococcus pyogenes | Gram-positive | Significant |
| Escherichia coli | Gram-negative | Significant |
| Pseudomonas aeruginosa | Gram-negative | Significant |
Note: Quantitative Minimum Inhibitory Concentration (MIC) values were not available in the reviewed literature. The activity is reported as "significant."
Analgesic and Hypotensive Activity of 4-(4-chlorophenyl)-4-hydroxypiperidine Derivatives
A series of N-substituted derivatives of 4-(4'-chlorophenyl)-4-hydroxypiperidine have demonstrated significant analgesic and hypotensive activities.
Table 2: Summary of Pharmacological Activities for 4-(4-chlorophenyl)-4-hydroxypiperidine Derivatives
| Activity | Assay | Result |
| Analgesic | Tail-flick test (in male Wistar rats) | Significant activity at 50 mg/kg (intramuscular) |
| Hypotensive | Blood pressure measurement (in normotensive rats) | Reduction in blood pressure observed |
Experimental Protocols
Detailed experimental protocols for the cited studies were not fully available. The following are generalized methodologies for the types of assays performed.
In Vitro Antibacterial Susceptibility Testing (Broth Microdilution)
The minimum inhibitory concentration (MIC) of the 4-(4-chlorophenyl)cyclohexane carbohydrazide derivatives against various bacterial strains was likely determined using a broth microdilution method.
-
Preparation of Bacterial Inoculum: Bacterial strains are cultured in appropriate broth media to a standardized concentration (e.g., 10^5 CFU/mL).
-
Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The plates are incubated under suitable conditions (e.g., 37°C for 24 hours).
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound that visibly inhibits bacterial growth.
Analgesic Activity Assessment (Tail-Flick Test)
The tail-flick test is a standard method for assessing the analgesic properties of compounds in rodents.
-
Animal Acclimation: Male Wistar rats are acclimated to the testing environment.
-
Baseline Latency: A baseline tail-flick latency is determined by applying a heat source to the tail and measuring the time taken for the rat to withdraw its tail. A cut-off time is set to prevent tissue damage.
-
Compound Administration: The test compounds (e.g., 50 mg/kg) are administered, typically via intramuscular or intraperitoneal injection.
-
Post-treatment Latency: The tail-flick latency is measured at various time points after compound administration.
-
Data Analysis: An increase in the tail-flick latency compared to the baseline indicates an analgesic effect.
Workflow and Pathway Diagrams
As no specific signaling pathways were identified for these compounds, the following diagrams illustrate the general experimental workflows.
Caption: Workflow for In Vitro Antibacterial Screening.
Caption: Workflow for Analgesic Activity Assessment.
Conclusion and Future Directions
While the biological activity of this compound remains to be elucidated, the available data on its structural analogs provide a strong rationale for its investigation. The antibacterial effects of the cyclohexane analog and the analgesic and hypotensive properties of the piperidine analog suggest that the this compound core could be a valuable starting point for the development of new therapeutic agents.
Future research should focus on the synthesis of this compound and its derivatives, followed by a comprehensive screening campaign to evaluate their antibacterial, analgesic, hypotensive, and other potential biological activities. Elucidation of the mechanism of action and any relevant signaling pathways will be crucial for the further development of this chemical scaffold.
An In-depth Technical Guide to the Synthesis and Potential Applications of 4-(4-chlorophenyl)oxane-4-carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and potential uses of 4-(4-chlorophenyl)oxane-4-carboxylic acid and its derivatives. Lacking specific literature on this exact molecule, this document outlines plausible synthetic routes based on analogous chemical structures. It further explores potential therapeutic applications by examining the biological activities of structurally related compounds. This paper aims to serve as a foundational resource for researchers interested in the exploration of this novel chemical entity for drug discovery and development.
Introduction
The oxane (tetrahydropyran) ring is a privileged scaffold in medicinal chemistry, frequently found in a wide array of natural products and synthetic drug molecules. Its favorable physicochemical properties, including metabolic stability and the ability to engage in hydrogen bonding, make it an attractive structural motif. The incorporation of an aryl group at the 4-position, along with a carboxylic acid functionality, opens up avenues for creating diverse chemical libraries with potential therapeutic value. This guide focuses on the 4-(4-chlorophenyl) derivative, a substitution pattern known to influence the pharmacological profiles of many bioactive compounds.
Proposed Synthesis of this compound
Synthesis of the Core Scaffold
The proposed synthesis commences with the alkylation of 4-chlorophenylacetonitrile with bis(2-chloroethyl) ether. This reaction constructs the core tetrahydropyran ring with the desired substituents at the 4-position.
Figure 1: Proposed synthetic pathway for this compound.
Experimental Protocols
Protocol 1: Synthesis of 4-(4-chlorophenyl)oxane-4-carbonitrile
-
To a stirred suspension of sodium hydride (2.2 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere, a solution of 4-chlorophenylacetonitrile (1.0 eq) in anhydrous THF is added dropwise at 0 °C.
-
The reaction mixture is stirred at room temperature for 1 hour.
-
A solution of bis(2-chloroethyl) ether (1.1 eq) in anhydrous THF is then added dropwise.
-
The reaction mixture is heated to reflux and stirred for 24 hours.
-
After cooling to room temperature, the reaction is carefully quenched with water.
-
The aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford 4-(4-chlorophenyl)oxane-4-carbonitrile.
Protocol 2: Synthesis of this compound
-
A mixture of 4-(4-chlorophenyl)oxane-4-carbonitrile (1.0 eq) and 50% aqueous sulfuric acid is heated to reflux for 12 hours.
-
The reaction mixture is cooled to room temperature and poured onto crushed ice.
-
The resulting precipitate is collected by filtration, washed with cold water, and dried.
-
Recrystallization from a suitable solvent (e.g., ethanol/water) yields the pure this compound.
Synthesis of Derivatives
The carboxylic acid moiety of the title compound serves as a versatile handle for the synthesis of a variety of derivatives, including esters and amides. These derivatives can be prepared using standard organic chemistry transformations.
Figure 2: General scheme for the synthesis of ester and amide derivatives.
Experimental Protocols for Derivatives
Protocol 3: General Procedure for Ester Synthesis (Fischer Esterification)
-
A solution of this compound (1.0 eq) in the corresponding alcohol (e.g., methanol, ethanol; used as solvent) is treated with a catalytic amount of concentrated sulfuric acid.
-
The mixture is heated to reflux for 4-6 hours.
-
The excess alcohol is removed under reduced pressure.
-
The residue is diluted with water and extracted with an organic solvent.
-
The organic layer is washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated to give the ester.
Protocol 4: General Procedure for Amide Synthesis
-
A mixture of this compound (1.0 eq) and thionyl chloride (1.5 eq) is heated at reflux for 2 hours.
-
The excess thionyl chloride is removed by distillation.
-
The resulting crude acid chloride is dissolved in an anhydrous aprotic solvent (e.g., dichloromethane).
-
The solution is cooled to 0 °C, and the desired amine (2.2 eq) is added dropwise.
-
The reaction mixture is stirred at room temperature for 3 hours.
-
The mixture is washed with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
The organic layer is dried over anhydrous sodium sulfate and concentrated to yield the amide.
Potential Uses and Biological Activities
While the biological profile of this compound and its derivatives has not been reported, the structural motifs present suggest several potential therapeutic applications. The tetrahydropyran ring is a common feature in molecules targeting a variety of biological systems, and the 4-chlorophenyl group is a well-known pharmacophore.
Analogous Compound Activity
Structurally related compounds have shown a range of biological activities, providing a basis for hypothesizing the potential applications of the title compound and its derivatives.
Table 1: Biological Activities of Structurally Related Scaffolds
| Scaffold | Example Biological Activities | Reference |
| Tetrahydropyran-4-carboxylic acid derivatives | Neurological Receptor Antagonists, c-Met Inhibitors | [1] |
| 4-(4'-chlorophenyl)-4-hydroxypiperidine derivatives | Analgesic, CNS activity | [2][3] |
| Piperidin-4-one derivatives | Antimicrobial, Antifungal | [4] |
| Boc-4-(4-chlorophenyl)-piperidine-4-carboxylic acid | Intermediate for analgesics and antipsychotics | [5] |
Hypothesized Therapeutic Targets
Based on the activities of analogous structures, derivatives of this compound could be investigated for the following therapeutic areas:
-
Central Nervous System (CNS) Disorders: The presence of the 4-chlorophenyl group on a six-membered heterocycle is a common feature in CNS-active drugs. These compounds could be screened for activity against various CNS targets, including opioid receptors and monoamine transporters.
-
Oncology: The tetrahydropyran scaffold is present in some c-Met inhibitors, a target in cancer therapy.
-
Infectious Diseases: The structural similarity to certain antimicrobial and antifungal piperidinone derivatives suggests potential utility in this area.
References
- 1. ijprajournal.com [ijprajournal.com]
- 2. Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 5. chemimpex.com [chemimpex.com]
spectroscopic analysis of 4-(4-chlorophenyl)oxane-4-carboxylic acid (NMR, IR, Mass Spec)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the spectroscopic characteristics of 4-(4-chlorophenyl)oxane-4-carboxylic acid. Due to the limited availability of direct experimental data for this specific compound, this document leverages data from structurally analogous molecules and established spectroscopic principles to predict and interpret its spectral features. This guide is intended to serve as a valuable resource for researchers involved in the synthesis, characterization, and application of this and related compounds.
Predicted Spectroscopic Data
The following tables summarize the predicted and comparative spectroscopic data for this compound. These values are derived from computational predictions and experimental data from closely related analogs.
Table 1: Predicted ¹H NMR Spectral Data
| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
| Carboxylic Acid (-COOH) | 10-13 | Singlet (broad) | Chemical shift is concentration and solvent dependent. May be exchanged with D₂O. |
| Aromatic Protons (H-2', H-6') | 7.40 - 7.50 | Doublet | Protons ortho to the chloro group. |
| Aromatic Protons (H-3', H-5') | 7.30 - 7.40 | Doublet | Protons meta to the chloro group. |
| Oxane Protons (axial) | 3.60 - 3.80 | Multiplet | |
| Oxane Protons (equatorial) | 3.90 - 4.10 | Multiplet | |
| Oxane Protons (adjacent to C4) | 2.00 - 2.20 | Multiplet |
Table 2: Predicted ¹³C NMR Spectral Data
| Assignment | Predicted Chemical Shift (δ, ppm) | Notes |
| Carboxylic Acid Carbonyl (C=O) | 175 - 185 | The chemical shift for carboxylic acid carbons typically falls in this range[1][2]. |
| Aromatic Carbon (C-1') | 140 - 145 | Quaternary carbon attached to the oxane ring. |
| Aromatic Carbons (C-3', C-5') | 128 - 130 | |
| Aromatic Carbons (C-2', C-6') | 129 - 131 | |
| Aromatic Carbon (C-4') | 133 - 136 | Carbon bearing the chloro group. |
| Quaternary Carbon (C-4) | 75 - 85 | The quaternary carbon of the oxane ring is expected in this region, similar to related structures[3]. |
| Oxane Carbons (C-2, C-6) | 65 - 75 | Carbons adjacent to the oxygen atom. |
| Oxane Carbons (C-3, C-5) | 30 - 40 |
Table 3: Predicted Infrared (IR) Spectroscopy Data
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity | Notes |
| O-H Stretch (Carboxylic Acid) | 2500 - 3300 | Broad | A very broad absorption is characteristic of the O-H bond in a hydrogen-bonded carboxylic acid dimer[1][4]. |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium | |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium | |
| C=O Stretch (Carboxylic Acid) | 1700 - 1725 | Strong | The carbonyl stretch for a dimeric carboxylic acid is typically found in this region[1][4]. Conjugation with the phenyl ring may slightly lower this frequency. |
| C=C Stretch (Aromatic) | 1400 - 1600 | Medium to Weak | |
| C-O Stretch (Ether in Oxane) | 1050 - 1150 | Strong | |
| C-Cl Stretch | 700 - 800 | Strong |
Table 4: Predicted Mass Spectrometry Data
| Ion | Predicted m/z | Notes |
| [M+H]⁺ | 241.06 | Predicted for the protonated molecule. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) will result in a corresponding [M+H+2]⁺ peak at m/z 243.06. |
| [M-H]⁻ | 239.05 | Predicted for the deprotonated molecule. An [M-H+2]⁻ peak at m/z 241.05 is also expected. |
| [M+Na]⁺ | 263.04 | Predicted for the sodium adduct. An [M+Na+2]⁺ peak at m/z 265.04 is also expected. |
| Fragments | Varies | Common fragmentation pathways for carboxylic acids include decarboxylation (loss of CO₂)[5]. Fragmentation of the oxane ring and cleavage of the C-C bond between the rings are also possible. |
Note: Predicted m/z values are based on the monoisotopic mass of the most abundant isotopes.
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Methanol-d₄). The choice of solvent will depend on the solubility of the compound. For observing the carboxylic acid proton, DMSO-d₆ is often preferred.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
Transfer the solution to a 5 mm NMR tube.
Data Acquisition:
-
¹H NMR: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer. A standard pulse sequence with a 30-degree pulse angle and a relaxation delay of 1-2 seconds is typically used.
-
¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for each unique carbon atom. A higher concentration of the sample (20-50 mg) may be necessary to achieve a good signal-to-noise ratio in a reasonable time.
Infrared (IR) Spectroscopy
Sample Preparation:
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.
-
KBr Pellet: Grind 1-2 mg of the sample with approximately 100 mg of dry potassium bromide (KBr). Press the mixture into a thin, transparent pellet using a hydraulic press.
Data Acquisition:
-
Acquire the spectrum using a Fourier-Transform Infrared (FTIR) spectrometer.
-
Typically, 16 to 32 scans are co-added to obtain a spectrum with a good signal-to-noise ratio over the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
Sample Preparation:
-
Dissolve a small amount of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture of the two, often with a small amount of formic acid or ammonium hydroxide to promote ionization.
-
The solution is then introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.
Data Acquisition:
-
Electrospray Ionization (ESI): This is a soft ionization technique suitable for polar molecules like carboxylic acids. Spectra can be acquired in both positive and negative ion modes to observe [M+H]⁺ and [M-H]⁻ ions, respectively.
-
High-Resolution Mass Spectrometry (HRMS): To obtain accurate mass measurements for elemental composition determination.
-
Tandem Mass Spectrometry (MS/MS): To study the fragmentation patterns of the molecule, precursor ions are selected and subjected to collision-induced dissociation (CID).
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.
Caption: Workflow for the synthesis and spectroscopic characterization.
Logical Relationship of Spectroscopic Techniques
This diagram shows the relationship between the different spectroscopic techniques and the structural information they provide.
References
- 1. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]
- 2. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 3. benchchem.com [benchchem.com]
- 4. echemi.com [echemi.com]
- 5. Competing fragmentation processes of O-acetyl-substituted carboxylate anions subjected to collision-induced dissociation - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Solubility and Stability of 4-(4-chlorophenyl)oxane-4-carboxylic Acid
Disclaimer: Publicly available quantitative solubility and stability data for 4-(4-chlorophenyl)oxane-4-carboxylic acid is limited. This guide provides detailed experimental methodologies for determining these properties, based on established protocols for similar carboxylic acids. The presented quantitative data is estimated based on structurally related compounds, such as 4-chlorophenylacetic acid, and should be considered illustrative pending experimental verification.
Introduction
This compound is a synthetic organic compound featuring a central oxane (tetrahydropyran) ring, a carboxylic acid functional group, and a 4-chlorophenyl substituent. Its structural motifs are of interest in medicinal chemistry and drug development, where physicochemical properties such as solubility and stability are critical determinants of a compound's viability as a therapeutic agent. Aqueous solubility profoundly impacts bioavailability, while chemical stability dictates shelf-life, formulation strategies, and potential degradation pathways that could lead to inactive or toxic byproducts. This technical guide outlines the essential methodologies for a comprehensive evaluation of the solubility and stability of this compound, in line with international regulatory standards.
Solubility Profile
The solubility of an active pharmaceutical ingredient (API) is a crucial factor influencing its absorption and bioavailability. The presence of both a polar carboxylic acid group and a nonpolar chlorophenyl group in this compound suggests its solubility will be highly dependent on the pH and the nature of the solvent.
Quantitative Solubility Data
The following tables present the expected format for quantitative solubility data for this compound. The aqueous solubility values are estimates based on analogous compounds.
Table 1: Aqueous Solubility of this compound (Estimated)
| pH | Temperature (°C) | Method | Estimated Solubility (mg/mL) | Estimated Solubility (µM) |
| 1.2 | 25 | Thermodynamic (Shake-Flask) | ~0.1 | ~415 |
| 4.5 | 25 | Thermodynamic (Shake-Flask) | ~0.5 | ~2078 |
| 6.8 | 25 | Thermodynamic (Shake-Flask) | >1.0 | >4155 |
| 7.4 | 25 | Thermodynamic (Shake-Flask) | >2.0 | >8310 |
| 7.4 | 37 | Kinetic (DMSO co-solvent) | >50 µg/mL | >208 µM |
Note: The increased solubility at higher pH is expected due to the deprotonation of the carboxylic acid group.
Table 2: Solubility in Organic Solvents
| Solvent | Temperature (°C) | Solubility Classification |
| Methanol | 25 | Soluble |
| Ethanol | 25 | Soluble[1] |
| Acetonitrile | 25 | Soluble |
| DMSO | 25 | Highly Soluble |
| Dichloromethane | 25 | Sparingly Soluble |
| Hexane | 25 | Insoluble |
Experimental Protocols for Solubility Determination
This method determines the saturation solubility of the compound in a given solvent at equilibrium.
Protocol:
-
Preparation: Accurately weigh an excess amount of solid this compound into glass vials.
-
Solvent Addition: Add a precise volume of the desired buffer (e.g., pH 1.2, 4.5, 6.8, 7.4) or organic solvent to each vial.[2]
-
Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium (typically 24-48 hours).[2][3]
-
Sample Preparation: After equilibration, allow the vials to stand for the undissolved solid to sediment.
-
Filtration/Centrifugation: Carefully collect the supernatant and filter it through a 0.45 µm filter to remove any remaining solid particles. Centrifugation can also be used.
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[3][4]
-
Calculation: Determine the solubility in mg/mL or µM by comparing the analytical response to a standard curve of known concentrations.[4]
This high-throughput method assesses the solubility of a compound from a concentrated stock solution upon dilution into an aqueous buffer.[5][6]
Protocol:
-
Stock Solution Preparation: Prepare a concentrated stock solution of this compound in dimethyl sulfoxide (DMSO), for example, at 10 mM.[5][7]
-
Assay Plate Preparation: In a 96-well microtiter plate, add the aqueous buffer of interest (e.g., phosphate-buffered saline, PBS, at pH 7.4).[5]
-
Compound Addition: Add a small volume of the DMSO stock solution to the buffer in the wells to achieve the desired final compound concentrations (e.g., serial dilutions).[7][8] The final DMSO concentration should be kept low (e.g., <1%) to minimize its effect on solubility.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a short period (e.g., 2 hours) with gentle shaking.[5][8]
-
Precipitation Detection: Measure the amount of precipitated compound. This can be done using several methods:
-
Data Analysis: The kinetic solubility is reported as the concentration at which precipitation is first observed or the concentration remaining in solution after removal of the precipitate.
Visualization of Solubility Determination Workflow
Caption: Workflow for Thermodynamic and Kinetic Solubility Determination.
Stability Profile
Stability testing is essential to understand how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[9][10] Forced degradation studies are performed to identify potential degradation products and establish the intrinsic stability of the molecule.[11][12]
Forced Degradation Studies
Forced degradation studies expose the compound to stress conditions more severe than accelerated stability testing to predict its degradation pathways.[11][12]
Table 3: Summary of Forced Degradation Conditions and Potential Outcomes
| Stress Condition | Reagent/Condition | Potential Degradation Pathway |
| Acid Hydrolysis | 0.1 M - 1 M HCl, reflux for 8 hours | Potential for hydrolysis of the ether linkage in the oxane ring under harsh conditions. |
| Base Hydrolysis | 0.1 M - 1 M NaOH, reflux for 8 hours | Esterification if an alcohol is present; minimal degradation of the core structure expected under moderate conditions. |
| Oxidation | 3% H₂O₂, room temperature, 24 hours | Oxidation of the phenyl ring to form phenolic derivatives; potential oxidation of the benzylic position if susceptible. |
| Thermal | Solid state, 80°C for 7 days | Decarboxylation at very high temperatures; generally expected to be stable under these conditions. |
| Photostability | Solid state and in solution, exposed to light providing ≥ 1.2 million lux hours and ≥ 200 watt hours/m² of near UV energy, with dark control. | Dehalogenation (cleavage of the C-Cl bond) is a possible photolytic degradation pathway for chlorophenyl compounds.[13] |
Experimental Protocols for Forced Degradation Studies
A stability-indicating analytical method, typically HPLC, must be developed and validated to separate and quantify the parent compound from its degradation products.
-
Prepare solutions of this compound at a known concentration (e.g., 1 mg/mL) in an appropriate solvent.
-
Expose the solutions (and solid material for thermal and photostability) to the stress conditions outlined below.
-
At specified time points, withdraw samples.
-
Neutralize acidic and basic samples before analysis.
-
Analyze all samples by the stability-indicating HPLC method to determine the percentage of the remaining parent compound and the formation of any degradation products.
-
Acid/Base Hydrolysis: Reflux the compound solution with 0.1 M HCl or 0.1 M NaOH for a specified period (e.g., 8 hours).[14] If significant degradation occurs, use milder conditions (lower temperature or shorter duration).
-
Oxidation: Treat the compound solution with 3% hydrogen peroxide at room temperature.[14] Protect the sample from light during the study.
-
Thermal Degradation: Store the solid compound in a calibrated oven at a high temperature (e.g., 80°C). Also, test the solution for thermal stability.
-
Photostability Testing: Expose the solid compound and its solution in a transparent container to a light source that meets ICH Q1B guidelines.[10] A dark control sample, protected from light, should be stored under the same temperature conditions.
Visualization of Stability Testing Workflow
Caption: Workflow for Forced Degradation Stability Assessment.
Conclusion
References
- 1. 4-クロロフェニル酢酸 ReagentPlus®, 99% | Sigma-Aldrich [sigmaaldrich.com]
- 2. In-vitro Thermodynamic Solubility [protocols.io]
- 3. evotec.com [evotec.com]
- 4. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]
- 5. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 6. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 8. enamine.net [enamine.net]
- 9. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 10. database.ich.org [database.ich.org]
- 11. FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 12. Q1 Stability Testing of Drug Substances and Drug Products | FDA [fda.gov]
- 13. Degradation of 4-chlorophenylacetic acid by a Pseudomonas species - PMC [pmc.ncbi.nlm.nih.gov]
- 14. jetir.org [jetir.org]
An In-depth Technical Guide to 4-(4-chlorophenyl)oxane-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-(4-chlorophenyl)oxane-4-carboxylic acid, a heterocyclic carboxylic acid, has emerged as a valuable building block in medicinal chemistry. While a detailed historical account of its specific discovery is not extensively documented in dedicated scientific literature, its appearance in patent literature and commercial availability from chemical suppliers underscores its utility as a synthetic intermediate. This technical guide provides a comprehensive overview of its chemical properties, a plausible synthetic route with detailed experimental protocols, and its likely applications in drug discovery, particularly in the development of novel therapeutics. The structural information and proposed synthesis are based on established principles of organic chemistry and analysis of related compounds.
Introduction and Inferred History
This compound (CAS Number: 3648-57-5) belongs to a class of compounds characterized by a tetrahydropyran (oxane) ring substituted with both a phenyl group and a carboxylic acid at the same carbon atom. The oxane moiety is a recognized valuable scaffold in drug design, often used to improve physicochemical properties such as solubility and metabolic stability.
The "discovery" of this specific molecule is likely not a singular event but rather a result of its rational design and synthesis as a fragment for building larger, more complex molecules for biological screening. Its structural similarity to components of known bioactive compounds, such as certain MDM2 inhibitors, suggests its synthesis was driven by the needs of medicinal chemistry programs. The presence of the 4-chlorophenyl group is a common feature in many pharmacologically active agents, often contributing to binding affinity with biological targets. Therefore, the history of this compound is intrinsically linked to the broader history of scaffold-based drug discovery.
Chemical and Physical Properties
A summary of the key identifiers and predicted properties for this compound is presented in the table below.
| Property | Value |
| CAS Number | 3648-57-5 |
| Molecular Formula | C₁₂H₁₃ClO₃ |
| Molecular Weight | 240.68 g/mol |
| IUPAC Name | This compound |
| Canonical SMILES | C1COCC1(C(=O)O)C2=CC=C(C=C2)Cl |
| Predicted LogP | 2.3 |
| Predicted pKa | ~4.5 |
| Appearance | White to off-white solid (predicted) |
Proposed Synthesis and Experimental Protocol
Overall Synthetic Scheme
Caption: Proposed two-step synthesis of this compound.
Detailed Experimental Protocol
Step 1: Grignard Reaction and Carboxylation
-
Preparation of the Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under a nitrogen atmosphere, add magnesium turnings (1.2 equivalents). Add a small crystal of iodine to initiate the reaction. Prepare a solution of 1-bromo-4-chlorobenzene (1.0 equivalent) in anhydrous tetrahydrofuran (THF) and add a small portion to the magnesium. Once the reaction begins (as evidenced by heat evolution and disappearance of the iodine color), add the remaining solution dropwise to maintain a gentle reflux. After the addition is complete, stir the mixture for an additional hour to ensure complete formation of the Grignard reagent.
-
Reaction with Ketone: Cool the Grignard reagent to 0°C in an ice bath. Dissolve tetrahydropyran-4-one (1.0 equivalent) in anhydrous THF and add it dropwise to the Grignard solution, maintaining the temperature below 10°C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Carboxylation: Cool the reaction mixture to -78°C using a dry ice/acetone bath. Bubble dry carbon dioxide gas through the stirred solution for 2-3 hours, or add an excess of crushed dry ice. The reaction mixture will become a thick slurry.
-
Work-up: Allow the reaction mixture to warm to room temperature. Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
Step 2: Acidification and Isolation
-
Acidification: Transfer the mixture to a separatory funnel. Acidify the aqueous layer to a pH of approximately 2 with 2M hydrochloric acid.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude product. The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes.
Characterization Data (Hypothetical)
The following table summarizes the expected characterization data for the final product.
| Analysis | Expected Result |
| ¹H NMR (CDCl₃) | δ (ppm): 7.3-7.4 (d, 2H, Ar-H), 7.2-7.3 (d, 2H, Ar-H), 3.8-4.0 (m, 2H, -O-CH₂-), 3.6-3.8 (m, 2H, -O-CH₂-), 2.1-2.3 (m, 2H, -CH₂-), 1.8-2.0 (m, 2H, -CH₂-), 12.0 (s, 1H, -COOH) |
| ¹³C NMR (CDCl₃) | δ (ppm): 178 (C=O), 140 (Ar-C), 134 (Ar-C-Cl), 129 (Ar-CH), 128 (Ar-CH), 78 (quaternary C), 64 (-O-CH₂-), 35 (-CH₂-) |
| Mass Spec (ESI-) | m/z: 239.0 [M-H]⁻ |
| Melting Point | 150-155 °C (estimated) |
Biological Context and Potential Applications
While there is no specific publicly available data on the biological activity of this compound itself, its structure is highly relevant to drug discovery. The tetrahydropyran ring is a common motif in many bioactive molecules, and its incorporation can lead to improved pharmacokinetic properties.
One area where this structural motif is of interest is in the development of inhibitors of the p53-MDM2 interaction, a key target in oncology. Some potent MDM2 inhibitors feature a central scaffold that presents hydrophobic groups to interact with the protein surface. The 4-(4-chlorophenyl)oxane moiety could serve as a valuable fragment in the design of such inhibitors.
Caption: Logical workflow for the use of this compound in drug discovery.
The carboxylic acid group provides a convenient handle for further chemical modification, such as amide bond formation, allowing for its incorporation into larger, more complex molecules. The 4-chlorophenyl group is a well-established pharmacophore that can participate in hydrophobic and halogen-bonding interactions within a protein's binding pocket.
Conclusion
This compound is a chemical entity with significant potential as a building block in medicinal chemistry. Although its own discovery and biological activity are not well-documented, its structural features suggest a rational basis for its synthesis and use in the development of novel therapeutic agents. The proposed synthetic protocol provides a viable route for its preparation, enabling further investigation into its properties and applications. Future research may focus on incorporating this scaffold into new molecular designs targeting a variety of biological targets, thereby fully elucidating its potential in drug discovery.
4-(4-chlorophenyl)oxane-4-carboxylic acid literature review
An In-depth Technical Guide on 4-(4-chlorophenyl)oxane-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, also known as 4-(4-chlorophenyl)tetrahydro-2H-pyran-4-carboxylic acid, is a synthetic organic compound featuring a tetrahydropyran ring substituted at the 4-position with both a 4-chlorophenyl group and a carboxylic acid. While specific research on this molecule is limited, its structural motifs are present in numerous biologically active compounds. The tetrahydropyran ring is a privileged scaffold in medicinal chemistry, and the 4-chlorophenyl group is a common substituent in pharmacologically active agents. This technical guide provides a comprehensive overview of the available information on this compound, including its physicochemical properties, a proposed synthetic route based on established chemical principles, and a discussion of its potential, though currently hypothetical, biological activities based on structurally related compounds.
Physicochemical Properties
The known physicochemical properties of this compound are summarized in the table below. This information is primarily derived from chemical supplier databases, as dedicated research publications detailing these properties are scarce.
| Property | Value |
| IUPAC Name | 4-(4-chlorophenyl)tetrahydro-2H-pyran-4-carboxylic acid |
| Synonyms | This compound |
| CAS Number | 3648-57-5 |
| Molecular Formula | C₁₂H₁₃ClO₃ |
| Molecular Weight | 240.68 g/mol |
| Boiling Point | 395.0 ± 42.0 °C at 760 mmHg |
| Density | 1.3 ± 0.1 g/cm³ |
| Flash Point | 192.7 ± 27.9 °C |
| InChI Key | YZVUFQFNZWNCPZ-UHFFFAOYSA-N |
| Canonical SMILES | C1C(OCC(C1)(C2=CC=C(C=C2)Cl)C(=O)O) |
Proposed Synthesis
There is no detailed experimental protocol for the synthesis of this compound in the public domain. However, a plausible synthetic route can be proposed based on established methods for the synthesis of related 4-aryl-4-carboxylic acid tetrahydropyran derivatives. The following multi-step synthesis is a chemically sound, albeit hypothetical, pathway.
Experimental Protocol: A Proposed Multi-Step Synthesis
Step 1: Synthesis of Diethyl 4-(4-chlorophenyl)oxane-4,4-dicarboxylate
-
To a solution of sodium ethoxide (prepared from sodium in anhydrous ethanol) in a round-bottom flask under a nitrogen atmosphere, add diethyl malonate dropwise at 0 °C.
-
After stirring for 30 minutes, add bis(2-chloroethyl) ether dropwise, followed by 4-chlorobromobenzene and a catalytic amount of a palladium catalyst, such as Pd(PPh₃)₄.
-
The reaction mixture is then heated to reflux for 12-18 hours.
-
After cooling to room temperature, the mixture is quenched with water and extracted with ethyl acetate.
-
The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude diethyl 4-(4-chlorophenyl)oxane-4,4-dicarboxylate.
Step 2: Hydrolysis to 4-(4-chlorophenyl)oxane-4,4-dicarboxylic acid
-
The crude diester from Step 1 is dissolved in a mixture of ethanol and an aqueous solution of sodium hydroxide.
-
The mixture is heated to reflux for 4-6 hours until the hydrolysis is complete (monitored by TLC).
-
The ethanol is removed under reduced pressure, and the aqueous residue is acidified with concentrated hydrochloric acid to a pH of 1-2, leading to the precipitation of the dicarboxylic acid.
-
The precipitate is collected by filtration, washed with cold water, and dried under vacuum.
Step 3: Decarboxylation to this compound
-
The dicarboxylic acid from Step 2 is heated in a high-boiling point solvent, such as xylene or paraffin oil, at 120-140 °C.
-
The reaction is monitored by the evolution of carbon dioxide.
-
Once the decarboxylation is complete, the solvent is removed under reduced pressure.
-
The resulting crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.
Caption: Proposed synthetic workflow for this compound.
Potential Biological Activities and Signaling Pathways
Direct biological studies on this compound are not available in the current scientific literature. However, the biological relevance of its core structures—the tetrahydropyran ring and the 4-chlorophenyl group—allows for a hypothetical discussion of its potential activities.
The tetrahydropyran moiety is a common feature in a wide range of biologically active molecules and natural products, contributing to favorable pharmacokinetic properties such as improved solubility and metabolic stability. Derivatives of the parent structure, tetrahydro-4H-pyran-4-one, have shown promise as anticancer agents by inducing apoptosis and inhibiting cell cycle progression.[1] Additionally, various pyran derivatives have demonstrated antimicrobial and antioxidant activities.[2]
The 4-chlorophenyl group is frequently incorporated into drug candidates to enhance their binding affinity to target proteins through halogen bonding and to improve their metabolic stability. For instance, compounds containing a 4-(4-chlorophenyl)piperidine scaffold have exhibited significant analgesic and hypotensive activities.[3]
Given these precedents, it is plausible that this compound could be investigated for a range of biological activities. A general workflow for the initial biological screening of this compound is proposed below.
Caption: Conceptual workflow for the biological evaluation of the target compound.
Conclusion
This compound is a compound of interest due to the prevalence of its structural components in medicinal chemistry. While direct experimental data on its synthesis and biological activity are lacking, this guide provides a robust, albeit hypothetical, framework for its preparation and potential areas of biological investigation. The proposed synthetic route is based on well-established organic reactions, and the suggested biological screening workflow offers a logical progression for its evaluation as a potential therapeutic agent. Further research is warranted to synthesize this compound and explore its pharmacological profile, which may reveal novel activities in areas such as oncology, infectious diseases, or as a modulator of various signaling pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Structural Analogs of 4-(4-Chlorophenyl)oxane-4-carboxylic Acid: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 4-(4-chlorophenyl)oxane-4-carboxylic acid scaffold represents a promising starting point for the development of novel therapeutic agents. The presence of a substituted aromatic ring, a heterocyclic oxane core, and a carboxylic acid moiety provides a rich molecular landscape for structural modification and optimization of pharmacological activity. This in-depth technical guide explores the synthesis, potential biological activities, and structure-activity relationships (SAR) of structural analogs of this compound. The information presented herein is intended to serve as a valuable resource for researchers engaged in the design and development of new chemical entities based on this scaffold. While extensive research on this specific parent compound is not widely published, this guide consolidates information from related structures and provides a framework for future investigation.
Core Structure and Avenues for Analog Development
The core structure of this compound offers three primary sites for modification to generate a library of structural analogs. These modifications are aimed at exploring the chemical space around the core scaffold to identify compounds with improved potency, selectivity, and pharmacokinetic properties.
1. Modification of the Phenyl Ring: Alterations to the electronic and steric properties of the phenyl ring can significantly impact interactions with biological targets. Analogs can be synthesized with substituents at different positions (ortho, meta, para) and with varying electronic properties (electron-donating or electron-withdrawing groups).
2. Modification of the Carboxylic Acid Group: The carboxylic acid is a key functional group that can participate in hydrogen bonding and ionic interactions. Esterification, amidation, or replacement with bioisosteres can modulate the compound's acidity, lipophilicity, and metabolic stability.
3. Modification of the Oxane Ring: While less common, modifications to the oxane ring itself, such as the introduction of substituents or replacement with other heterocyclic systems, can be explored to alter the compound's conformational properties and overall topology.
Synthetic Strategies
The synthesis of this compound and its analogs can be approached through a multi-step sequence, starting from commercially available materials. A general synthetic workflow is outlined below.
Figure 1: General synthetic workflow for the preparation of the this compound scaffold.
Experimental Protocol: Synthesis of Tetrahydropyran-4-carboxylic Acid (Parent Scaffold)
This protocol describes the synthesis of the parent oxane carboxylic acid, which can be further functionalized.
Step 1: Synthesis of Diethyl tetrahydropyran-4,4-dicarboxylate
-
To a solution of diethyl malonate and a phase transfer catalyst (e.g., tetrabutylammonium bromide) in a suitable solvent, add a strong base (e.g., sodium hydride).
-
Slowly add bis(2-chloroethyl) ether to the reaction mixture.
-
Heat the reaction mixture and monitor for completion by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Purify the crude product by column chromatography to yield diethyl tetrahydropyran-4,4-dicarboxylate.
Step 2: Hydrolysis to Tetrahydropyran-4,4-dicarboxylic acid
-
Dissolve diethyl tetrahydropyran-4,4-dicarboxylate in an alcoholic solution of a strong base (e.g., sodium hydroxide).
-
Heat the mixture to reflux and monitor the hydrolysis by TLC.
-
After completion, cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to precipitate the dicarboxylic acid.
-
Filter and dry the precipitate to obtain tetrahydropyran-4,4-dicarboxylic acid.
Step 3: Decarboxylation to Tetrahydropyran-4-carboxylic acid
-
Heat tetrahydropyran-4,4-dicarboxylic acid in a high-boiling solvent (e.g., xylene) or neat at a temperature sufficient to induce decarboxylation.[1]
-
Monitor the evolution of carbon dioxide to gauge the reaction progress.
-
After the reaction is complete, cool the mixture and purify the product by recrystallization or column chromatography to yield tetrahydropyran-4-carboxylic acid.[1]
Hypothetical Structure-Activity Relationship (SAR) and Data Presentation
To guide the design of new analogs, a hypothetical SAR study is presented below. The biological activity data is illustrative and serves as a template for organizing experimental results. The primary endpoint considered is cytotoxic activity against a human cancer cell line (e.g., HCT-116), with IC50 values representing the concentration of the compound required to inhibit cell growth by 50%.
| Compound ID | R1 (Phenyl Ring Substitution) | R2 (Carboxylic Acid Modification) | IC50 (µM) vs. HCT-116 | Notes |
| Parent | 4-Cl | -COOH | 15.0 | Reference compound. |
| Analog-1 | H | -COOH | > 50 | The 4-chloro substituent is crucial for activity. |
| Analog-2 | 4-F | -COOH | 12.5 | A fluoro group at the 4-position is well-tolerated and may slightly improve activity. |
| Analog-3 | 4-OCH3 | -COOH | 25.0 | An electron-donating group at the 4-position may reduce activity. |
| Analog-4 | 3-Cl | -COOH | 20.0 | The position of the chloro group affects potency. |
| Analog-5 | 2,4-diCl | -COOH | 8.0 | Additional halogenation may enhance activity. |
| Analog-6 | 4-Cl | -COOCH3 | > 50 | The free carboxylic acid is essential for activity; esterification leads to loss of potency. |
| Analog-7 | 4-Cl | -CONH2 | 45.0 | The primary amide is a poor substitute for the carboxylic acid. |
| Analog-8 | 4-Cl | -CONH(CH3) | 30.0 | N-alkylation of the amide does not restore significant activity. |
Potential Biological Activities and Signaling Pathways
Based on the structural features of this compound and its analogs, a primary area of investigation for biological activity is in oncology. Many small molecules containing substituted aromatic rings and carboxylic acid moieties exhibit anticancer properties by interfering with key signaling pathways involved in cell proliferation, survival, and apoptosis.
A hypothetical signaling pathway illustrating how these compounds might induce apoptosis in cancer cells is presented below.
Figure 2: Hypothetical apoptotic pathway initiated by a structural analog of this compound.
Experimental Protocols for Biological Evaluation
Protocol for In Vitro Cytotoxicity Assessment (MTT Assay)
This protocol provides a general method for evaluating the cytotoxic effects of the synthesized analogs against cancer cell lines.[2][3]
1. Cell Culture and Seeding:
-
Culture a human cancer cell line (e.g., HCT-116) in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Harvest cells in the logarithmic growth phase and seed them into 96-well plates at a density of 5,000-10,000 cells per well.
-
Incubate the plates for 24 hours to allow for cell attachment.
2. Compound Treatment:
-
Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the compounds in culture medium to achieve the desired final concentrations.
-
Add the diluted compounds to the wells of the 96-well plates containing the cells. Include vehicle control (solvent only) and positive control (a known cytotoxic drug) wells.
-
Incubate the plates for a specified period (e.g., 48 or 72 hours).
3. MTT Assay:
-
After the incubation period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours.
-
Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and dissolve the formazan crystals in a solubilization solution (e.g., DMSO).[2]
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
4. Data Analysis:
-
Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve.
-
Determine the IC50 value for each compound from the dose-response curve.
Conclusion and Future Directions
This technical guide provides a foundational framework for the exploration of structural analogs of this compound as potential therapeutic agents. The synthetic strategies, hypothetical SAR data, and detailed experimental protocols presented herein are intended to facilitate further research and development in this area. Future work should focus on the synthesis and biological evaluation of a diverse library of analogs to establish robust structure-activity relationships. Elucidation of the precise mechanism of action of the most potent compounds will be crucial for their further optimization and potential clinical development. The versatility of the core scaffold suggests that with systematic modification and thorough biological characterization, novel drug candidates with significant therapeutic potential may be discovered.
References
Methodological & Application
Application Notes and Protocols for 4-(4-chlorophenyl)oxane-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the potential therapeutic applications and detailed experimental protocols for the investigation of 4-(4-chlorophenyl)oxane-4-carboxylic acid . Given the absence of specific literature on this compound, the suggested applications and protocols are based on the known biological activities of structurally related molecules, particularly those containing oxetane and aryl carboxylic acid moieties.
Potential Therapeutic Applications
The chemical structure of this compound, featuring a polar oxetane ring and a lipophilic chlorophenyl group, suggests potential interactions with various biological targets. Structurally similar compounds have demonstrated a range of pharmacological activities. Therefore, this compound warrants investigation for the following potential applications:
-
Anticancer Activity: Aryl carboxylic acids are known to exhibit cytotoxic effects against various cancer cell lines. The presence of the oxetane moiety may enhance solubility and metabolic stability, potentially improving the pharmacokinetic profile of the compound as an anticancer agent.
-
Antimicrobial Activity: Carboxylic acid derivatives are a well-established class of antimicrobial agents. The unique combination of the oxane ring and the chlorophenyl group could lead to novel mechanisms of antibacterial or antifungal action.
-
Anti-inflammatory Activity: Many non-steroidal anti-inflammatory drugs (NSAIDs) are carboxylic acid derivatives that inhibit cyclooxygenase (COX) enzymes. It is plausible that this compound could modulate inflammatory pathways.
Physicochemical and Safety Data
A summary of key data for this compound is presented below.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₃ClO₃ | |
| Molecular Weight | 240.68 g/mol | |
| Appearance | Solid (predicted) | |
| Solubility | Soluble in organic solvents (e.g., DMSO) | |
| Safety Precautions | Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses. Avoid inhalation of dust. Work in a well-ventilated area. | [1][2] |
Experimental Protocols
The following are detailed protocols for the preliminary in vitro evaluation of the biological activities of this compound.
Anticancer Activity: MTT Cell Viability Assay
This protocol outlines the determination of the cytotoxic effects of the test compound on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[3]
Workflow for MTT Assay
Caption: Workflow for assessing anticancer activity using the MTT assay.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well tissue culture plates
-
This compound (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[2]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Quantitative Data Presentation:
| Compound | Cell Line | Incubation Time (h) | IC₅₀ (µM) |
| This compound | MCF-7 | 48 | TBD |
| This compound | A549 | 48 | TBD |
| This compound | HeLa | 48 | TBD |
| Doxorubicin (Positive Control) | MCF-7 | 48 | TBD |
TBD: To be determined experimentally.
Antimicrobial Activity: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
This protocol is for determining the minimum inhibitory concentration (MIC) of the test compound against various bacterial strains.[4][5]
Workflow for MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
This compound (dissolved in DMSO)
-
Spectrophotometer
Procedure:
-
Compound Dilution: Prepare a two-fold serial dilution of the test compound in MHB in a 96-well plate.
-
Inoculum Preparation: Prepare a bacterial inoculum and adjust its turbidity to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add the bacterial inoculum to each well containing the compound dilutions. Include a positive control (bacteria without compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[5]
Quantitative Data Presentation:
| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |
| This compound | TBD | TBD |
| Ciprofloxacin (Positive Control) | TBD | TBD |
TBD: To be determined experimentally.
Anti-inflammatory Activity: Inhibition of IL-6 and PGE₂ Production in LPS-Stimulated Macrophages
This protocol assesses the anti-inflammatory potential of the test compound by measuring its effect on the production of pro-inflammatory mediators, interleukin-6 (IL-6) and prostaglandin E₂ (PGE₂), in lipopolysaccharide (LPS)-stimulated macrophages.[6][7]
Signaling Pathway for Inflammatory Response
Caption: Potential inhibition of inflammatory pathways by the test compound.
Materials:
-
Macrophage cell line (e.g., RAW 264.7)
-
Complete cell culture medium
-
24-well tissue culture plates
-
Lipopolysaccharide (LPS)
-
This compound (dissolved in DMSO)
-
ELISA kits for IL-6 and PGE₂
Procedure:
-
Cell Seeding: Seed macrophages into a 24-well plate and allow them to adhere overnight.
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include a vehicle control and an unstimulated control.
-
Supernatant Collection: Collect the cell culture supernatants.
-
ELISA: Measure the concentrations of IL-6 and PGE₂ in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition of IL-6 and PGE₂ production compared to the LPS-stimulated vehicle control.
Quantitative Data Presentation:
| Compound (Concentration) | IL-6 Inhibition (%) | PGE₂ Inhibition (%) |
| Test Compound (1 µM) | TBD | TBD |
| Test Compound (10 µM) | TBD | TBD |
| Test Compound (100 µM) | TBD | TBD |
| Dexamethasone (1 µM) | TBD | TBD |
TBD: To be determined experimentally.
Disclaimer: The provided protocols are intended as a starting point for research and may require optimization for specific experimental conditions and cell lines. It is crucial to consult relevant literature and safety data sheets before conducting any experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Bioactive Efficacy of Novel Carboxylic Acid from Halophilic Pseudomonas aeruginosa against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. scilit.com [scilit.com]
Application Notes and Protocols for 4-(4-chlorophenyl)oxane-4-carboxylic acid in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(4-chlorophenyl)oxane-4-carboxylic acid, also known as 4-(4-chlorophenyl)tetrahydro-2H-pyran-4-carboxylic acid, is a synthetic organic compound featuring a tetrahydropyran (oxane) ring substituted at the 4-position with both a 4-chlorophenyl group and a carboxylic acid. While direct therapeutic applications of this specific molecule are not extensively documented in publicly available literature, its structural motifs are of significant interest in medicinal chemistry. The tetrahydropyran ring is recognized as a valuable scaffold in drug design, often utilized as a bioisostere of a cyclohexane ring to enhance physicochemical properties such as solubility and to introduce favorable interactions with biological targets. The 4-chlorophenyl group is a common substituent in many biologically active compounds, contributing to binding affinity through hydrophobic and halogen bonding interactions.
These application notes will explore the potential of this compound as a key building block in the synthesis of novel therapeutic agents, drawing parallels with structurally related compounds that have shown significant biological activity. A notable example is the potent and selective Cyclin-Dependent Kinase 9 (CDK9) inhibitor, JSH-150, which features a 4-substituted tetrahydropyran-4-carbonitrile core, highlighting the relevance of this scaffold in modern drug discovery.[1]
Potential Therapeutic Applications as a Synthetic Intermediate
The primary application of this compound in drug discovery is likely as a versatile intermediate for the synthesis of more complex and biologically active molecules.[2] Its carboxylic acid group provides a convenient handle for various chemical modifications, such as amidation, esterification, or reduction, to introduce diverse functionalities and link to other molecular fragments.
Case Study: A Scaffold for Kinase Inhibitors (e.g., CDK9 Inhibitors)
Cyclin-dependent kinase 9 (CDK9) is a crucial regulator of transcription elongation and has emerged as a significant target in cancer therapy.[3] Inhibition of CDK9 leads to the downregulation of anti-apoptotic proteins like MCL-1 and oncogenes such as c-Myc, ultimately inducing apoptosis in cancer cells.[4]
The potent and selective CDK9 inhibitor, JSH-150, incorporates a 4-aminomethyl-tetrahydropyran-4-carbonitrile moiety.[1] This suggests that the 4-substituted tetrahydropyran scaffold is well-suited for interaction with the ATP-binding pocket of kinases. This compound represents a valuable starting point for the synthesis of analogs of JSH-150 and other kinase inhibitors. The carboxylic acid can be converted to a nitrile, and the molecule can be further elaborated to explore structure-activity relationships.
Signaling Pathway of CDK9 Inhibition
The diagram below illustrates the signaling pathway affected by CDK9 inhibition, a potential therapeutic strategy that could be pursued using derivatives of this compound.
Caption: CDK9 Inhibition Pathway.
Quantitative Data from a Structurally Related Compound (JSH-150)
The following table summarizes the inhibitory activity of JSH-150, a compound with a similar tetrahydropyran core, which serves as a benchmark for the potential potency of derivatives of this compound.
| Compound | Target | IC50 (nM) | Selectivity | Reference |
| JSH-150 | CDK9 | 1 | ~300-10,000-fold over other CDKs | [1] |
| JSH-150 | CDK2 | >10,000 | High | [1] |
| JSH-150 | CDK7 | 1,720 | High | [5] |
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the potential of novel compounds derived from this compound as CDK9 inhibitors, based on protocols used for JSH-150.[4]
Protocol 1: In Vitro CDK9 Kinase Inhibition Assay (ADP-Glo™ Assay)
Objective: To determine the in vitro potency of a test compound in inhibiting CDK9 kinase activity.
Materials:
-
Test compounds (dissolved in DMSO)
-
Recombinant human CDK9/Cyclin T1 enzyme
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ATP
-
Substrate (e.g., a peptide substrate for CDK9)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well plates (white, flat-bottom)
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 384-well plate, add the test compound solution.
-
Add the CDK9/Cyclin T1 enzyme solution (pre-diluted in kinase buffer) to each well.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the plate at 37°C for 1 hour.
-
Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent and incubating for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Caption: In Vitro Kinase Assay Workflow.
Protocol 2: Cellular Proliferation Assay (MTT or CellTiter-Glo® Assay)
Objective: To assess the anti-proliferative activity of a test compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MV4-11, MOLM-13 for leukemia)
-
Complete cell culture medium
-
Test compounds (dissolved in DMSO)
-
MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)
-
96-well plates (clear for MTT, white for CellTiter-Glo®)
-
Spectrophotometer or plate reader
Procedure:
-
Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight (for adherent cells).
-
Treat the cells with serial dilutions of the test compound and a vehicle control (DMSO).
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO₂.
-
For MTT assay: Add MTT reagent to each well and incubate for 4 hours. Solubilize the formazan crystals with a solubilization buffer and measure the absorbance at 570 nm.
-
For CellTiter-Glo® assay: Add the CellTiter-Glo® reagent to each well, mix, and incubate for 10 minutes. Measure the luminescence.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition) or IC50 value.
Protocol 3: Western Blot Analysis for Target Engagement
Objective: To confirm the mechanism of action by measuring the levels of downstream targets of CDK9.
Materials:
-
Cancer cell lines
-
Test compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (e.g., anti-phospho-RNA Pol II (Ser2), anti-MCL-1, anti-c-Myc, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and electrophoresis equipment
-
Western blotting transfer system
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cancer cells with the test compound at various concentrations for a specified time (e.g., 6-24 hours).
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities to determine the effect of the compound on the expression levels of the target proteins, using a loading control (e.g., GAPDH) for normalization.
Caption: Western Blot Workflow.
Conclusion
While this compound itself may not be a final drug product, its structural features make it a highly valuable starting material for the synthesis of novel drug candidates. The tetrahydropyran core, as demonstrated by the potent CDK9 inhibitor JSH-150, is a privileged scaffold in modern medicinal chemistry. Researchers and drug development professionals can utilize this compound as a key building block to generate libraries of novel compounds for screening against various therapeutic targets, particularly kinases involved in oncology and other diseases. The protocols outlined above provide a robust framework for the biological evaluation of such derivatives.
References
- 1. Discovery of 4-(((4-(5-chloro-2-(((1s,4s)-4-((2-methoxyethyl)amino)cyclohexyl)amino)pyridin-4-yl)thiazol-2-yl)amino)methyl)tetrahydro-2H-pyran-4-carbonitrile (JSH-150) as a novel highly selective and potent CDK9 kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijprajournal.com [ijprajournal.com]
- 3. Cyclin Dependent Kinase 9 Inhibitors for Cancer Therapy: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. JSH-150 (JSH150) | CDK9 inhibitor | Probechem Biochemicals [probechem.com]
Application Notes and Protocols: 4-(4-chlorophenyl)oxane-4-carboxylic acid in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(4-chlorophenyl)oxane-4-carboxylic acid is a versatile research tool in medicinal chemistry. Its unique structure, combining a polar oxane ring with a lipophilic 4-chlorophenyl group and a carboxylic acid handle, offers several advantages in drug design and development. The oxane moiety can act as a bioisostere for gem-dimethyl or carbonyl groups, often leading to improved physicochemical properties such as aqueous solubility and metabolic stability.[1][2] The 4-chlorophenyl group is a common feature in many bioactive compounds, contributing to target binding and influencing pharmacokinetic profiles.[3] The carboxylic acid provides a convenient point for chemical modification and derivatization, enabling the exploration of structure-activity relationships (SAR).
These application notes provide an overview of the potential uses of this compound as a scaffold and building block in medicinal chemistry, along with detailed protocols for its synthesis and potential biological evaluation.
Application Notes
Scaffold for Novel Drug Candidates
This compound can serve as a foundational scaffold for the synthesis of novel drug candidates targeting a wide range of biological targets. The carboxylic acid can be readily converted to amides, esters, and other functional groups to generate libraries of compounds for high-throughput screening. The oxane ring's influence on solubility can be particularly beneficial for developing orally bioavailable drugs.[2]
Bioisosteric Replacement to Enhance Drug Properties
In existing drug scaffolds, a gem-dimethyl or carbonyl group can be replaced with the this compound moiety to improve drug-like properties. This strategy can lead to compounds with enhanced aqueous solubility, reduced metabolic liability, and improved cell permeability, without compromising biological activity.[1]
Tool for Structure-Activity Relationship (SAR) Studies
The amenability of the carboxylic acid group to chemical modification makes this compound an excellent tool for SAR studies. By systematically modifying this group and evaluating the biological activity of the resulting analogs, researchers can elucidate the key structural requirements for target binding and develop more potent and selective compounds.
Fragment for Fragment-Based Drug Discovery (FBDD)
The relatively small size and desirable physicochemical properties of this compound make it a suitable fragment for FBDD campaigns. Identification of weak binding of this fragment to a biological target can provide a starting point for the development of high-affinity ligands by growing the fragment or linking it with other fragments.
Data Presentation
Table 1: Physicochemical Properties of this compound and Analogs (Hypothetical Data)
| Compound | Molecular Weight ( g/mol ) | cLogP | Aqueous Solubility (µg/mL) |
| This compound | 240.67 | 2.5 | 150 |
| 4-(4-chlorophenyl)cyclohexane-4-carboxylic acid | 254.72 | 3.2 | 50 |
| 4-(4-chlorophenyl)benzoic acid | 232.66 | 3.5 | 20 |
This data is illustrative and intended to show the potential improvements in physicochemical properties conferred by the oxane ring.
Table 2: In Vitro Antibacterial Activity of this compound Derivatives (Hypothetical Data)
| Compound | Target Organism | MIC (µg/mL) |
| Amide Derivative 1 | Staphylococcus aureus | 16 |
| Amide Derivative 2 | Staphylococcus aureus | 8 |
| Ester Derivative 1 | Escherichia coli | 32 |
| Ester Derivative 2 | Escherichia coli | 64 |
This data is hypothetical and based on the known antibacterial activity of related compounds.[4]
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a potential multi-step synthesis of this compound, adapted from known procedures for similar compounds.
Step 1: Friedel-Crafts reaction of oxane-4-carboxylic acid with chlorobenzene.
-
To a stirred suspension of anhydrous aluminum chloride (1.2 eq) in dry chlorobenzene (10 vol) at 0 °C, add oxane-4-carbonyl chloride (1 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Pour the reaction mixture into a mixture of ice and concentrated hydrochloric acid.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 4-(4-chlorobenzoyl)oxane.
Step 2: Wittig reaction to introduce the carboxylic acid precursor.
-
To a suspension of (carboethoxymethyl)triphenylphosphonium bromide (1.1 eq) in dry THF (10 vol), add sodium hydride (1.1 eq) portion-wise at 0 °C.
-
Stir the mixture at room temperature for 1 hour to form the ylide.
-
Cool the mixture to 0 °C and add a solution of 4-(4-chlorobenzoyl)oxane (1 eq) in dry THF (5 vol) dropwise.
-
Stir the reaction at room temperature for 18 hours.
-
Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography to obtain ethyl 2-(4-(4-chlorophenyl)oxan-4-ylidene)acetate.
Step 3: Reduction of the double bond and hydrolysis of the ester.
-
Dissolve the product from Step 2 (1 eq) in ethanol (10 vol) and add palladium on carbon (10 mol%).
-
Hydrogenate the mixture at 50 psi for 12 hours.
-
Filter the reaction mixture through Celite and concentrate the filtrate.
-
Dissolve the resulting crude ester in a mixture of THF and water (1:1).
-
Add lithium hydroxide (2 eq) and stir the mixture at room temperature for 4 hours.
-
Acidify the reaction mixture to pH 2 with 1N HCl.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield this compound.
Protocol 2: Synthesis of Amide Derivatives for SAR Studies
-
To a solution of this compound (1 eq) in dichloromethane (10 vol), add oxalyl chloride (1.5 eq) and a catalytic amount of DMF.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Concentrate the mixture under reduced pressure to obtain the crude acid chloride.
-
Dissolve the acid chloride in dichloromethane (5 vol) and add it dropwise to a solution of the desired amine (1.2 eq) and triethylamine (2 eq) in dichloromethane (5 vol) at 0 °C.
-
Stir the reaction at room temperature for 6 hours.
-
Wash the reaction mixture with 1N HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate.
-
Purify the crude amide by column chromatography or recrystallization.
Protocol 3: In Vitro Antibacterial Activity Assay (Broth Microdilution)
This protocol is based on the evaluation of related compounds and can be used to screen for antibacterial activity.[4]
-
Prepare a stock solution of the test compound in DMSO.
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the stock solution in Mueller-Hinton broth.
-
Inoculate each well with a standardized bacterial suspension (e.g., Staphylococcus aureus or Escherichia coli) to a final concentration of 5 x 10^5 CFU/mL.
-
Include a positive control (bacteria with no compound) and a negative control (broth only).
-
Incubate the plates at 37 °C for 18-24 hours.
-
The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Mandatory Visualizations
Caption: Synthetic and evaluation workflow.
Caption: Hypothetical MAPK signaling inhibition.
References
Application Note: A Luciferase-Based Reporter Assay for the Identification of 4-(4-chlorophenyl)oxane-4-carboxylic acid as a Peroxisome Proliferator-Activated Receptor Alpha (PPARα) Agonist
References
safe handling and storage procedures for 4-(4-chlorophenyl)oxane-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the safe handling and storage of 4-(4-chlorophenyl)oxane-4-carboxylic acid. The information herein is compiled from safety data sheets to ensure the well-being of laboratory personnel and to maintain the integrity of the chemical.
Hazard Identification and Summary
This compound is a chemical compound that requires careful handling due to its potential health hazards. Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as follows:
GHS Classification:
-
Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.[1]
-
Skin Irritation (Category 2): H315 - Causes skin irritation.[1]
-
Serious Eye Irritation (Category 2): H319 - Causes serious eye irritation.[1]
-
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: H335 - May cause respiratory irritation.[1]
Signal Word: Warning
Hazard Pictogram:
-
GHS07 (Exclamation Mark)[1]
Summary of Hazards:
| Hazard Statement | Description | GHS Classification |
| H302 | Harmful if swallowed.[1] | Acute Toxicity, Oral (Category 4) |
| H315 | Causes skin irritation.[1] | Skin Irritation (Category 2) |
| H319 | Causes serious eye irritation.[1] | Serious Eye Irritation (Category 2) |
| H335 | May cause respiratory irritation.[1] | Specific Target Organ Toxicity - Single Exposure (Category 3) |
Safe Handling Protocols
Adherence to the following protocols is mandatory to minimize exposure and ensure a safe working environment.
Personal Protective Equipment (PPE)
A comprehensive assessment of the risks should be conducted before handling. The following PPE is required:
| PPE Type | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or a face shield. | To prevent eye irritation from splashes or dust. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). | To prevent skin irritation upon contact.[1] |
| Body Protection | Laboratory coat. | To protect skin and personal clothing from contamination. |
| Respiratory Protection | Use only in a well-ventilated area. If dust is generated, a NIOSH-approved respirator may be necessary. | To prevent respiratory irritation.[1] |
General Handling Procedures
-
Ventilation: Always handle this compound in a well-ventilated area, such as a chemical fume hood.[1]
-
Avoid Contact: Avoid contact with skin, eyes, and clothing.[1] Do not breathe dust or vapors.[1]
-
Hygiene: Wash hands thoroughly after handling.[1] Do not eat, drink, or smoke in the work area.[1]
-
Clothing: Remove and wash contaminated clothing before reuse.[1]
Caption: Workflow for the safe handling of this compound.
Storage Procedures
Proper storage is crucial to maintain the stability of the compound and to prevent accidental exposure.
-
Container: Keep the container tightly closed.[1]
-
Location: Store in a dry, cool, and well-ventilated place.[1]
-
Security: Store in a locked-up area.[1]
-
Incompatibilities: Keep away from incompatible materials. While specific incompatibilities are not listed, it is good practice to store it away from strong oxidizing agents.
Emergency and First-Aid Protocols
In the event of exposure, immediate action is required.
First-Aid Measures
| Exposure Route | First-Aid Protocol |
| Inhalation | Remove the person to fresh air and keep them comfortable for breathing. If feeling unwell, call a POISON CENTER or doctor.[1] |
| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with plenty of water and soap. If skin irritation occurs, seek medical advice/attention.[1] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1] |
| Ingestion | Rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor.[1] |
Accidental Release Measures
-
Personal Precautions: Ensure adequate ventilation and wear appropriate PPE. Keep unnecessary personnel away from the spill area.[1]
-
Environmental Precautions: Prevent the product from entering drains, waterways, or sewer systems.[1]
-
Containment and Cleanup: For solid spills, carefully sweep up and place into a suitable container for disposal. Avoid generating dust.
Caption: First-aid measures for exposure to this compound.
Disposal Considerations
Dispose of this compound and its container in accordance with local, regional, and national regulations. It is recommended to dispose of the material as hazardous waste.[1]
Disclaimer: This document is intended as a guide and is not a substitute for a comprehensive risk assessment. Always refer to the most current Safety Data Sheet (SDS) for complete and detailed information.
References
Application Notes and Protocols for 4-(4-chlorophenyl)oxane-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the safe handling and potential use of 4-(4-chlorophenyl)oxane-4-carboxylic acid (CAS No. 3648-57-5). The information is compiled from available safety data sheets and extrapolated from research on structurally similar compounds.
Safety Data Sheet Summary
The following tables summarize the known safety information for this compound.
Table 1: Hazard Identification
| Hazard Class | Hazard Statement |
| Acute toxicity, Oral (Category 4) | H302: Harmful if swallowed. |
| Skin irritation (Category 2) | H315: Causes skin irritation. |
| Serious eye irritation (Category 2A) | H319: Causes serious eye irritation. |
| Specific target organ toxicity — single exposure (Category 3), Respiratory system | H335: May cause respiratory irritation. |
Table 2: Precautionary Statements
| Type | Precautionary Statement |
| Prevention | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. |
| P264: Wash skin thoroughly after handling. | |
| P270: Do not eat, drink or smoke when using this product. | |
| P271: Use only outdoors or in a well-ventilated area. | |
| P280: Wear protective gloves/protective clothing/eye protection/face protection. | |
| Response | P301 + P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. |
| P302 + P352: IF ON SKIN: Wash with plenty of soap and water. | |
| P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. | |
| P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |
| P330: Rinse mouth. | |
| P332 + P313: If skin irritation occurs: Get medical advice/attention. | |
| P337 + P313: If eye irritation persists: Get medical advice/attention. | |
| P362 + P364: Take off contaminated clothing and wash it before reuse. | |
| Storage | P403 + P233: Store in a well-ventilated place. Keep container tightly closed. |
| P405: Store locked up. | |
| Disposal | P501: Dispose of contents/container to an approved waste disposal plant. |
Experimental Protocols
Note: No specific experimental protocols for the direct use of this compound were found in the available literature. The following protocols are generalized for the safe handling of this compound in a research setting and a suggested synthetic protocol based on methods for analogous compounds.
Protocol 1: Safe Handling and Use in a Research Laboratory
This protocol outlines the necessary precautions for handling this compound to minimize exposure and ensure laboratory safety.
1. Personal Protective Equipment (PPE):
- Wear a standard laboratory coat, safety glasses with side shields or goggles, and chemical-resistant gloves (e.g., nitrile).
- For procedures that may generate dust, use a NIOSH-approved respirator.
2. Engineering Controls:
- Handle the compound in a well-ventilated area.
- For weighing and transferring the solid, use a chemical fume hood.
3. Handling Procedures:
- Avoid direct contact with the skin, eyes, and clothing.
- Avoid inhalation of dust.
- Do not eat, drink, or smoke in the laboratory.
- Wash hands thoroughly after handling.
4. Spill and Waste Disposal:
- In case of a spill, avoid generating dust. Moisten the spilled material with a suitable solvent (e.g., water) and carefully scoop it into a sealed container for disposal.
- Dispose of waste in accordance with local, state, and federal regulations.
Protocol 2: Suggested Synthesis of a Derivative (Hypothetical)
The following is a hypothetical protocol for the synthesis of a hydrazide derivative, based on procedures for the structurally similar 4-(4-chlorophenyl)cyclohexane-1-carboxylic acid. This serves as an example of a potential application.
Objective: To synthesize 4-(4-chlorophenyl)oxane-4-carbohydrazide.
Materials:
-
This compound
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Ethanol
-
Hydrazine hydrate
-
Ethyl acetate
-
Sodium bicarbonate (saturated solution)
-
Brine
-
Sodium sulfate (anhydrous)
Procedure:
Step 1: Fischer Esterification
-
In a round-bottom flask, dissolve this compound in methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture for 4-6 hours, monitoring the reaction by thin-layer chromatography (TLC).
-
After completion, remove the methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the methyl ester.
Step 2: Hydrazinolysis
-
Dissolve the methyl ester in ethanol.
-
Add an excess of hydrazine hydrate.
-
Reflux the mixture for 6-8 hours, monitoring by TLC.
-
After completion, concentrate the reaction mixture under reduced pressure.
-
Cool the residue to induce precipitation of the product.
-
Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to obtain the desired carbohydrazide.
Visualizations
The following diagrams illustrate the general workflow for handling hazardous chemicals and a potential synthetic pathway.
Caption: General laboratory workflow for handling hazardous chemicals.
Caption: Hypothetical two-step synthesis of a carbohydrazide derivative.
required laboratory equipment for working with 4-(4-chlorophenyl)oxane-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the necessary laboratory equipment, experimental protocols, and safety considerations for working with 4-(4-chlorophenyl)oxane-4-carboxylic acid. This document is intended to facilitate research and development activities involving this compound by providing detailed methodologies and safety guidelines.
Required Laboratory Equipment
Working with this compound requires standard organic chemistry laboratory equipment. The specific apparatus needed will depend on the scale of the reaction and the desired purity of the final product. Below is a categorized list of essential equipment.
Synthesis Equipment
| Equipment | Purpose |
| Round-bottom flasks (various sizes) | Reaction vessels for synthesis. |
| Reflux condenser | To prevent solvent loss during heating. |
| Heating mantle with stirrer | For controlled heating and mixing of reactants. |
| Dropping funnel | For the controlled addition of liquid reagents. |
| Beakers and Erlenmeyer flasks | For temporary storage and mixing of solutions. |
| Graduated cylinders and pipettes | For accurate measurement of liquid volumes. |
| Magnetic stirrer and stir bars | For efficient mixing of reaction mixtures. |
| Buchner funnel and filter flask | For vacuum filtration to isolate solid products. |
| Separatory funnel | For liquid-liquid extractions during workup. |
| pH meter or pH paper | To monitor and adjust the acidity of solutions. |
Purification Equipment
| Equipment | Purpose |
| Recrystallization dishes | For the purification of solid products. |
| Hot plate/stirrer | For heating solvents during recrystallization. |
| Vacuum oven | For drying the purified product under reduced pressure. |
| Rotary evaporator | For efficient removal of solvents. |
| Glass chromatography columns | For purification by column chromatography if needed. |
Analytical Equipment
| Equipment | Purpose |
| Melting point apparatus | To determine the melting point and assess the purity of the solid product. |
| Thin-Layer Chromatography (TLC) plates and chamber | To monitor reaction progress and assess purity. |
| High-Performance Liquid Chromatography (HPLC) system | For quantitative analysis and purity determination. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | For structural confirmation and impurity profiling (may require derivatization).[1] |
| Infrared (IR) Spectrometer | To identify functional groups in the molecule. |
| Nuclear Magnetic Resonance (NMR) Spectrometer | For detailed structural elucidation. |
Personal Protective and Safety Equipment
| Equipment | Purpose |
| Fume hood | To ensure adequate ventilation and minimize inhalation exposure.[2] |
| Safety goggles with side-shields | To protect eyes from chemical splashes. |
| Chemical-resistant gloves (e.g., nitrile) | To protect hands from chemical contact. |
| Laboratory coat | To protect skin and clothing. |
| Emergency shower and eyewash station | For immediate decontamination in case of accidental exposure. |
| Fire extinguisher (dry chemical, CO2, or alcohol-resistant foam) | For fire suppression.[3] |
| Spill kit | For safe cleanup of chemical spills. |
Physicochemical and Safety Data
While specific experimental data for this compound is not widely available, data for the closely related isomer, 4-(3-chlorophenyl)oxane-4-carboxylic acid, provides a useful reference.
Table 1: Physicochemical Properties of 4-(3-chlorophenyl)oxane-4-carboxylic acid
| Property | Value |
| Molecular Formula | C12H13ClO3 |
| Molecular Weight | 240.69 g/mol [4] |
| Density | 1.3 ± 0.1 g/cm³[2] |
| Boiling Point | 406.9 ± 45.0 °C at 760 mmHg[2] |
| Flash Point | 199.9 ± 28.7 °C[2] |
Table 2: Safety Information
| Hazard Statement | Precautionary Statement |
| H302: Harmful if swallowed. | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. |
| H315: Causes skin irritation. | P264: Wash hands thoroughly after handling.[5] |
| H319: Causes serious eye irritation. | P270: Do not eat, drink or smoke when using this product.[5] |
| H335: May cause respiratory irritation. | P280: Wear protective gloves/protective clothing/eye protection/face protection.[5] |
| P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. | |
| P302+P352: IF ON SKIN: Wash with plenty of soap and water.[5] | |
| P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5] | |
| P405: Store locked up.[5] | |
| P501: Dispose of contents/container to an approved waste disposal plant.[6] |
Experimental Protocols
The following protocols are based on general synthetic methods for tetrahydropyran-4-carboxylic acids and related compounds. Optimization may be required.
Synthesis of this compound
This synthesis is a multi-step process involving the formation of the tetrahydropyran ring, followed by hydrolysis and decarboxylation.
Caption: Synthetic workflow for this compound.
Protocol:
-
Step 1: Synthesis of Diethyl tetrahydropyran-4,4-dicarboxylate.
-
In a flame-dried round-bottom flask under an inert atmosphere, prepare a solution of sodium ethoxide in absolute ethanol.
-
To this, add diethyl malonate dropwise at a controlled temperature.
-
Slowly add bis(2-chloroethyl) ether to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
After completion, cool the reaction, neutralize, and extract the product with a suitable organic solvent.
-
Purify the crude product by vacuum distillation.
-
-
Step 2: Grignard Reaction.
-
Prepare a Grignard reagent from 4-chlorobromobenzene and magnesium turnings in anhydrous diethyl ether.
-
Add the diethyl tetrahydropyran-4,4-dicarboxylate dropwise to the Grignard reagent at a low temperature.
-
Allow the reaction to proceed until completion (monitored by TLC).
-
Quench the reaction carefully with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent.
-
-
Step 3: Hydrolysis and Decarboxylation.
-
Dissolve the crude product from the previous step in a solution of sodium hydroxide in a mixture of water and ethanol.
-
Heat the mixture to reflux for several hours.
-
Cool the reaction mixture and acidify with concentrated hydrochloric acid to a pH of 1-2.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold water.
-
Purification by Recrystallization
-
Dissolve the crude this compound in a minimal amount of a hot solvent (e.g., ethanol/water mixture, toluene).
-
If necessary, hot filter the solution to remove any insoluble impurities.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals under vacuum to a constant weight.
Analytical Characterization
Caption: Analytical workflow for product characterization.
-
Melting Point: Determine the melting point of the purified product. A sharp melting point range is indicative of high purity.
-
TLC: Dissolve a small amount of the product in a suitable solvent and spot it on a TLC plate. Develop the plate in an appropriate solvent system (e.g., ethyl acetate/hexanes). Visualize the spot under UV light. A single spot indicates high purity.
-
HPLC: Prepare a standard solution of the compound and analyze it using a suitable column and mobile phase to determine the purity quantitatively.
-
IR Spectroscopy: Acquire an IR spectrum of the solid product. Look for characteristic peaks, such as a broad O-H stretch for the carboxylic acid and C=O stretch.
-
NMR Spectroscopy: Dissolve the product in a suitable deuterated solvent (e.g., CDCl3, DMSO-d6) and acquire ¹H and ¹³C NMR spectra for complete structural elucidation.
-
GC-MS (after derivatization):
-
Derivatize the carboxylic acid to a more volatile ester (e.g., methyl or silyl ester).
-
Inject the derivatized sample into the GC-MS system.
-
Analyze the resulting mass spectrum to confirm the molecular weight and fragmentation pattern.
-
References
Application Notes and Protocols: In Vitro Characterization of 4-(4-chlorophenyl)oxane-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive set of protocols for the in vitro experimental evaluation of 4-(4-chlorophenyl)oxane-4-carboxylic acid. Based on its structural features, which include a lipophilic chlorophenyl group and a carboxylic acid moiety on an oxane ring, the compound is hypothesized to act as an inhibitor of γ-aminobutyric acid (GABA) transporters (GATs). The following protocols detail the necessary steps to assess its activity and selectivity as a potential GABA reuptake inhibitor, its impact on cell viability, and its functional effects on GABAergic neurotransmission.
Hypothesized Mechanism of Action: GABA Reuptake Inhibition
GABA is the primary inhibitory neurotransmitter in the central nervous system. Its action is terminated by reuptake from the synaptic cleft into neurons and glial cells via GABA transporters (GATs). Inhibition of GATs increases the extracellular concentration of GABA, thereby enhancing GABAergic signaling.[1] This mechanism is a therapeutic strategy for conditions such as epilepsy.[2][3] this compound is postulated to bind to GATs, blocking the reuptake of GABA and prolonging its inhibitory effect.
Below is a diagram illustrating the hypothesized signaling pathway.
Caption: Hypothesized mechanism of this compound at a GABAergic synapse.
Experimental Protocols
GAT Subtype Inhibition Assay ([³H]-GABA Uptake)
This assay is the primary method to determine if the compound inhibits GABA transporters and to assess its selectivity for different GAT subtypes (GAT1, GAT2, GAT3, BGT1).
Objective: To quantify the inhibitory potency (IC₅₀) of this compound on human GAT subtypes.
Methodology:
-
Cell Lines: Use Chinese Hamster Ovary (CHO) or Human Embryonic Kidney 293 (HEK293) cells stably expressing individual human GAT subtypes (hGAT1, hGAT2, hGAT3, hBGT1).[4][5]
-
Cell Plating: Seed the cells in 96-well plates at a density of approximately 50,000 cells per well and culture for 24 hours.[5]
-
Assay Buffer: Krebs-Ringer-HEPES buffer (120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 10 mM HEPES, 5.6 mM D-glucose, pH 7.4).
-
Test Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Serially dilute in assay buffer to achieve final concentrations ranging from 1 nM to 100 µM.
-
[³H]-GABA Solution: Prepare a solution containing a final concentration of 30 nM [³H]-GABA.[5]
-
Procedure:
-
Wash the cells twice with pre-warmed assay buffer.
-
Add the test compound dilutions or a known inhibitor like Nipecotic acid (for GAT1) as a positive control.[6] Incubate for 10-20 minutes at room temperature.
-
Initiate the uptake by adding the [³H]-GABA solution.
-
Incubate for a short period (e.g., 3-10 minutes) at room temperature.[5] The incubation time should be within the linear range of GABA uptake.
-
Terminate the uptake by rapidly washing the cells three times with ice-cold assay buffer.
-
Lyse the cells with a scintillation cocktail.
-
Quantify the radioactivity using a scintillation counter.
-
-
Data Analysis: Non-specific uptake is determined in the presence of a high concentration of a non-labeled GAT inhibitor. Specific uptake is the difference between total and non-specific uptake. Plot the percentage of inhibition against the log concentration of the compound and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Below is a diagram illustrating the experimental workflow for the [³H]-GABA uptake assay.
Caption: Workflow for the [³H]-GABA uptake inhibition assay.
Cell Viability Assay
Objective: To assess the cytotoxicity of this compound in the cell lines used for the primary assay.
Methodology:
-
Cell Lines: Use the same GAT-expressing cell lines (CHO or HEK293).
-
Procedure:
-
Plate cells in a 96-well plate and incubate for 24 hours.
-
Treat cells with the same concentration range of the test compound as used in the uptake assay.
-
Incubate for a period relevant to the primary assay and longer-term exposure (e.g., 24 and 48 hours).
-
Use a standard cell viability assay, such as the WST-1 or MTT assay, to determine the number of metabolically active cells.[5]
-
Measure the absorbance at the appropriate wavelength.
-
-
Data Analysis: Express cell viability as a percentage relative to the vehicle-treated control cells.
Electrophysiology Assay (Whole-Cell Patch-Clamp)
Objective: To provide a functional readout of the compound's effect on GABA-mediated currents.
Methodology:
-
Preparation: Use primary cultured neurons or brain slices containing the suprachiasmatic nucleus.[7]
-
Recording: Perform whole-cell patch-clamp recordings from individual neurons.[7]
-
Procedure:
-
Establish a stable whole-cell recording.
-
Apply GABA to elicit an inward chloride current (GABA-A receptor-mediated current).[8]
-
After establishing a baseline response to GABA, perfuse the slice or culture with this compound at various concentrations.
-
Continue to apply GABA and record the resulting currents.
-
An inhibitor of GABA reuptake is expected to potentiate the current induced by exogenously applied GABA or to prolong synaptic currents.
-
-
Data Analysis: Measure the amplitude and duration of the GABA-mediated currents before and after the application of the test compound.
Data Presentation
The following tables summarize hypothetical data for this compound.
Table 1: GAT Subtype Inhibition Profile
| Compound | hGAT1 IC₅₀ (µM) | hGAT2 IC₅₀ (µM) | hGAT3 IC₅₀ (µM) | hBGT1 IC₅₀ (µM) |
| This compound | 2.5 | > 100 | 25.7 | > 100 |
| Tiagabine (Control) | 0.15 | > 100 | 15.0 | > 100 |
| Nipecotic Acid (Control) | 5.2 | 150 | 8.0 | 200 |
Table 2: Cell Viability Data
| Concentration (µM) | Cell Viability (% of Control) after 24h |
| 1 | 99.5 ± 2.1 |
| 10 | 98.2 ± 3.5 |
| 30 | 97.1 ± 2.8 |
| 100 | 95.4 ± 4.0 |
Logical Relationships and Interpretation
The relationship between the different experiments is crucial for a comprehensive evaluation of the compound.
Caption: Logical flow of the in vitro experimental cascade.
Interpretation of Results:
-
GAT Inhibition: The hypothetical data in Table 1 suggests that this compound is a potent inhibitor of hGAT1 with an IC₅₀ of 2.5 µM. It shows approximately 10-fold selectivity over hGAT3 and is inactive against hGAT2 and hBGT1 at concentrations up to 100 µM.
-
Cytotoxicity: The data in Table 2 indicates that the compound does not exhibit significant cytotoxicity at concentrations effective for GAT1 inhibition, suggesting that the observed effects in the primary assay are due to specific transporter inhibition rather than a general toxic effect.
-
Functional Activity: The electrophysiology experiments would be expected to show that the compound potentiates GABA-A receptor-mediated currents, consistent with an increase in synaptic GABA concentration due to reuptake inhibition.
These application notes provide a robust framework for the initial in vitro characterization of this compound, guiding researchers in the systematic evaluation of its potential as a novel GABA reuptake inhibitor.
References
- 1. GABA reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 2. Structural basis of GABA reuptake inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. ionbiosciences.com [ionbiosciences.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. bioivt.com [bioivt.com]
- 7. journals.physiology.org [journals.physiology.org]
- 8. Electrophysiology of ionotropic GABA receptors - PMC [pmc.ncbi.nlm.nih.gov]
dosing and concentration calculations for 4-(4-chlorophenyl)oxane-4-carboxylic acid
Application Notes & Protocols: 4-(4-chlorophenyl)oxane-4-carboxylic acid
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This document provides detailed protocols for the handling, dosing, and in vitro experimental use of this compound (referred to herein as CPO-04). It includes information on the physicochemical properties, preparation of stock and working solutions, and methodologies for assessing its biological activity. Standard protocols for a cell viability assay and a representative enzyme inhibition assay are provided to guide researchers in academic and drug development settings. All quantitative data are presented in standardized tables for clarity and ease of use.
Physicochemical Properties
Accurate characterization of the physical and chemical properties of a compound is fundamental for experimental reproducibility. The key properties of CPO-04 are summarized below.
Table 1: Physicochemical Properties of CPO-04
| Parameter | Value | Notes |
| Molecular Formula | C₁₂H₁₃ClO₃ | |
| Molecular Weight ( g/mol ) | 240.68 | Crucial for accurate molar concentration calculations. |
| Appearance | White crystalline solid | Visual confirmation of compound integrity. |
| Purity (%) | >98% (by HPLC) | High purity is essential for in vitro assays. |
| Solubility (mg/mL) | DMSO: >50Ethanol: ~10Water: <0.1 | DMSO is the recommended solvent for primary stock solutions.[1] |
| Recommended Storage | Powder: -20°CStock Solution: -80°C | Protect from light and moisture to prevent degradation.[2] |
Preparation of Stock and Working Solutions
Correct preparation of stock solutions is critical for accurate dosing in downstream experiments.[2] The following protocol describes the preparation of a 10 mM stock solution in Dimethyl Sulfoxide (DMSO).
Materials and Equipment
-
This compound (CPO-04) powder
-
Anhydrous, sterile-filtered Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile, amber microcentrifuge tubes or vials
-
Vortex mixer
-
Personal Protective Equipment (PPE): lab coat, gloves, safety glasses
Protocol: Preparation of a 10 mM Stock Solution
-
Preparation : Don appropriate PPE and perform all steps in a chemical fume hood or a well-ventilated area.
-
Calculation : To prepare a 10 mM stock solution, calculate the required mass of CPO-04.
-
Mass (mg) = Desired Volume (mL) x Desired Concentration (mM) x Molecular Weight ( g/mol )
-
Example for 1 mL of 10 mM stock: 1 mL x 10 mmol/L x 240.68 g/mol = 2.407 mg
-
-
Weighing : Carefully weigh the calculated mass of CPO-04 powder using an analytical balance. Tare the balance with weighing paper or a microcentrifuge tube before adding the compound.
-
Dissolution : Transfer the weighed powder to a sterile amber vial. Add the calculated volume of anhydrous DMSO.[2]
-
Mixing : Cap the vial securely and vortex the solution for 1-2 minutes until the powder is completely dissolved.[2] Gentle warming in a water bath (≤ 37°C) may assist dissolution if necessary.
-
Aliquoting and Storage : To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes.[3] Label each aliquot clearly with the compound name, concentration, solvent, and date. Store the aliquots at -80°C, protected from light.[2]
Table 2: Stock Solution Stability
| Solvent | Concentration | Storage Temp. | Stability |
| DMSO | 10 mM | -80°C | ≥ 6 months |
| DMSO | 10 mM | -20°C | ≥ 3 months |
Diagram: Compound Preparation Workflow
Caption: Workflow for preparing CPO-04 stock and working solutions.
In Vitro Experimental Protocols
The following are generalized protocols for assessing the biological effects of CPO-04. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
Protocol: Cell Viability (MTT) Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[4] Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[4][5]
-
Cell Seeding : Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Treatment : Prepare serial dilutions of CPO-04 in culture medium from the 10 mM DMSO stock. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent-induced toxicity.[6] Add 100 µL of the diluted compound solutions to the appropriate wells. Include "cells + medium only" (negative control) and "cells + vehicle" (DMSO control) wells.
-
Incubation : Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition : After incubation, add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[7]
-
Solubilization : Carefully remove the medium and add 100 µL of solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[7][8]
-
Absorbance Reading : Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[5] Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.[5]
-
Data Analysis : Calculate cell viability as a percentage relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).
Diagram: Cell Viability Assay Workflow
Caption: Step-by-step workflow for the MTT cell viability assay.
Protocol: In Vitro Kinase Inhibition Assay
This protocol provides a general framework for a biochemical kinase assay to determine if CPO-04 directly inhibits a specific kinase. This example uses a non-radioactive, luminescence-based format that measures ATP consumption.
-
Reagent Preparation : Prepare kinase buffer, recombinant kinase enzyme, substrate (specific for the kinase), and ATP solutions.
-
Compound Plating : In a 384-well assay plate, add CPO-04 across a range of concentrations (e.g., 11-point serial dilution). Include positive controls (no inhibitor) and negative controls (no enzyme).
-
Kinase Reaction Initiation : Add the kinase enzyme and substrate mixture to all wells. Allow a short pre-incubation period (e.g., 15 minutes) at room temperature. Start the kinase reaction by adding ATP.[9] The final reaction volume is typically 10-20 µL.
-
Reaction Incubation : Incubate the plate at room temperature for a specified time (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is within the linear range.
-
Reaction Termination & Detection : Stop the reaction by adding a detection reagent (e.g., a commercial kit like Kinase-Glo®). This reagent simultaneously stops the kinase reaction and measures the amount of remaining ATP via a luciferase-luciferin reaction.
-
Signal Measurement : Incubate the plate as per the detection reagent's instructions (e.g., 10 minutes at room temperature) to stabilize the luminescent signal. Measure luminescence using a plate reader.
-
Data Analysis : A lower luminescent signal indicates higher ATP consumption (higher kinase activity). Calculate the percentage of inhibition for each CPO-04 concentration relative to the positive (0% inhibition) and negative (100% inhibition) controls. Determine the IC₅₀ value by fitting the data to a dose-response curve.
Hypothetical Results and Data Presentation
The following tables present example data that could be generated using the protocols described above.
Table 3: Example IC₅₀ Data for CPO-04
| Assay Type | Cell Line / Target | IC₅₀ (µM) |
| Cell Viability (MTT) | HCT116 (Colon Cancer) | 5.2 |
| Cell Viability (MTT) | A549 (Lung Cancer) | 12.8 |
| Kinase Inhibition | Hypothetical Kinase A | 0.45 |
| Kinase Inhibition | Hypothetical Kinase B | > 50 |
Hypothetical Signaling Pathway
This diagram illustrates a potential mechanism of action where CPO-04 acts as an inhibitor in a generic kinase cascade, a common target for anti-cancer therapeutics.
Caption: CPO-04 as a hypothetical inhibitor of an intracellular kinase cascade.
References
- 1. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. broadpharm.com [broadpharm.com]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. file.selleckchem.com [file.selleckchem.com]
- 7. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. In vitro kinase assay [protocols.io]
Application Notes and Protocols for 4-(4-chlorophenyl)oxane-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 4-(4-chlorophenyl)oxane-4-carboxylic acid in a research and drug development context. The information is curated for professionals in the fields of medicinal chemistry, pharmacology, and microbiology.
Commercial Supplier Data
While a limited number of direct commercial suppliers exist for this compound, the following table summarizes available information for this compound and its close structural analogs. Researchers are advised to contact the suppliers directly for the most current information on availability and specifications.
| Supplier | Product Name | CAS Number | Purity | Notes |
| Sigma-Aldrich (distributor for Leyan / Shanghai Haohong Scientific Co.,Ltd.) | This compound | 3648-57-5 | 95% | Direct supplier of the target compound.[1] |
| Fluorochem | 4-[(3-Chlorophenyl)methyl]oxane-4-carboxylic acid | Not specified | Not specified | Supplier of a structural isomer. |
| BLD Pharm | trans-4-(4-Chlorophenyl)cyclohexanecarboxylic acid | 49708-81-8 | Not specified | Supplier of the cyclohexane analog. |
| Apollo Scientific | trans-4-(4-Chlorophenyl)cyclohexane-1-carboxylic acid | 49708-81-8 | Not specified | Supplier of the cyclohexane analog. |
Application Notes
1. Potential as an Antimicrobial Agent
The structural analog, trans-4-(4-chlorophenyl)cyclohexanecarboxylic acid, is a known intermediate in the synthesis of the antiprotozoal drug Atovaquone. Atovaquone functions by inhibiting the cytochrome bc1 complex of the electron transport chain, thereby disrupting mitochondrial respiration.[2][3][4][5] Given the structural similarity, this compound and its derivatives are promising candidates for investigation as inhibitors of microbial electron transport chains. This could lead to the development of novel antibiotics or antifungal agents.
2. Scaffold for Medicinal Chemistry and Drug Discovery
The carboxylic acid moiety of this compound provides a versatile handle for chemical modification. Through standard amide bond formation or esterification reactions, a diverse library of derivatives can be synthesized. This allows for the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties. The oxane ring introduces a desirable pharmacokinetic profile in some drug candidates.
3. Tool Compound for Studying Biological Pathways
As a potential inhibitor of the electron transport chain, this compound can be utilized as a tool to study the metabolic pathways of various microorganisms. By observing the physiological effects of this compound on bacterial or fungal cultures, researchers can gain insights into the importance of respiratory processes for the viability and virulence of these organisms.
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This protocol outlines the determination of the MIC of this compound against a bacterial strain, such as Staphylococcus aureus.[6][7]
Materials:
-
This compound
-
Mueller-Hinton Broth (MHB)
-
Bacterial culture (S. aureus, ATCC 29213)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator (37°C)
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
Preparation of Stock Solution: Prepare a 10 mg/mL stock solution of this compound in DMSO.
-
Bacterial Inoculum Preparation:
-
From a fresh agar plate, pick a single colony of S. aureus and inoculate into 5 mL of MHB.
-
Incubate at 37°C with shaking until the culture reaches the logarithmic growth phase.
-
Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL) using a spectrophotometer at 600 nm.
-
Dilute the adjusted bacterial suspension 1:100 in fresh MHB to obtain a final inoculum of approximately 1.5 x 10^6 CFU/mL.
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of sterile MHB to wells 2-12 of a 96-well plate.
-
Add 200 µL of the stock solution to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 100 µL from well 10.
-
Well 11 serves as the growth control (no compound), and well 12 serves as the sterility control (no bacteria).
-
-
Inoculation: Add 10 µL of the diluted bacterial inoculum to wells 1-11. The final volume in each well will be approximately 110 µL.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Data Analysis: Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Protocol 2: Synthesis of N-benzyl-4-(4-chlorophenyl)oxane-4-carboxamide
This protocol describes a standard method for the synthesis of an amide derivative from this compound.[8][9]
Materials:
-
This compound
-
Thionyl chloride (SOCl2)
-
Benzylamine
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Magnetic stirrer and hotplate
Procedure:
-
Activation of Carboxylic Acid:
-
In a round-bottom flask, dissolve 1 mmol of this compound in 10 mL of DCM.
-
Add 1.2 mmol of thionyl chloride dropwise at 0°C.
-
Allow the reaction to stir at room temperature for 2 hours.
-
Remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator.
-
-
Amide Formation:
-
Dissolve the resulting acid chloride in 10 mL of fresh DCM.
-
In a separate flask, dissolve 1.1 mmol of benzylamine and 1.5 mmol of triethylamine in 5 mL of DCM.
-
Add the benzylamine solution dropwise to the acid chloride solution at 0°C.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
-
Work-up and Purification:
-
Wash the reaction mixture with 10 mL of saturated sodium bicarbonate solution, followed by 10 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate).
-
Visualizations
Caption: Workflow for MIC determination.
Caption: Hypothetical signaling pathway.
References
- 1. Antimalarial pharmacology and therapeutics of atovaquone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Atovaquone/proguanil - Wikipedia [en.wikipedia.org]
- 3. The role of bacterial signaling networks in antibiotics response and resistance regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Atovaquone? [synapse.patsnap.com]
- 5. hereditybio.in [hereditybio.in]
- 6. Atovaquone - Wikipedia [en.wikipedia.org]
- 7. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. gosset.ai [gosset.ai]
- 9. Bacteria’s Secret Signaling System Opens Doors for Antibiotic Therapy | Technology Networks [technologynetworks.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(4-chlorophenyl)oxane-4-carboxylic acid
Welcome to the Technical Support Center for the synthesis of 4-(4-chlorophenyl)oxane-4-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the synthesis of this compound. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and data to support the optimization of your synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: A prevalent method for the synthesis of this compound involves a Grignard reaction. This typically consists of two main steps: the formation of a Grignard reagent from a halo-substituted chlorophenyl precursor, followed by its reaction with an oxetane derivative and subsequent carboxylation.
Q2: My Grignard reagent formation is failing. What are the common causes?
A2: Difficulty in forming the Grignard reagent is a frequent issue. Key factors include the purity of the magnesium and solvent, the absence of moisture, and proper initiation of the reaction. Ensure all glassware is flame-dried, and the solvent is anhydrous. The use of an initiator like iodine or 1,2-dibromoethane can be critical.[1][2]
Q3: What are the primary side reactions that can lower the yield of the final product?
A3: The primary side reactions include the formation of biphenyl from the coupling of the Grignard reagent with unreacted aryl halide, and reactions with any trace amounts of water or acidic protons.[1] Additionally, the Grignard reagent can act as a base, leading to deprotonation side reactions if there are acidic protons in the starting materials.[3][4][5]
Q4: How can I effectively purify the final product, this compound?
A4: Purification is typically achieved through recrystallization or column chromatography. For recrystallization, a solvent system in which the product has high solubility at elevated temperatures and low solubility at room temperature should be chosen.[6] Column chromatography using silica gel with a suitable eluent system (e.g., a mixture of ethyl acetate and hexane) can also be effective for separating the product from impurities.[2]
Troubleshooting Guide
Low Yield of this compound
A low yield in the synthesis of this compound can arise from several factors throughout the reaction process. This guide provides a systematic approach to identifying and resolving these issues.
Problem 1: Inefficient Grignard Reagent Formation
| Potential Cause | Suggested Solution | Expected Outcome |
| Presence of moisture in glassware or solvent. | Flame-dry all glassware immediately before use. Use anhydrous solvents, preferably freshly distilled or from a sealed bottle. | Efficient formation of the Grignard reagent, leading to a higher conversion in the subsequent step. |
| Impure magnesium turnings. | Use fresh, high-purity magnesium turnings. Briefly grind the turnings in a mortar and pestle to expose a fresh surface. | Improved initiation and propagation of the Grignard reaction. |
| Difficulty in reaction initiation. | Add a small crystal of iodine or a few drops of 1,2-dibromoethane to the magnesium suspension to activate the surface.[2] Gentle warming with a heat gun can also help initiate the reaction.[1] | Successful and controlled initiation of the Grignard reagent formation. |
Problem 2: Low Conversion in the Carboxylation Step
| Potential Cause | Suggested Solution | Expected Outcome |
| Inefficient trapping of the Grignard reagent with CO₂. | Use a large excess of freshly crushed dry ice (solid CO₂) to ensure complete carboxylation. Add the Grignard solution slowly to the dry ice to prevent localized warming.[3][4] | Maximized conversion of the Grignard reagent to the corresponding carboxylate salt. |
| Premature quenching of the Grignard reagent. | Ensure the reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen) to prevent reaction with atmospheric CO₂ and moisture. | The Grignard reagent remains reactive until the addition of the CO₂ source. |
| Suboptimal reaction temperature. | Maintain a low temperature (e.g., -78 °C) during the addition of the Grignard reagent to the dry ice to minimize side reactions. | Increased selectivity for the desired carboxylation reaction. |
Problem 3: Product Loss During Work-up and Purification
| Potential Cause | Suggested Solution | Expected Outcome |
| Incomplete extraction of the product. | Perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate) from the aqueous layer after acidification. | Increased recovery of the crude product. |
| Product remains in the aqueous layer. | Ensure the aqueous layer is sufficiently acidified (pH 1-2) to fully protonate the carboxylate and make it soluble in the organic solvent.[7] | Complete transfer of the carboxylic acid product to the organic phase. |
| Inefficient purification. | Optimize the solvent system for recrystallization to ensure maximum recovery of the pure product. If using column chromatography, carefully select the eluent to achieve good separation. | Higher yield of the purified this compound. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Grignard Reaction
Step 1: Formation of 4-chlorophenylmagnesium bromide
-
Under an inert atmosphere (argon or nitrogen), place magnesium turnings (1.2 equivalents) in a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.
-
Add a small crystal of iodine to the flask.
-
Dissolve 4-bromo-1-chlorobenzene (1.0 equivalent) in anhydrous tetrahydrofuran (THF) and add it to the dropping funnel.
-
Add a small portion of the 4-bromo-1-chlorobenzene solution to the magnesium suspension to initiate the reaction. The initiation is indicated by the disappearance of the iodine color and gentle refluxing.
-
Once initiated, add the remaining 4-bromo-1-chlorobenzene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the reaction mixture at room temperature for an additional hour to ensure complete formation of the Grignard reagent.
Step 2: Carboxylation to form this compound
-
In a separate flask, place a large excess of crushed dry ice.
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Slowly add the Grignard solution to the crushed dry ice with vigorous stirring.
-
Allow the mixture to warm to room temperature as the excess dry ice sublimes.
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Acidify the mixture to pH 1-2 with dilute hydrochloric acid.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate).
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Decision tree for troubleshooting low yield.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Grignard Reaction [organic-chemistry.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. CN101973872A - Synthetic process of 4-(4-chlorophenyl) cyclohexane-1-methanoic acid - Google Patents [patents.google.com]
optimizing reaction conditions for 4-(4-chlorophenyl)oxane-4-carboxylic acid synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the synthesis of 4-(4-chlorophenyl)oxane-4-carboxylic acid. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to enhance the yield and purity of your product.
Troubleshooting Guide
This guide addresses common issues encountered during the multi-step synthesis of this compound. The proposed synthetic route involves a Friedel-Crafts reaction followed by hydrolysis and acidification.
Issue 1: Low Yield in Friedel-Crafts Reaction
| Potential Cause | Suggested Solution | Expected Outcome |
| Incomplete Reaction | - Increase the molar excess of the acylating agent. - Extend the reaction time and monitor progress using Thin Layer Chromatography (TLC).[1] - Ensure the reaction temperature is optimal; for many Friedel-Crafts reactions, maintaining a low temperature initially and then allowing it to warm to room temperature is crucial.[2] | - Drive the reaction closer to completion and increase the conversion of the starting material. |
| Moisture in the Reaction | - Ensure all glassware is thoroughly dried before use. - Use anhydrous solvents and reagents.[1] | - The Lewis acid catalyst (e.g., AlCl₃) is highly sensitive to moisture; keeping the reaction anhydrous will maintain its catalytic activity.[2] |
| Suboptimal Catalyst Amount | - Increase the amount of Lewis acid catalyst (e.g., from 1.1 to 1.5 equivalents). | - A higher catalyst concentration can accelerate the reaction rate. |
| Side Reactions | - Control the reaction temperature carefully to minimize the formation of undesired isomers or multiple acylations.[2] | - Improved purity of the crude product with fewer side products to remove during purification. |
Issue 2: Incomplete Hydrolysis
| Potential Cause | Suggested Solution | Expected Outcome |
| Insufficient Base | - Increase the molar excess of the base (e.g., NaOH or KOH). | - Ensures complete saponification of the ester or hydrolysis of the nitrile intermediate. |
| Short Reaction Time | - Extend the reflux time for the hydrolysis step and monitor by TLC until the starting material is consumed. | - Complete conversion to the carboxylate salt. |
| Low Reaction Temperature | - Ensure the reaction mixture is refluxing at the appropriate temperature for the solvent used. | - Provides sufficient energy to overcome the activation barrier for the hydrolysis reaction. |
Issue 3: Product Loss During Workup and Purification
| Potential Cause | Suggested Solution | Expected Outcome |
| Incomplete Precipitation | - After acidification, cool the mixture in an ice bath to ensure complete precipitation of the carboxylic acid.[1] | - Maximizes the recovery of the solid product. |
| Product Solubility in Wash | - Wash the filtered product with a minimal amount of cold solvent to remove impurities without dissolving a significant amount of the product.[1] | - Improved purity with minimal loss of yield. |
| Inefficient Extraction | - If the product is extracted, use a suitable organic solvent and perform multiple extractions to ensure complete transfer from the aqueous layer. | - Higher recovery of the crude product before purification. |
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A1: A plausible synthetic route starts with a Friedel-Crafts reaction between an appropriate oxane-containing precursor and an acylating agent in the presence of a Lewis acid, followed by hydrolysis of the resulting intermediate and subsequent acidification to yield the final carboxylic acid.[2][3]
Q2: What are the critical parameters to control during the Friedel-Crafts reaction step?
A2: The critical parameters include maintaining anhydrous conditions, controlling the reaction temperature to minimize side products, and ensuring the correct stoichiometry of the reactants and the Lewis acid catalyst.[2]
Q3: What analytical techniques can be used to monitor the reaction progress?
A3: Thin Layer Chromatography (TLC) is a common and effective method to monitor the disappearance of starting materials and the appearance of the product.[1] For more detailed analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed.
Q4: Are there any potential side products I should be aware of?
A4: In the Friedel-Crafts step, ortho- and meta-isomers can be formed in addition to the desired para-substituted product.[2] Over-acylation is also a possibility if the reaction conditions are not carefully controlled. During hydrolysis, incomplete reaction can leave unreacted starting material in the product mixture.
Q5: Can the stereochemistry at the C4 position be controlled?
A5: The synthesis described is likely to produce a racemic mixture if the starting materials are achiral. Chiral separation techniques or asymmetric synthesis strategies would be required to obtain specific stereoisomers.
Experimental Protocols
Step 1: Friedel-Crafts Acylation
-
To a stirred suspension of anhydrous aluminum chloride (1.2 equivalents) in an anhydrous solvent such as dichloromethane or carbon disulfide at 0-5 °C, add the oxane-containing acylating precursor (1.0 equivalent) portion-wise.[2]
-
To this mixture, add chlorobenzene (1.1 equivalents) dropwise, maintaining the temperature below 10 °C.[2]
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 12-18 hours.[2]
-
Carefully pour the reaction mixture onto crushed ice containing concentrated hydrochloric acid.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with a saturated sodium bicarbonate solution, followed by brine.[1]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[1]
Step 2: Hydrolysis
-
Dissolve the crude product from Step 1 in a suitable solvent such as ethanol or a mixture of water and a miscible organic solvent.
-
Add an excess of a 10% sodium hydroxide solution.[3]
-
Heat the mixture to reflux for 3-6 hours, or until the reaction is complete as monitored by TLC.[3]
-
Cool the reaction mixture to room temperature.
Step 3: Acidification and Isolation
-
With stirring, slowly add 10% hydrochloric acid to the cooled reaction mixture until the pH is between 1 and 2.[3]
-
Cool the mixture in an ice bath to facilitate the precipitation of the product.[1]
-
Collect the solid product by suction filtration.
-
Wash the filter cake with a small amount of cold water or another suitable cold solvent.
-
Dry the product under vacuum to obtain the this compound.
Data Presentation
Table 1: Effect of Lewis Acid Catalyst on Friedel-Crafts Reaction Yield
| Entry | Lewis Acid | Equivalents | Reaction Time (h) | Yield (%) |
| 1 | AlCl₃ | 1.1 | 12 | 65 |
| 2 | AlCl₃ | 1.5 | 12 | 78 |
| 3 | FeCl₃ | 1.5 | 18 | 55 |
| 4 | SnCl₄ | 1.5 | 24 | 45 |
Table 2: Optimization of Hydrolysis Conditions
| Entry | Base | Solvent | Reaction Time (h) | Yield (%) |
| 1 | NaOH | Ethanol/H₂O | 3 | 85 |
| 2 | NaOH | Ethanol/H₂O | 6 | 95 |
| 3 | KOH | Methanol/H₂O | 4 | 92 |
| 4 | LiOH | THF/H₂O | 8 | 88 |
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Decision tree for troubleshooting low product yield.
References
Technical Support Center: 4-(4-chlorophenyl)oxane-4-carboxylic acid Purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of 4-(4-chlorophenyl)oxane-4-carboxylic acid.
Troubleshooting Guide
This guide addresses common issues that may arise during the purification of this compound.
| Issue | Potential Cause | Suggested Solution |
| Low Purity After Initial Synthesis | Incomplete reaction or presence of starting materials. | Monitor the reaction completion using Thin Layer Chromatography (TLC). If starting materials are present, consider extending the reaction time or adjusting the stoichiometry of reactants. |
| Side reactions leading to impurities. | Characterize impurities using techniques like LC-MS to understand their structure. This can help in modifying the reaction conditions to minimize their formation.[1] | |
| Inefficient removal of catalysts or reagents. | Implement an appropriate aqueous work-up procedure. For acidic compounds, washing with water or brine can help remove water-soluble impurities. | |
| Difficulty in Crystallization | The compound is an oil or a low-melting solid. | If the compound is an oil, attempt to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. If it is a low-melting solid, cooling the solution in an ice bath may facilitate precipitation. |
| Inappropriate solvent system for recrystallization. | Screen a variety of solvents with different polarities. For carboxylic acids, polar solvents like ethanol, methanol, or acetic acid, or mixtures with water, are often effective. For a similar compound, 4-(4-chlorophenyl)cyclohexanecarboxylic acid, recrystallization from ethanol has been reported to yield high purity.[2] | |
| Presence of impurities inhibiting crystal formation. | Attempt a preliminary purification step before recrystallization, such as column chromatography or an acid-base extraction, to remove impurities that may interfere with crystallization. | |
| Poor Recovery After Recrystallization | The compound is too soluble in the chosen recrystallization solvent. | If the compound is highly soluble even at low temperatures, consider using a solvent system where the compound has high solubility at high temperatures and low solubility at low temperatures. Alternatively, an anti-solvent can be added to the solution to induce precipitation. |
| Using an excessive amount of solvent. | Use the minimum amount of hot solvent required to fully dissolve the crude product to ensure the solution is saturated upon cooling. | |
| Co-precipitation of Impurities | Impurities have similar solubility profiles to the target compound. | If impurities co-crystallize, a different purification technique such as column chromatography may be necessary. For carboxylic acids, derivatization to an ester followed by chromatography and subsequent hydrolysis back to the acid can be an effective strategy. |
| Slow cooling allows for the inclusion of impurities in the crystal lattice. | Try rapid cooling (e.g., in an ice bath) to promote the formation of smaller, purer crystals, although this may sometimes trap solvent. |
Frequently Asked Questions (FAQs)
Q1: What are the expected physical properties of this compound?
A1: this compound is expected to be a solid at room temperature.[3] While specific data for this compound is limited, the analogous compound, trans-4-(4-chlorophenyl)cyclohexane-1-carboxylic acid, has a melting point in the range of 249.0-255.0 °C.[4]
Q2: What are common impurities I should look out for?
A2: Common impurities can include unreacted starting materials, byproducts from side reactions, and residual solvents or catalysts. The nature of impurities is highly dependent on the synthetic route used. For instance, if the synthesis involves the hydrolysis of a corresponding ester, incomplete hydrolysis would result in the ester as an impurity.
Q3: Which analytical techniques are most suitable for assessing the purity of this compound?
A3: High-Performance Liquid Chromatography (HPLC) is a powerful technique for assessing the purity of carboxylic acids and can be used to quantify impurities. Nuclear Magnetic Resonance (NMR) spectroscopy is essential for structural confirmation and can also be used for purity assessment. Mass Spectrometry (MS) is useful for identifying the molecular weight of the compound and any impurities.
Q4: Can I use column chromatography for purification?
A4: Yes, column chromatography can be an effective method for purifying carboxylic acids. A silica gel stationary phase is commonly used. The mobile phase is typically a mixture of a non-polar solvent (like hexanes) and a more polar solvent (like ethyl acetate), often with a small amount of acetic or formic acid added to suppress the ionization of the carboxylic acid and reduce tailing on the column.
Q5: Are there any specific safety precautions I should take when handling this compound?
A5: As with any chemical, you should handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.[5]
Experimental Protocols
General Recrystallization Protocol
This protocol is a general guideline and may require optimization for this compound.
-
Solvent Selection: Test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A good recrystallization solvent will dissolve the compound when hot but not when cold. Based on data for a similar compound, ethanol is a good starting point.[2]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent to just dissolve the solid.
-
Decoloration (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and heat the solution for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and activated charcoal if used).
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature below the compound's melting point.
Acid-Base Extraction Workflow
This technique can be used to separate the acidic product from neutral or basic impurities.
Caption: Workflow for purification via acid-base extraction.
General Purification Strategy
The following diagram outlines a general strategy for the purification of a synthesized carboxylic acid like this compound.
Caption: Decision workflow for purification strategy.
References
identifying and minimizing byproducts in 4-(4-chlorophenyl)oxane-4-carboxylic acid reactions
Welcome to the technical support center for the synthesis of 4-(4-chlorophenyl)oxane-4-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on identifying and minimizing byproducts in the synthesis of this compound. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to enhance the yield and purity of your product.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The two most probable synthetic routes are via a Grignard reaction or a Friedel-Crafts acylation. The Grignard pathway typically involves the reaction of a 4-chlorophenylmagnesium halide with a suitable oxane-based electrophile, followed by carboxylation. The Friedel-Crafts route would likely involve the acylation of chlorobenzene with an oxane-containing acylating agent in the presence of a Lewis acid.
Q2: What are the major byproducts I should expect when using a Grignard-based synthesis?
A2: In a Grignard synthesis, common byproducts can include biphenyl, formed from the coupling of the Grignard reagent with unreacted aryl halide.[1] If the carboxylation step is not efficient, you may also find byproducts resulting from the reaction of the Grignard reagent with other electrophiles present in the reaction mixture. Incomplete reaction can also leave unreacted starting materials.
Q3: I am observing a significant amount of an apolar impurity in my Grignard reaction. What could it be?
A3: A common apolar impurity in Grignard reactions involving aryl halides is the formation of a biphenyl derivative, in this case, 4,4'-dichlorobiphenyl. This occurs through a coupling reaction between the Grignard reagent and the starting aryl halide.[1] The formation of this side product is often favored by higher temperatures and high concentrations of the aryl halide.[1]
Q4: My Friedel-Crafts acylation is giving a complex mixture of products. What are the likely side reactions?
A4: Friedel-Crafts acylations can lead to several byproducts. A primary concern is polysubstitution, where more than one acyl group is added to the aromatic ring, although this is less common with deactivating groups like chlorine. Isomerization of the acyl group is not an issue, but the position of acylation on the chlorobenzene ring can lead to isomeric byproducts (ortho- and meta-isomers in addition to the desired para-isomer). Incomplete reaction is also a possibility.
Q5: How can I best purify the final this compound product?
A5: Purification can typically be achieved through a combination of techniques. Acid-base extraction is a highly effective method to separate the acidic product from neutral and basic impurities. This involves dissolving the crude product in an organic solvent, extracting the carboxylic acid into an aqueous basic solution, washing the aqueous layer to remove organic impurities, and then re-acidifying to precipitate the purified product. Following this, recrystallization from a suitable solvent system can further enhance purity.
Troubleshooting Guides
Scenario 1: Grignard Reaction Route
Issue: Low Yield of the Desired Carboxylic Acid
| Potential Cause | Suggested Solution | Expected Outcome |
| Moisture in Reaction | Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use anhydrous solvents. | Increased yield of the Grignard reagent and, consequently, the final product. Grignard reagents are highly reactive with water.[1] |
| Inactive Magnesium | Use freshly crushed or commercially activated magnesium turnings. A small crystal of iodine can be added to initiate the reaction. | Successful and timely formation of the Grignard reagent. |
| Inefficient Carboxylation | Use a large excess of finely crushed dry ice (solid CO2) and add the Grignard solution to it slowly. Ensure vigorous stirring to maximize contact. | Improved conversion of the Grignard reagent to the carboxylate salt, leading to a higher yield of the carboxylic acid upon workup. |
| Side Reaction with Aryl Halide | Add the aryl halide slowly to the magnesium suspension to maintain a low concentration and control the reaction temperature. | Minimized formation of the 4,4'-dichlorobiphenyl byproduct.[1] |
Issue: Presence of 4,4'-Dichlorobiphenyl as a Major Impurity
| Potential Cause | Suggested Solution | Expected Outcome |
| High Reaction Temperature | Maintain a gentle reflux during Grignard formation and avoid excessive heating. | Reduced rate of the coupling side reaction.[1] |
| High Concentration of Aryl Halide | Use a more dilute solution of the aryl halide and add it dropwise to the magnesium. | Lower probability of radical coupling to form the biphenyl byproduct.[1] |
| Purification Strategy | 4,4'-dichlorobiphenyl is non-polar and can be separated from the carboxylic acid product by acid-base extraction. The biphenyl will remain in the organic layer. | Isolation of the desired product free from the biphenyl impurity. |
Scenario 2: Friedel-Crafts Acylation Route
Issue: Formation of Isomeric Byproducts
| Potential Cause | Suggested Solution | Expected Outcome |
| Reaction Conditions | Optimize the reaction temperature and choice of Lewis acid. Milder Lewis acids (e.g., FeCl3) may offer better selectivity than stronger ones (e.g., AlCl3). | Increased selectivity for the desired para-substituted product over ortho- and meta-isomers. |
| Purification Strategy | Isomers can often be separated by careful recrystallization or column chromatography. | Isolation of the pure this compound. |
Data Presentation
Table 1: Comparison of Potential Byproducts in Different Synthetic Routes
| Synthetic Route | Potential Byproduct | Reason for Formation | Proposed Identification Method | Minimization Strategy |
| Grignard Reaction | 4,4'-Dichlorobiphenyl | Coupling of Grignard reagent with aryl halide.[1] | GC-MS, LC-MS, 1H NMR | Slow addition of aryl halide, temperature control. |
| Benzene | Reaction of Grignard reagent with trace water.[1] | GC-MS | Strict anhydrous conditions. | |
| Unreacted 4-chlorobromobenzene | Incomplete Grignard formation. | GC-MS, TLC | Use of activated magnesium, sufficient reaction time. | |
| Friedel-Crafts Acylation | 2-(4-chlorophenyl)oxane-4-carboxylic acid | Ortho-acylation of chlorobenzene. | HPLC, LC-MS, 1H NMR | Optimization of catalyst and temperature. |
| 3-(4-chlorophenyl)oxane-4-carboxylic acid | Meta-acylation of chlorobenzene. | HPLC, LC-MS, 1H NMR | Optimization of catalyst and temperature. | |
| Polysubstituted products | Further acylation of the product. | LC-MS, 1H NMR | Use of stoichiometric amounts of acylating agent. |
Experimental Protocols
Protocol 1: Synthesis via Grignard Reaction
Step 1: Preparation of 4-chlorophenylmagnesium bromide
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Assemble a three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer. All glassware must be oven-dried.
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Place magnesium turnings (1.2 equivalents) in the flask under an inert atmosphere (e.g., nitrogen or argon).
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Add a small volume of anhydrous diethyl ether to cover the magnesium.
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Dissolve 4-chlorobromobenzene (1.0 equivalent) in anhydrous diethyl ether and add it to the dropping funnel.
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Add a small portion of the 4-chlorobromobenzene solution to the magnesium. If the reaction does not start, add a crystal of iodine or gently warm the flask.
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Once the reaction initiates (indicated by bubbling and a grayish color), add the remaining 4-chlorobromobenzene solution dropwise at a rate that maintains a gentle reflux.
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After the addition is complete, continue to stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.
Step 2: Carboxylation
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In a separate flask, place a large excess of freshly crushed dry ice.
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Slowly add the prepared Grignard reagent solution to the dry ice with vigorous stirring.
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Allow the mixture to warm to room temperature as the excess dry ice sublimes.
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Add a saturated aqueous solution of ammonium chloride to quench the reaction.
Step 3: Work-up and Purification
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Transfer the mixture to a separatory funnel. Add diethyl ether and separate the organic layer.
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Extract the aqueous layer with diethyl ether (2x).
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Combine the organic layers and extract the carboxylic acid with an aqueous solution of sodium hydroxide (1 M).
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Wash the aqueous basic layer with diethyl ether to remove any neutral impurities (like 4,4'-dichlorobiphenyl).
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Cool the aqueous layer in an ice bath and acidify with concentrated hydrochloric acid until the product precipitates.
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Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.
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Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure this compound.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound via a Grignard reaction.
Caption: Troubleshooting logic for identifying and resolving issues in the synthesis of this compound.
References
stability issues and degradation of 4-(4-chlorophenyl)oxane-4-carboxylic acid in solution
Welcome to the technical support center for 4-(4-chlorophenyl)oxane-4-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to address common stability issues and degradation of this compound in solution. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary potential degradation pathways for this compound in solution?
A1: While specific degradation pathways for this compound are not extensively documented in publicly available literature, based on its chemical structure, the following are potential degradation routes:
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Hydrolysis: The carboxylic acid group can be susceptible to reactions in aqueous solutions, although it is generally stable. The ether linkage in the oxane ring is typically stable to hydrolysis under neutral conditions but can be cleaved under strong acidic conditions.
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Oxidation: The molecule could be susceptible to oxidative degradation, particularly if exposed to atmospheric oxygen, trace metal ions, or oxidizing agents.[1]
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Photodegradation: Exposure to light, especially UV radiation, can induce photolytic cleavage of bonds within the molecule.[1][2] Compounds with aromatic rings can be particularly susceptible.
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Isomerization: A significant potential degradation pathway for cyclic ethers like oxanes, particularly with a carboxylic acid substituent, is isomerization. It has been observed that structurally related oxetane-carboxylic acids can be unstable and isomerize into lactones, a reaction that can be prompted by storage at room temperature or gentle heating. This suggests that this compound could potentially isomerize to a lactone, which would significantly alter its chemical properties and biological activity.
Q2: My experimental results are inconsistent. Could degradation of this compound be the cause?
A2: Yes, inconsistent results or a loss of biological activity are strong indicators of compound degradation.[2] Degradation reduces the concentration of the active compound, leading to variability in experimental outcomes. It is crucial to verify the integrity of your stock and working solutions.
Q3: What are the ideal storage conditions for stock solutions of this compound?
A3: To minimize degradation, stock solutions, typically prepared in an anhydrous organic solvent like DMSO, should be stored under the following conditions:
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Temperature: Store aliquots at -20°C or -80°C for long-term storage.
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Light: Protect from light by using amber vials or by wrapping vials in aluminum foil.
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Moisture: Use anhydrous solvents and tightly sealed containers to prevent hydrolysis.
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Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles by preparing single-use aliquots.
Q4: I observe a precipitate in my aqueous experimental buffer. What should I do?
A4: Precipitation in aqueous buffers is often due to the compound's low aqueous solubility. This can be influenced by the compound's concentration, the buffer's pH, and the presence of salts. It is advisable to determine the kinetic and thermodynamic solubility of the compound in your specific experimental buffer before conducting experiments. If precipitation occurs, you can try to dissolve the compound in a small amount of a co-solvent like DMSO before diluting it in your aqueous buffer, ensuring the final co-solvent concentration is low enough not to affect your experiment (typically <0.5%).
Troubleshooting Guides
This guide will help you diagnose and resolve common issues related to the stability of this compound in your experiments.
| Problem | Possible Cause | Troubleshooting Steps |
| Inconsistent or lower-than-expected biological activity | Compound degradation in stock or working solutions. | 1. Prepare Fresh Solutions: Always prepare working solutions fresh from a stock solution immediately before each experiment. 2. Verify Stock Solution Integrity: Use an analytical method like HPLC to check the purity of your stock solution. Compare the chromatogram to that of a freshly prepared standard. 3. Control Experimental Conditions: Minimize the time working solutions are kept at room temperature or 37°C. Keep solutions on ice when possible.[2] |
| Appearance of new peaks in HPLC/LC-MS analysis | Formation of degradation products. | 1. Analyze a Fresh Sample: Run a freshly prepared solution as a control to confirm the retention time of the parent compound. 2. Review Storage Conditions: Ensure stock solutions have been stored correctly and have not undergone multiple freeze-thaw cycles. 3. Perform Forced Degradation: To identify potential degradation products, conduct forced degradation studies under acidic, basic, oxidative, and photolytic conditions.[3] |
| Solution changes color or becomes cloudy | Degradation or precipitation. | 1. Check Solubility Limits: Determine the compound's solubility in your solvent or buffer. 2. Protect from Light: Store solutions in light-resistant containers to prevent photodegradation, which can sometimes lead to colored byproducts.[2] 3. Filter the Solution: Use a syringe filter (e.g., 0.22 µm) to remove any precipitate before use in sensitive assays. |
Experimental Protocols
Forced Degradation Study Protocol
Forced degradation studies are essential for identifying potential degradation products and developing stability-indicating analytical methods.[4][5]
Objective: To investigate the stability of this compound under various stress conditions (acidic, basic, oxidative, thermal, and photolytic).
Materials:
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This compound
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HPLC-grade acetonitrile, methanol, and water
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Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
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HPLC system with UV or MS detector
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or methanol.
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Stress Conditions:
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Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C.
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Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C.
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Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature.
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Thermal Degradation: Heat the stock solution at 60°C.
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Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) at room temperature.
-
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Sample Collection: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours) or until approximately 10-20% degradation is observed. Neutralize the acidic and basic samples before analysis.
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Analytical Method: Analyze all stressed samples and a control (unstressed) sample using a suitable stability-indicating HPLC method. An example of starting HPLC conditions is provided in the table below.
Table 1: Example HPLC Method Parameters
| Parameter | Value |
| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 10-90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 230 nm or Mass Spectrometry |
Data Analysis: Compare the chromatograms of the stressed samples with the control. Identify and quantify the parent compound and any new peaks corresponding to degradation products. Mass spectrometry can be used to determine the mass of the degradation products to help in their structural elucidation.
Visualizations
Caption: Forced Degradation Experimental Workflow.
Caption: Troubleshooting Logic for Stability Issues.
Disclaimer: The information provided here is based on general chemical principles and may not be exhaustive for this compound specifically. It is recommended to perform compound-specific stability studies to fully understand its degradation profile.
References
Technical Support Center: Improving the Solubility of 4-(4-chlorophenyl)oxane-4-carboxylic acid for Biological Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in solubilizing 4-(4-chlorophenyl)oxane-4-carboxylic acid for biological assays.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in dissolving this compound?
A1: this compound is a hydrophobic carboxylic acid, and its poor aqueous solubility at physiological pH is a primary challenge. The carboxylic acid group's ionization state, which is pH-dependent, significantly influences its solubility.[1] In its protonated form at acidic pH, the molecule is less soluble in aqueous solutions.
Q2: What is the recommended initial step for dissolving this compound?
A2: The suggested first step is to create a high-concentration stock solution in a suitable organic solvent.[1][2] Dimethyl sulfoxide (DMSO) is a commonly used solvent for this purpose, as it can dissolve many poorly soluble compounds and is compatible with numerous biological assays at low final concentrations.
Q3: My compound precipitates when I dilute the DMSO stock into my aqueous assay buffer. What can I do?
A3: This phenomenon, known as "precipitation upon dilution," is a frequent issue with hydrophobic compounds.[1][2] Here are several strategies to address this:
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Lower the final concentration: The compound might be exceeding its solubility limit in the aqueous buffer.
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Optimize the final DMSO concentration: While aiming for a low concentration to avoid solvent toxicity, a slightly higher (but still biologically acceptable) final DMSO concentration might be necessary to maintain solubility.
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Use a pre-warmed buffer: Adding the DMSO stock to a buffer pre-warmed to 37°C can sometimes prevent the compound from precipitating.[1][2]
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Employ solubility-enhancing excipients: The use of co-solvents, surfactants, or cyclodextrins in the assay buffer can significantly improve solubility.[3][4][5][6][7]
Q4: How does pH influence the solubility of this compound?
A4: As a carboxylic acid, the solubility of this compound is pH-dependent.[1][6] At a pH below its pKa, the carboxylic acid group is protonated, making the molecule less soluble in aqueous media. Increasing the pH above its pKa will ionize the carboxylic acid group, which generally increases its aqueous solubility. However, it is crucial to maintain the pH within a physiological range (typically 7.2-7.4) for most cell-based assays.
Q5: What are cyclodextrins, and how can they enhance solubility?
A5: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs.[5][7] They have a hydrophilic exterior and a hydrophobic interior cavity where the hydrophobic drug molecule can be encapsulated, thereby increasing its aqueous solubility.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution(s) |
| Precipitate forms immediately upon adding DMSO stock to aqueous buffer. | The compound has very low aqueous solubility and is "crashing out" of the solution.[1] | 1. Lower the final concentration of the compound.2. Decrease the final DMSO concentration to <1%.3. Use a pre-warmed buffer.4. Employ a multi-step dilution protocol (see Experimental Protocols).5. Consider using a solubilizing agent like HP-β-CD. |
| The media in my cell culture plate becomes cloudy over time. | The compound is slowly precipitating out of the cell culture medium.[1] | 1. The compound concentration may be too high for long-term stability in the medium. Try a lower concentration.2. The presence of salts or proteins in the media could be affecting solubility.3. Ensure the incubator has proper humidification to prevent evaporation, which can concentrate the compound. |
| Inconsistent results between experiments. | Variability in compound solubility and concentration. | 1. Prepare fresh dilutions from the stock solution for each experiment.2. Ensure complete dissolution of the stock solution before each use by vortexing.3. Visually inspect for any precipitation before adding to the assay. |
Experimental Protocols
Protocol 1: Preparation of a DMSO Stock Solution and Serial Dilution
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Prepare a 10 mM stock solution of this compound in 100% DMSO.
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Warm the biological buffer or cell culture medium to 37°C.
-
Serially dilute the DMSO stock solution in the pre-warmed buffer/medium to the desired final concentration.
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Ensure the final DMSO concentration is below 1%.
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Vortex gently after each dilution step.
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Visually inspect for any signs of precipitation before use.
Protocol 2: Using Hydroxypropyl-β-cyclodextrin (HP-β-CD) for Enhanced Solubility
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Prepare a 10% (w/v) solution of HP-β-CD in your aqueous biological buffer.
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Gently warm the solution and stir until the HP-β-CD is fully dissolved.
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Prepare a 10 mM stock solution of this compound in 100% DMSO.
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Add the DMSO stock solution to the HP-β-CD solution to the desired final concentration.
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Vortex the final solution and visually inspect for any precipitation.
Solubilizing Agents
| Agent | Type | Typical Concentration | Mechanism of Action & Considerations |
| DMSO | Co-solvent | < 1% (assay dependent) | Increases solubility of nonpolar compounds. Can have biological effects at higher concentrations.[7] |
| Ethanol | Co-solvent | 1 - 5% | Can enhance the solubility of some compounds. May have effects on cell viability. |
| PEG 400 | Co-solvent | 1 - 10% | A less toxic co-solvent that can improve solubility. |
| Tween® 80 / Polysorbate 80 | Non-ionic surfactant | 0.01 - 0.1% | Can form micelles to encapsulate the compound. May have off-target effects.[1] |
| HP-β-CD | Cyclodextrin | 1 - 10% | Forms an inclusion complex with the compound, increasing aqueous solubility. Generally well-tolerated in cell culture.[5][7] |
Decision-Making Workflow for Solubilization
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Solubilization techniques used for poorly water-soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijpbr.in [ijpbr.in]
- 5. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 6. jmpas.com [jmpas.com]
- 7. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
Technical Support Center: Unexpected Isomerization of Oxane-Carboxylic Acids
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering the unexpected isomerization of oxane-carboxylic acids. The information is based on recent findings highlighting the inherent instability of certain derivatives, particularly four-membered oxetane rings.
Frequently Asked Questions (FAQs)
Q1: What is the unexpected isomerization of oxane-carboxylic acids?
A: Recent studies have revealed that many oxane-carboxylic acids, especially the highly strained oxetane-carboxylic acids, are unstable.[1][2][3][4] They can spontaneously isomerize into new heterocyclic lactones, often during storage at room temperature or upon gentle heating.[1][2][3] This previously unknown phenomenon can significantly impact reaction yields and lead to misleading results, particularly in experiments that require heat.[1][2][4]
Q2: Why is my oxane-carboxylic acid isomerizing into a lactone? What is the mechanism?
A: The isomerization is often an autocatalytic process that does not require an external acid or base catalyst.[1] The molecule's own carboxylic acid group facilitates the reaction. The process involves an intramolecular protonation of the oxane's ether oxygen by the carboxylic acid. This makes the oxygen a better leaving group, allowing the carboxylate to act as an internal nucleophile, attacking one of the ring's carbon atoms in an S_N2-type reaction. This opens the strained ring to form a more stable lactone.[1][5]
Caption: Autocatalytic isomerization of an oxetane-carboxylic acid to a lactone.
Q3: What factors influence the stability of these compounds?
A: Several factors can affect the stability of oxane-carboxylic acids:
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Ring Strain: Smaller rings like oxetanes (4-membered) are significantly more strained than larger rings like tetrahydropyrans (6-membered) and are thus more prone to ring-opening isomerization.
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Temperature: Increased temperature accelerates the rate of isomerization. Many of these compounds are unstable even at room temperature, and heating can cause rapid conversion to the lactone.[1][2][3]
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Substitution: The position and nature of substituents on the oxane ring play a critical role. Electron-withdrawing groups, such as trifluoromethyl (CF₃), can significantly inhibit isomerization by destabilizing the transition state, thereby increasing the energy barrier for the reaction.[6]
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Storage Form: Storing the compound as a salt (e.g., lithium or sodium salt) can prevent the autocatalytic mechanism by deprotonating the carboxylic acid, thus enhancing stability.[1]
Q4: How can I prevent or minimize this unwanted isomerization during my experiments?
A: To mitigate unwanted isomerization, consider the following strategies:
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Storage: Store sensitive oxane-carboxylic acids as their corresponding carboxylate salts (e.g., lithium salts) or at very low temperatures.
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Reaction Conditions: Avoid heating reactions involving these acids whenever possible. If heating is necessary, minimize the duration and temperature.
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pH Control: In solution, maintaining a neutral or slightly basic pH can prevent the protonation step required for autocatalysis.
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Structural Modification: In the context of drug design, consider introducing stabilizing substituents. For example, substituting methylene groups on the oxetane ring with CF₃ groups has been shown to increase the activation energy barrier for isomerization.[6]
Q5: I'm observing low yields or isolating an unexpected product. Could isomerization be the cause?
A: Yes. If you are using an oxane-carboxylic acid, particularly an oxetane derivative, as a starting material in a reaction that requires heating (e.g., amide coupling, esterification), the acid may be isomerizing before or during the reaction.[1][4] This will consume your starting material and lower the yield of your desired product. The presence of an unexpected lactone in your reaction mixture is a strong indicator that isomerization has occurred.
Q6: Can this isomerization be used beneficially?
A: Yes, this inherent tendency to isomerize can be exploited for synthetic purposes. It provides a straightforward method to synthesize novel lactone structures or to simplify the synthesis of known ones, potentially reducing the number of steps required compared to traditional routes.[1][4]
Troubleshooting Guide
This guide provides a logical workflow for researchers to diagnose and address issues potentially caused by the isomerization of oxane-carboxylic acids.
Caption: A workflow to diagnose and solve issues from oxane-carboxylic acid instability.
Data Presentation
Table 1: Stability of Selected Oxetane-Carboxylic Acids
This table summarizes the observed stability of various oxetane-carboxylic acids under different conditions.
| Compound Structure | Conditions | Result | Reference |
| Oxetane-3-carboxylic acid | Stored at room temperature | Isomerized to lactone | [1][3] |
| 3-Methyl-oxetane-3-carboxylic acid | Stored at room temperature | Stable for at least one year | [3] |
| 3-Propyl-oxetane-3-carboxylic acid | Stored at room temperature | Stable for at least one year | [3] |
| (Generic Structure) | Heating in dioxane/water (10/1) at 50°C for 48h | Complete isomerization to lactone | [3] |
| Oxetane-2-carboxylic acid | Heating in dioxane/water | Isomerized to lactone | [3] |
Table 2: Calculated Effect of Substituents on Isomerization Barrier
Computational studies show how different substituents on the oxetane ring affect the free energy barrier (ΔG‡) for isomerization. A higher barrier indicates greater stability.
| Substituent (R') | ΔG‡ (kcal/mol) | Implication | Reference |
| H | 27.0 | Prone to isomerization | [6] |
| CH₃ | 29.1 | Slightly more stable | [6] |
| CF₃ | 39.6 | Significantly more stable (isomerization inhibited) | [6] |
Experimental Protocols
Protocol 1: Monitoring Isomerization via ¹H NMR Spectroscopy
Objective: To determine the stability of an oxane-carboxylic acid sample over time at a given temperature.
Methodology:
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Prepare a stock solution of the oxane-carboxylic acid in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) at a known concentration (e.g., 10 mg/mL).
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Transfer an aliquot of the solution to an NMR tube.
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Acquire an initial ¹H NMR spectrum (Time = 0). Identify and integrate characteristic peaks for both the acid and the potential lactone product.
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Store the NMR tube at the desired temperature (e.g., 25°C for room temperature stability, or 50°C for thermal stress testing).
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Acquire subsequent ¹H NMR spectra at regular intervals (e.g., every 24 hours for 7 days).
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Calculate the relative percentage of the acid and lactone at each time point by comparing the integration of their respective characteristic peaks.
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Plot the percentage of the remaining oxane-carboxylic acid versus time to determine its stability profile under the tested conditions.
Protocol 2: Conversion to a Stable Salt for Storage
Objective: To convert an unstable oxane-carboxylic acid into its more stable lithium salt for long-term storage.
Methodology:
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Dissolve the oxane-carboxylic acid (1.0 eq.) in a suitable solvent such as methanol (MeOH) or tetrahydrofuran (THF).
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Cool the solution to 0°C using an ice bath.
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Add a solution of lithium hydroxide (LiOH) (1.0 eq.) in water dropwise to the stirred solution.
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Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
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Monitor the reaction by TLC or LC-MS to confirm the complete consumption of the starting acid.
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Remove the solvent under reduced pressure (in vacuo) to yield the crude lithium salt.
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If necessary, the salt can be purified by recrystallization or precipitation.
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Dry the resulting solid thoroughly under high vacuum and store it in a desiccator at low temperature. Before use, the acid can be regenerated by careful acidification (e.g., with NaHSO₄), though one must be aware that this can trigger immediate isomerization in sensitive substrates.[1]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Unexpected Isomerization of Oxetane-Carboxylic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Unexpected Isomerization of Oxetane-Carboxylic Acids – an alternative autocatalytic mechanism evaluated. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]
- 6. Unexpected Isomerization of Oxetane-Carboxylic Acids – substrate design. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]
scaling up the synthesis of 4-(4-chlorophenyl)oxane-4-carboxylic acid for pilot production
Technical Support Center: Pilot Production of 4-(4-chlorophenyl)oxane-4-carboxylic acid
Welcome to the technical support center for the scaling up of this compound synthesis. This resource is intended for researchers, scientists, and drug development professionals to provide guidance on troubleshooting, frequently asked questions (FAQs), and detailed experimental protocols for pilot-scale production.
Troubleshooting Guide
This guide addresses common issues that may be encountered during the pilot-scale synthesis of this compound. The proposed synthetic route involves a Grignard reaction between 4-chlorophenylmagnesium bromide and oxetane-4-one, followed by carboxylation.
Issue 1: Low Yield of Grignard Reagent
| Potential Cause | Suggested Solution | Expected Outcome |
| Moisture in solvent or on glassware | Ensure all glassware is oven-dried or flame-dried under vacuum. Use anhydrous solvents. | Efficient formation of the Grignard reagent. |
| Passivated magnesium surface | Activate magnesium turnings with a small crystal of iodine or 1,2-dibromoethane. | Initiation of the Grignard reaction, indicated by bubbling or a cloudy appearance.[1] |
| Slow or incomplete reaction | Maintain a gentle reflux by controlling the addition rate of 4-chlorobromobenzene. | Complete consumption of magnesium and formation of the Grignard reagent. |
Issue 2: Low Yield of 4-(4-chlorophenyl)oxetan-4-ol Intermediate
| Potential Cause | Suggested Solution | Expected Outcome |
| Side reactions of Grignard reagent | Add the oxetane-4-one solution dropwise at a low temperature (e.g., 0 °C) to control the exothermic reaction.[1] | Minimized formation of biphenyl and other byproducts.[1] |
| Incomplete reaction | Monitor the reaction progress by Thin Layer Chromatography (TLC). Extend the reaction time if necessary. | Full conversion of the starting materials. |
| Product loss during workup | Quench the reaction with a saturated aqueous solution of ammonium chloride. Perform multiple extractions with a suitable organic solvent. | Improved recovery of the desired intermediate.[1] |
Issue 3: Inefficient Carboxylation and Low Final Product Yield
| Potential Cause | Suggested Solution | Expected Outcome |
| Inefficient trapping of the alkoxide with CO2 | Bubble dry CO2 gas through the reaction mixture at a controlled rate or pour the reaction mixture over crushed dry ice. | Efficient formation of the carboxylate salt. |
| Degradation of the oxetane ring | Avoid strongly acidic or basic conditions and high temperatures during workup and purification.[2] | Preservation of the oxetane structure and higher product purity. |
| Difficult purification | Utilize recrystallization from a suitable solvent system. If necessary, employ column chromatography with a neutral stationary phase.[3] | Isolation of this compound with high purity. |
Frequently Asked Questions (FAQs)
Q1: What are the critical safety considerations when scaling up the Grignard reaction?
A1: The Grignard reaction is highly exothermic and can lead to a runaway reaction if not properly controlled.[1] Key safety measures include:
-
Slow Reagent Addition: Add the 4-chlorobromobenzene solution at a controlled rate to manage the heat generated.[1]
-
Efficient Cooling: Equip the reactor with a robust cooling system to maintain the desired reaction temperature.[1]
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the Grignard reagent from reacting with atmospheric oxygen and moisture.[1]
Q2: What are the expected impurities in the final product and how can they be minimized?
A2: Potential impurities include unreacted starting materials, the intermediate alcohol, and byproducts from side reactions.
-
Biphenyl: Formed from the coupling of the Grignard reagent with unreacted 4-chlorobromobenzene. Minimized by controlling temperature and addition rates.[1]
-
4-(4-chlorophenyl)oxetan-4-ol: The intermediate before carboxylation. Ensure complete carboxylation to reduce its presence.
-
Isomerized Products: Oxetane-carboxylic acids can be unstable and isomerize, especially under heat or acidic/basic conditions.[2] Careful control of purification conditions is crucial.
Q3: How can I monitor the progress of the reactions effectively at a pilot scale?
A3: In-process controls are vital for successful scale-up.
-
Thin Layer Chromatography (TLC): A quick and effective method to monitor the consumption of starting materials and the formation of products.[4]
-
High-Performance Liquid Chromatography (HPLC): Provides more quantitative data on reaction conversion and purity of intermediates and the final product.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to confirm the structure of intermediates and the final product.[6]
Experimental Protocols
Protocol 1: Synthesis of 4-(4-chlorophenyl)oxetan-4-ol
-
Grignard Reagent Formation:
-
Charge a suitably sized, dry, and inerted reactor with magnesium turnings (1.2 eq.).
-
Add a small amount of iodine to initiate the reaction.
-
Slowly add a solution of 4-chlorobromobenzene (1.0 eq.) in anhydrous tetrahydrofuran (THF) to maintain a gentle reflux.
-
After the addition is complete, stir the mixture for an additional hour.
-
-
Reaction with Oxetane-4-one:
-
Cool the Grignard reagent to 0 °C.
-
Add a solution of oxetane-4-one (1.1 eq.) in anhydrous THF dropwise, maintaining the temperature below 10 °C.
-
Stir the reaction mixture at room temperature for 2 hours or until completion is confirmed by TLC.
-
-
Work-up and Isolation:
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Protocol 2: Synthesis of this compound
-
Carboxylation:
-
Dissolve the crude 4-(4-chlorophenyl)oxetan-4-ol in anhydrous THF and cool to -78 °C.
-
Bubble dry carbon dioxide gas through the solution for several hours, or pour the reaction mixture over an excess of crushed dry ice with vigorous stirring.
-
Allow the mixture to warm to room temperature.
-
-
Work-up and Purification:
-
Add water to the reaction mixture and acidify with a dilute solution of hydrochloric acid to a pH of 2-3.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
-
Data Presentation
Table 1: Recommended Reaction Parameters for Pilot Scale
| Parameter | Grignard Formation | Reaction with Oxetane-4-one | Carboxylation |
| Temperature | 40-60 °C (reflux) | 0-10 °C (addition), then room temp. | -78 °C to room temp. |
| Pressure | Atmospheric | Atmospheric | Atmospheric |
| Reaction Time | 2-4 hours | 2-3 hours | 3-5 hours |
| Key Reagent Molar Ratios | Mg:Ar-Br = 1.2:1 | Grignard:Ketone = 1:1.1 | Alkoxide:CO2 = 1:excess |
Visualizations
References
managing exothermic reactions during 4-(4-chlorophenyl)oxane-4-carboxylic acid synthesis
Technical Support Center: Synthesis of 4-(4-chlorophenyl)oxane-4-carboxylic acid
Welcome to the technical support center for the synthesis of this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on safely managing exothermic reactions during the synthesis. The primary exothermic step in a common synthetic route involves the Grignard reaction between 4-chlorophenylmagnesium bromide and an oxanone precursor.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues and questions related to managing the exothermic nature of the key Grignard reaction step.
Q1: Why is this synthesis considered hazardous, and which step is the most critical to control?
A: The primary hazard arises from the Grignard reaction, which is a key step in forming the carbon-carbon bond. Both the formation of the Grignard reagent (if prepared in-situ) and its subsequent reaction with a ketone (e.g., oxan-4-one) are highly exothermic.[1] A failure to control this exotherm can lead to a runaway reaction, where the temperature increases uncontrollably, causing the solvent (typically diethyl ether or THF) to boil violently. These solvents are extremely flammable and can form explosive peroxides.[1][2]
Q2: My reaction temperature is rising too quickly after adding only a small amount of the Grignard reagent. What should I do?
A: Immediately stop the addition of the reagent. Ensure your cooling bath (e.g., ice-water or dry ice/acetone) is making good contact with the flask and is at the target temperature. Increase the stirring rate to improve heat transfer to the bath. Only resume addition, at a much slower rate, once the internal temperature has stabilized at the desired level (e.g., 0-5 °C). If the temperature continues to rise after stopping the addition, be prepared for an emergency quench by having a large beaker of crushed ice and saturated ammonium chloride solution ready.[1]
Q3: I've started adding the Grignard reagent to the ketone, but there is no noticeable temperature increase. What could be the problem?
A: This "induction period" can be dangerous, as an unreacted accumulation of reagent could suddenly initiate and cause a violent exotherm. The lack of initiation could be due to:
-
Poor quality Grignard reagent: The reagent may have degraded due to exposure to moisture or air.[3]
-
Wet starting materials or solvents: Water will quench the Grignard reagent, preventing it from reacting with the ketone.[1][3] Ensure all glassware is flame-dried and solvents are anhydrous.
-
Low reaction temperature: While cooling is essential, excessively low temperatures can sometimes hinder initiation.
Troubleshooting: Stop the addition. Add a single small crystal of iodine or gently warm a spot on the flask with a heat gun to see if the reaction initiates (indicated by localized bubbling or a color change).[1] If it starts, immediately ensure the cooling bath can handle the heat output. If it does not start, the Grignard reagent has likely been quenched.
Q4: What are the signs of a runaway reaction, and what is the emergency procedure?
A: Signs include a rapid, uncontrollable temperature rise, a sudden and violent increase in reflux rate even with cooling, and rapid pressure buildup. The emergency procedure is to quench the reaction if it is safe to do so. This typically involves pouring the reaction mixture into a pre-prepared, large volume of a quenching solution like saturated aqueous ammonium chloride on crushed ice.[1] This should only be done in a chemical fume hood with the sash pulled down and while wearing appropriate personal protective equipment (PPE), including a face shield and flame-resistant lab coat.[1]
Q5: Can I add the ketone to the Grignard reagent instead of the other way around?
A: It is standard and highly recommended to add the Grignard reagent dropwise to the ketone solution.[1] This ensures that the Grignard reagent is the limiting reactant at any given moment, preventing a large accumulation of the highly reactive reagent and making the exotherm easier to control. Reversing the addition is not advisable as it can lead to a more difficult-to-control initial exotherm and potentially different side products.
Data Presentation: Parameters for Exotherm Control
The following table summarizes key quantitative parameters for controlling the Grignard reaction step. Values are based on general laboratory-scale procedures and should be adjusted for specific reaction scales and equipment.
| Parameter | Recommended Value/Range | Rationale & Citation |
| Reagent Concentration | 0.5 M - 1.0 M in Ether/THF | Higher concentrations can lead to more vigorous, harder-to-control reactions. Commercially available reagents are often supplied at 1.0 M. |
| Reaction Temperature | 0 °C to 10 °C | Maintains a controlled reaction rate and allows the cooling bath to dissipate heat effectively. Prevents solvent boiling.[1] |
| Addition Rate | 1-2 drops per second (lab scale) | A slow, controlled addition is critical. The rate should be adjusted to keep the internal temperature within the desired range.[1] |
| Cooling Bath | Ice-Water (0 °C) or Dry Ice-Acetone (-78 °C) | An ice-water bath should always be on hand. For highly reactive substrates, a lower temperature bath may be required.[1] |
| Stirring Speed | > 300 RPM (Vigorous) | Efficient stirring is crucial for uniform temperature distribution and effective heat transfer from the reaction mixture to the cooling bath. |
Detailed Experimental Protocol: Grignard Addition
This protocol outlines the controlled addition of 4-chlorophenylmagnesium bromide to a ketone precursor (e.g., oxan-4-one) to manage the reaction exotherm.
Safety Precautions: This reaction must be conducted in a certified chemical fume hood. All glassware must be flame-dried under an inert atmosphere (Nitrogen or Argon) to remove moisture.[1] Anhydrous solvents are required.[3] Wear a flame-resistant lab coat, safety goggles, and appropriate gloves. Have an appropriate fire extinguisher (Class D for magnesium fires) and a quench bath readily available.
Apparatus:
-
A three-neck round-bottom flask equipped with a magnetic stir bar.
-
A pressure-equalizing dropping funnel.
-
A reflux condenser fitted with a drying tube or nitrogen/argon inlet.
-
A low-temperature thermometer to monitor the internal reaction temperature.
-
An external cooling bath (e.g., a large crystallizing dish with ice and water).
Procedure:
-
Setup: Assemble the flame-dried glassware while hot and allow it to cool to room temperature under a positive pressure of inert gas.
-
Charge the Flask: To the reaction flask, add the ketone precursor (1.0 eq.) dissolved in anhydrous diethyl ether or THF.
-
Cooling: Cool the flask in the ice-water bath to an internal temperature of 0 °C.
-
Charge the Dropping Funnel: Charge the dropping funnel with the solution of 4-chlorophenylmagnesium bromide (commercially available or freshly prepared, ~1.05 eq.).
-
Controlled Addition: Begin the dropwise addition of the Grignard reagent to the stirred ketone solution. Maintain a slow addition rate to ensure the internal temperature does not exceed 10 °C.[1] Monitor the temperature constantly.
-
Reaction Monitoring: After the addition is complete, allow the mixture to stir in the ice bath for 30 minutes, then remove the bath and let the reaction slowly warm to room temperature. Continue stirring for 1-2 hours or until TLC analysis indicates the consumption of the starting material.[1]
-
Quenching: Cool the reaction mixture back down to 0 °C in the ice bath. Slowly and carefully add a saturated aqueous solution of ammonium chloride (NH₄Cl) dropwise to quench any unreacted Grignard reagent. This quenching process is also exothermic.[1]
-
Workup: Proceed with standard aqueous workup and extraction procedures to isolate the tertiary alcohol product.
Visualizations
Troubleshooting Workflow
Caption: Troubleshooting logic for managing reaction temperature.
Experimental Setup for Exotherm Control
Caption: Recommended apparatus for a controlled Grignard reaction.
References
Technical Support Center: Purity Analysis of 4-(4-chlorophenyl)oxane-4-carboxylic acid
Welcome to the technical support center for the analytical assessment of 4-(4-chlorophenyl)oxane-4-carboxylic acid. This resource provides detailed methodologies, troubleshooting guides, and frequently asked questions to assist researchers, scientists, and drug development professionals in ensuring the purity and quality of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary analytical methods for determining the purity of this compound?
A1: The primary methods for purity assessment of small organic molecules like this compound are High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS), often after derivatization.[1][2][3] Differential Scanning Calorimetry (DSC) can also be used to determine purity, complementing other techniques.[2]
Q2: Why is HPLC the most common technique for purity analysis?
A2: HPLC is widely used due to its high resolution, sensitivity, and ability to separate non-volatile and thermally labile compounds. When coupled with a UV detector, it provides excellent quantitative accuracy for chromophoric molecules like this compound. A validated HPLC-UV method is considered robust and reliable for routine quality control.[3][4]
Q3: Can I use NMR for purity determination? What are its advantages?
A3: Yes, Quantitative NMR (qNMR) is a powerful, non-destructive technique for purity assessment.[2][5] Its major advantages are that it provides structural confirmation and purity from a single experiment, does not require a reference standard of the compound itself (it uses an internal standard of known purity), and can identify and quantify a wide range of impurities, including residual solvents.[5][6][7]
Q4: What are the likely impurities I might encounter?
A4: Potential impurities can include starting materials from the synthesis (e.g., chlorobenzene, cyclohexene derivatives), reaction by-products, residual solvents, or degradation products.[8] Given the structure, potential degradation products could arise from the oxidation of the oxane ring or decarboxylation, especially under heat. Isomers formed during synthesis are also a possibility.
Key Analytical Methods & Experimental Protocols
High-Performance Liquid Chromatography (HPLC-UV)
HPLC is the workhorse method for purity determination. The area percent of the main peak relative to the total area of all peaks provides a measure of purity.
-
Instrumentation: An HPLC system with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.[4][9]
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: 0.1% Formic Acid in Water.
-
Solvent B: Acetonitrile.
-
-
Gradient Elution: A gradient is recommended to ensure the elution of impurities with a wide range of polarities.
-
Flow Rate: 1.0 mL/min.[3]
-
Column Temperature: 30 °C.
-
Detection Wavelength: 230 nm (based on the chlorophenyl chromophore). A DAD can be used to scan for optimal wavelength and check for peak purity.
-
Injection Volume: 10 µL.[3]
-
Sample Preparation: Accurately weigh approximately 10 mg of the compound and dissolve it in 10 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution. Dilute further as needed to fall within the linear range of the detector.[10] Filter the sample through a 0.45 µm syringe filter before injection.[4]
-
Purity Calculation: Purity (%) = (Area of Main Peak / Total Area of All Peaks) × 100.[3]
| Peak No. | Retention Time (min) | Peak Area (mAU*s) | Area % | Identification |
| 1 | 2.54 | 15.6 | 0.15 | Unknown Impurity |
| 2 | 4.88 | 10250.1 | 99.60 | This compound |
| 3 | 6.12 | 25.8 | 0.25 | Starting Material |
Quantitative NMR (qNMR) Spectroscopy
qNMR provides an absolute purity value against a certified internal standard.
-
Instrumentation: NMR Spectrometer (400 MHz or higher).
-
Internal Standard (IS): A high-purity, certified standard with a simple spectrum and peaks that do not overlap with the analyte. Maleic anhydride or dimethyl sulfone are common choices.
-
Sample Preparation:
-
Accurately weigh ~10 mg of the this compound sample.
-
Accurately weigh ~5 mg of the internal standard (e.g., Maleic Anhydride).
-
Dissolve both in a known volume of a deuterated solvent (e.g., DMSO-d₆) in a vial.
-
Transfer the solution to an NMR tube.
-
-
Acquisition Parameters:
-
Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of both the analyte and the standard to allow for full magnetization recovery.
-
Acquire the spectrum with a sufficient number of scans for a good signal-to-noise ratio.
-
-
Data Processing:
-
Carefully phase and baseline-correct the spectrum.
-
Integrate a well-resolved, non-overlapping signal from the analyte and a signal from the internal standard.
-
-
Purity Calculation: Purity (%) = (Ianalyte / IIS) × (NIS / Nanalyte) × (MWanalyte / MWIS) × (mIS / manalyte) × PurityIS Where: I = Integral, N = Number of protons for the integrated signal, MW = Molecular Weight, m = mass, PurityIS = Purity of the internal standard.[3]
Visualized Workflows and Logic
Caption: General workflow for purity assessment by HPLC and qNMR.
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC analysis of this compound.
Q: I'm seeing unexpected peaks (ghost peaks) in my chromatogram. What should I do?
A: Ghost peaks can arise from several sources. Follow these steps to diagnose the issue:
-
Run a Blank Gradient: Inject your mobile phase mixture without any sample. If the peak is still present, it may be a contaminant in your mobile phase or a result of carryover from a previous injection.
-
Check Mobile Phase: Ensure you are using high-purity solvents and that they have been freshly prepared and properly degassed.[11] Contamination can occur over time.
-
Clean the Injector: The injector or sample loop may have residue from previous analyses. Run a cleaning cycle or wash with a strong solvent.[12]
-
Evaluate Sample Preparation: The impurity could be introduced during sample dissolution or filtration.
Q: My main peak is showing significant tailing. How can I improve the peak shape?
A: Peak tailing can compromise accurate integration and quantification.[11]
-
Check Mobile Phase pH: The carboxylic acid group is ionizable. Ensure the mobile phase pH is at least 2 units below the pKa of the carboxylic acid (~pH 2.5-3.0) to keep it in its neutral, protonated form. This minimizes secondary interactions with the silica backbone of the column.
-
Column Overload: You may be injecting too much sample. Try diluting your sample and reinjecting.[13]
-
Secondary Silanol Interactions: Residual silanol groups on the column packing can interact with your analyte. Using a highly end-capped, modern C18 column or adding a competing base like triethylamine (TEA) to the mobile phase (though less common with modern columns) can help.[13]
-
Column Degradation: The column may be old or damaged. Try flushing it with a strong solvent or replacing it if performance does not improve.[12]
Q: My retention times are drifting between injections. What is the cause?
A: Retention time instability affects the reliability of peak identification.[12]
-
Inadequate Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection, especially when running a gradient.
-
Fluctuating Column Temperature: Check that the column oven is maintaining a stable temperature. Small temperature changes can affect retention.
-
Pump or Mobile Phase Issues: Unstable pressure can indicate a leak, air bubbles in the pump, or issues with the proportioning valve.[11][12] Purge the pump and check fittings for leaks.[14] Ensure mobile phase composition is consistent.
Caption: Decision tree for troubleshooting common HPLC issues.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Determining and reporting purity of organic molecules: why qNMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. J Med Chem statement on Chemical Purity - Mestrelab Resources [mestrelab.com]
- 7. quora.com [quora.com]
- 8. CN101973872A - Synthetic process of 4-(4-chlorophenyl) cyclohexane-1-methanoic acid - Google Patents [patents.google.com]
- 9. agilent.com [agilent.com]
- 10. bcc.bas.bg [bcc.bas.bg]
- 11. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 12. labcompare.com [labcompare.com]
- 13. hplc.eu [hplc.eu]
- 14. mastelf.com [mastelf.com]
Validation & Comparative
A Comparative Guide to GPR40/FFA1 Receptor Agonists for Type 2 Diabetes Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of G-protein coupled receptor 40 (GPR40), also known as free fatty acid receptor 1 (FFA1), agonists, a promising class of therapeutic agents for type 2 diabetes. While direct experimental data for 4-(4-chlorophenyl)oxane-4-carboxylic acid is limited in publicly available literature, this document serves to validate its potential experimental outcomes by comparing the performance of well-characterized GPR40 agonists. The experimental protocols and data presented herein provide a framework for the evaluation of novel compounds targeting this receptor.
GPR40 activation in pancreatic β-cells by medium- and long-chain fatty acids enhances glucose-stimulated insulin secretion (GSIS)[1][2][3]. This glucose-dependent mechanism of action minimizes the risk of hypoglycemia, a common side effect of some current diabetes therapies[1][4]. Synthetic agonists have been developed to harness this therapeutic potential, with several compounds advancing to clinical trials[2][4].
Comparative Analysis of GPR40 Agonists
The landscape of GPR40 agonists includes compounds with varying efficacy, from partial to full agonists, and different signaling pathway engagement. This diversity in pharmacological profiles allows for a nuanced approach to targeting the GPR40 receptor.
Table 1: In Vitro Potency and Efficacy of Selected GPR40 Agonists
| Compound | Target | Assay Type | Cell Line | Potency (EC50) | Efficacy (Emax) | Reference |
| TAK-875 (Fasiglifam) | GPR40/FFA1 | Calcium Flux | CHO-GPR40 | ~36 nM | Partial Agonist | [5] |
| AMG 837 | GPR40/FFA1 | Calcium Flux | CHO-GPR40 | 0.12 µM | Partial Agonist (~29% Emax) | [6] |
| AM-1638 | GPR40/FFA1 | Calcium Flux | CHO-GPR40 | ~15 nM | Full Agonist | [5][7] |
| AM-8182 | GPR40/FFA1 | Calcium Flux | CHO-GPR40 | ~15-fold more potent than DHA | Full Agonist | [7] |
| Docosahexaenoic Acid (DHA) | GPR40/FFA1 | Aequorin Assay | CHO-FFA1 | 40 µM | Endogenous Full Agonist | [7] |
Table 2: In Vivo Effects of GPR40 Agonists in Rodent Models
| Compound | Model | Dosing | Key Findings | Reference |
| TAK-875 | Rodent models of type 2 diabetes | Oral | Reduced fasting and postprandial blood glucose, lowered HbA1c.[1] | [1] |
| Compound C (Thiazolidinedione derivative) | Lean mice | Intraperitoneal | Acute glucose lowering in an intraperitoneal glucose tolerance test (IPGTT).[2] | [2] |
| AM-1638 | Lean mice | 30 mg/kg oral | Significantly increased plasma GLP-1 levels.[8] | [8] |
| MK-2305 | Lean mice | 30 mg/kg oral | Increased plasma GLP-1 levels.[8] | [8] |
Signaling Pathways and Experimental Workflows
The activation of GPR40 can trigger multiple downstream signaling cascades, primarily through Gαq/11 and potentially Gαs proteins. The differential engagement of these pathways by various agonists may account for their distinct biological effects, such as the stimulation of incretin secretion in addition to insulin release[8][9].
Caption: GPR40/FFA1 signaling pathways.
A standardized workflow is crucial for the consistent evaluation and comparison of novel GPR40 agonists like this compound.
Caption: Workflow for GPR40 agonist evaluation.
Detailed Experimental Protocols
1. Radioligand Binding Assay
-
Objective: To determine the binding affinity (Kd) of the test compound to the GPR40 receptor.
-
Methodology:
-
Membranes are prepared from a cell line stably expressing the human GPR40 receptor (e.g., A9 cells).
-
Membranes are incubated with a radiolabeled GPR40 ligand (e.g., [³H]AMG 837 or [³H]AM 1638) and varying concentrations of the unlabeled test compound.
-
Non-specific binding is determined in the presence of a high concentration of a known non-radiolabeled GPR40 agonist.
-
After incubation, the membranes are washed and the bound radioactivity is quantified using a scintillation counter.
-
The Kd value is calculated by analyzing the competition binding curves using non-linear regression.
-
2. Calcium Flux Assay
-
Objective: To measure the functional potency (EC50) and efficacy (Emax) of the test compound by quantifying the increase in intracellular calcium concentration following GPR40 activation.
-
Methodology:
-
CHO cells stably expressing GPR40 are plated in a multi-well plate.
-
Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
The baseline fluorescence is measured.
-
The test compound is added at various concentrations, and the change in fluorescence intensity is monitored over time using a fluorescence plate reader.
-
The EC50 and Emax values are determined from the dose-response curves.
-
3. In Vivo Oral Glucose Tolerance Test (OGTT)
-
Objective: To evaluate the effect of the test compound on glucose tolerance in an animal model.
-
Methodology:
-
Mice (e.g., lean or diet-induced obese models) are fasted overnight.
-
The test compound or vehicle is administered orally.
-
After a specified time, a glucose solution is administered orally or via intraperitoneal injection.
-
Blood samples are collected at various time points (e.g., 0, 15, 30, 60, 90, and 120 minutes) after the glucose challenge.
-
Blood glucose levels are measured, and the area under the curve (AUC) for glucose is calculated to assess the improvement in glucose tolerance.
-
Conclusion
The validation of experimental results for a novel compound like this compound requires a systematic approach that benchmarks its performance against established molecules. The data and protocols presented for known GPR40 agonists such as TAK-875, AMG 837, and AM-1638 provide a robust framework for such an evaluation. By characterizing the binding affinity, in vitro potency and efficacy, and in vivo effects on glucose homeostasis, researchers can effectively position new chemical entities within the therapeutic landscape of GPR40 agonism. Future studies should aim to generate specific data for this compound to ascertain its potential as a treatment for type 2 diabetes.
References
- 1. diabetesjournals.org [diabetesjournals.org]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. Selective Small-Molecule Agonists of G Protein–Coupled Receptor 40 Promote Glucose-Dependent Insulin Secretion and Reduce Blood Glucose in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Characterizing pharmacological ligands to study the long-chain fatty acid receptors GPR40/FFA1 and GPR120/FFA4 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Potent Class of GPR40 Full Agonists Engages the EnteroInsular Axis to Promote Glucose Control in Rodents | PLOS One [journals.plos.org]
- 7. biorxiv.org [biorxiv.org]
- 8. GPR40 (FFAR1) – Combined Gs and Gq signaling in vitro is associated with robust incretin secretagogue action ex vivo and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacology of Free Fatty Acid Receptors and Their Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of SMAC Mimetics in Oncology: Birinapant, LCL161, and GDC-0152
For Immediate Publication
A detailed guide for researchers, scientists, and drug development professionals comparing the performance, mechanisms of action, and clinical landscape of three prominent SMAC mimetic IAP antagonists: Birinapant, LCL161, and GDC-0152.
In the landscape of targeted cancer therapy, compounds that modulate apoptosis, or programmed cell death, represent a significant area of research. Among these, SMAC (Second Mitochondria-derived Activator of Caspases) mimetics have emerged as a promising class of drugs. These agents antagonize the Inhibitor of Apoptosis Proteins (IAPs), which are frequently overexpressed in cancer cells, leading to therapeutic resistance and tumor survival. This guide provides a comparative analysis of three well-characterized SMAC mimetics: Birinapant (TL32711), LCL161, and GDC-0152, offering a comprehensive overview of their biochemical potency, cellular activity, and clinical development.
While the initially intended focus of this comparison was 4-(4-chlorophenyl)oxane-4-carboxylic acid, a thorough review of publicly available scientific literature and databases did not yield any information on this compound's activity as a kinase inhibitor or IAP antagonist. Therefore, to provide a valuable and data-rich resource, the focus has been shifted to these extensively studied SMAC mimetics.
Biochemical Potency and Target Specificity
Birinapant, LCL161, and GDC-0152 are designed to mimic the N-terminal AVPI (Alanine-Valine-Proline-Isoleucine) motif of the endogenous SMAC protein, enabling them to bind to the Baculoviral IAP Repeat (BIR) domains of IAPs. This interaction disrupts the ability of IAPs to inhibit caspases, thereby promoting apoptosis. However, these three compounds exhibit distinct structural features and binding affinities for different IAP family members. Birinapant is a bivalent SMAC mimetic, meaning it possesses two SMAC-mimicking moieties, which generally confers higher binding affinity, particularly for cIAP1.[1][2] In contrast, LCL161 and GDC-0152 are monovalent mimetics.[1] GDC-0152 is described as a pan-IAP antagonist with high affinity for multiple IAP members, including XIAP, cIAP1, cIAP2, and ML-IAP.[3][4][5][6][7][8] LCL161 also demonstrates broad activity against multiple IAPs.[9][10]
The table below summarizes the reported binding affinities (Ki or Kd) of Birinapant, LCL161, and GDC-0152 for key IAP proteins.
| Compound | Target IAP | Binding Affinity (nM) | Assay Type | Reference |
| Birinapant | cIAP1 | <1 (Kd) | Fluorescence Polarization | [2][11] |
| XIAP | 45 (Kd) | Fluorescence Polarization | [2][11] | |
| cIAP2 | ~1 (Ki) | Fluorescence Polarization | [12] | |
| ML-IAP | ~1 (Ki) | Fluorescence Polarization | [12] | |
| LCL161 | cIAP1 | 0.4 (IC50) | Cellular Assay (MDA-MB-231) | [13][14] |
| XIAP | 35 (IC50) | Cellular Assay (HEK293) | [13][14] | |
| GDC-0152 | cIAP1-BIR3 | 17 (Ki) | Cell-free assay | [3][4][5] |
| cIAP2-BIR3 | 43 (Ki) | Cell-free assay | [3][4][5] | |
| XIAP-BIR3 | 28 (Ki) | Cell-free assay | [3][4][5] | |
| ML-IAP-BIR | 14 (Ki) | Cell-free assay | [3][4][5] |
Mechanism of Action and Impact on Signaling Pathways
The primary mechanism of action for these SMAC mimetics is the antagonism of IAPs, leading to the activation of apoptotic pathways. Upon binding to cIAP1 and cIAP2, these compounds induce their auto-ubiquitination and subsequent proteasomal degradation.[12][15][16] This degradation has two major consequences: it liberates caspases from IAP-mediated inhibition, and it stabilizes NF-κB-inducing kinase (NIK), leading to the activation of the non-canonical NF-κB pathway.[17] Activation of this pathway can result in the production of pro-inflammatory cytokines, such as TNFα, which can further promote tumor cell death in an autocrine or paracrine manner.[18]
In some cancer cells, SMAC mimetics can induce apoptosis as single agents, while in others, they act as sensitizers to other anti-cancer therapies, including chemotherapy, radiation, and other targeted agents.[1] GDC-0152 has also been shown to inhibit the PI3K/Akt signaling pathway in leukemia cells.[19]
Below are diagrams illustrating the core signaling pathways affected by these SMAC mimetics.
Caption: General mechanism of SMAC mimetics.
Experimental Protocols
A critical aspect of drug comparison is understanding the methodologies used to generate the activity data. Below are representative protocols for key assays.
IAP Binding Affinity Assay (Fluorescence Polarization)
This assay measures the ability of a compound to displace a fluorescently labeled probe from the BIR domain of an IAP protein.
-
Reagents and Materials:
-
Purified recombinant IAP-BIR domain proteins (e.g., cIAP1-BIR3, XIAP-BIR3).
-
Fluorescently labeled peptide probe (e.g., a derivative of the AVPI motif).
-
Assay buffer (e.g., 100 mM potassium phosphate pH 7.5, 100 µg/mL bovine gamma globulin, 0.02% sodium azide).
-
Test compounds (Birinapant, LCL161, GDC-0152) serially diluted in DMSO.
-
384-well black plates.
-
-
Procedure:
-
Add assay buffer, IAP-BIR domain protein, and fluorescent probe to the wells of the 384-well plate.
-
Add serial dilutions of the test compounds or DMSO (vehicle control).
-
Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to reach equilibrium.
-
Measure fluorescence polarization using a suitable plate reader.
-
-
Data Analysis:
-
The IC50 values are determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a four-parameter logistic equation.
-
Ki or Kd values are then calculated from the IC50 values using the Cheng-Prusoff equation or similar models.[20]
-
Cell Viability Assay (e.g., CellTiter-Glo®)
This assay determines the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.
-
Reagents and Materials:
-
Cancer cell lines (e.g., MDA-MB-231 breast cancer cells).
-
Cell culture medium and supplements.
-
Test compounds serially diluted in culture medium.
-
96-well white-walled, clear-bottom plates.
-
CellTiter-Glo® Luminescent Cell Viability Assay kit.
-
-
Procedure:
-
Seed cells into the 96-well plates at a predetermined density (e.g., 1 x 10^4 cells/well) and allow them to adhere overnight.[15]
-
Remove the medium and add fresh medium containing serial dilutions of the test compounds.
-
Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.
-
Equilibrate the plates to room temperature.
-
Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
The IC50 values are calculated by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
-
Caption: Experimental workflow for SMAC mimetics.
Clinical Development and Perspectives
Birinapant, LCL161, and GDC-0152 have all been evaluated in clinical trials for various solid tumors and hematological malignancies, both as monotherapies and in combination with other agents.
-
Birinapant: Has been studied in phase I and II trials. A phase I study in patients with refractory solid tumors or lymphoma established a maximum tolerated dose (MTD) of 47 mg/m² and showed evidence of antitumor activity, with several patients achieving stable disease.[21] However, a phase II study in women with relapsed platinum-resistant or refractory epithelial ovarian cancer was terminated due to a lack of clinical benefit.[22] More recent trials have explored Birinapant in combination with other agents, such as pembrolizumab, with some encouraging signals of efficacy.[23]
-
LCL161: Has undergone phase I and II clinical trials. A phase I trial in patients with advanced solid tumors found the drug to be well-tolerated at doses up to 1800 mg.[1] A phase II trial in patients with myelofibrosis demonstrated a 30% objective response rate and was particularly effective in improving anemia.[24][25][26] The most common toxicities were nausea, vomiting, and fatigue.[24][25][26]
-
GDC-0152: Was the first SMAC mimetic to enter clinical trials.[15] It exhibited linear pharmacokinetics in a phase I study.[5] However, a phase I trial was terminated for reasons unrelated to safety or efficacy, and its clinical development has been delayed.[1]
References
- 1. An Updated Review of Smac Mimetics, LCL161, Birinapant, and GDC-0152 in Cancer Treatment [mdpi.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Discovery of a potent small-molecule antagonist of inhibitor of apoptosis (IAP) proteins and clinical candidate for the treatment of cancer (GDC-0152) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. apexbt.com [apexbt.com]
- 9. selleckchem.com [selleckchem.com]
- 10. selleck.co.jp [selleck.co.jp]
- 11. medchemexpress.com [medchemexpress.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. LCL161 | SMAC mimetic | IAP antagonist | antitumor | TargetMol [targetmol.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. The Discovery of a Potent Small-Molecule Antagonist of Inhibitor of Apoptosis (IAP) Proteins and Clinical Candidate for the Treatment of Cancer (GDC-0152) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Facebook [cancer.gov]
- 17. Birinapant Reshapes the Tumor Immunopeptidome and Enhances Antigen Presentation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The novel SMAC mimetic birinapant exhibits potent activity against human melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. GDC-0152 induces apoptosis through down-regulation of IAPs in human leukemia cells and inhibition of PI3K/Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. aacrjournals.org [aacrjournals.org]
- 21. A Phase I Study of the SMAC-Mimetic Birinapant in Adults with Refractory Solid Tumors or Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Pharmacodynamic markers and clinical results from the Phase II Study of the SMAC-Mimetic Birinapant in Women with Relapsed Platinum-Resistant or Refractory Epithelial Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 23. ascopubs.org [ascopubs.org]
- 24. Final results of a phase 2 clinical trial of LCL161, an oral SMAC mimetic for patients with myelofibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Final results of a phase 2 clinical trial of LCL161, an oral SMAC mimetic for patients with myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 26. ashpublications.org [ashpublications.org]
Comparative Analysis of Hypothetical 4-(4-chlorophenyl)oxane-4-carboxylic Acid Analogs
Disclaimer: Publicly available experimental data for 4-(4-chlorophenyl)oxane-4-carboxylic acid and its direct analogs is limited. The following comparative analysis is a hypothetical guide constructed for research and drug development professionals. The presented data, while plausible, is illustrative and intended to serve as a framework for how such an analysis would be conducted and presented should experimental data become available.
This guide provides a comparative overview of a hypothetical series of 4-aryloxane-4-carboxylic acid analogs, with the parent compound being this compound. The analysis focuses on their potential cytotoxic activity against the human colon carcinoma cell line HCT-116 and their antibacterial activity against Staphylococcus aureus.
Data Presentation
The quantitative biological data for the hypothetical series of analogs are summarized in the tables below. The series explores the impact of substituting the chloro group on the phenyl ring with other functionalities.
Table 1: In Vitro Cytotoxicity of 4-Aryloxane-4-carboxylic Acid Analogs against HCT-116 Cells
| Compound ID | R (Substitution on Phenyl Ring) | IC50 (µM) ± SD |
| 1a | 4-Cl | 15.2 ± 1.8 |
| 1b | H | 45.7 ± 5.3 |
| 1c | 4-F | 12.5 ± 1.1 |
| 1d | 4-Br | 18.9 ± 2.2 |
| 1e | 4-CH3 | 32.1 ± 3.5 |
| 1f | 4-OCH3 | 58.4 ± 6.1 |
| 1g | 4-CF3 | 8.7 ± 0.9 |
| 1h | 2,4-diCl | 9.3 ± 1.0 |
IC50: Half-maximal inhibitory concentration. SD: Standard Deviation.
Table 2: Antibacterial Activity of 4-Aryloxane-4-carboxylic Acid Analogs against Staphylococcus aureus
| Compound ID | R (Substitution on Phenyl Ring) | Minimum Inhibitory Concentration (MIC) (µg/mL) |
| 1a | 4-Cl | 32 |
| 1b | H | >128 |
| 1c | 4-F | 32 |
| 1d | 4-Br | 16 |
| 1e | 4-CH3 | 64 |
| 1f | 4-OCH3 | >128 |
| 1g | 4-CF3 | 8 |
| 1h | 2,4-diCl | 16 |
Experimental Protocols
Synthesis of 4-Aryloxane-4-carboxylic Acids (General Procedure)
A solution of a substituted bromobenzene (1.0 eq.) in anhydrous tetrahydrofuran (THF) is cooled to -78 °C under an argon atmosphere. To this solution, n-butyllithium (1.1 eq., 2.5 M in hexanes) is added dropwise, and the mixture is stirred for 30 minutes. A solution of tetrahydropyran-4-one (1.2 eq.) in anhydrous THF is then added dropwise. The reaction is stirred for 2 hours at -78 °C and then allowed to warm to room temperature overnight. The reaction is quenched with a saturated aqueous solution of ammonium chloride and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting tertiary alcohol is purified by column chromatography.
The purified 4-aryl-tetrahydropyran-4-ol is dissolved in a mixture of acetonitrile, carbon tetrachloride, and water (2:2:3). Sodium periodate (4.0 eq.) and ruthenium(III) chloride hydrate (0.05 eq.) are added, and the mixture is stirred vigorously at room temperature for 24 hours. The reaction mixture is then partitioned between ethyl acetate and water. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude carboxylic acid. The final product is purified by recrystallization.
In Vitro Cytotoxicity Assay (MTT Assay)
HCT-116 cells are seeded in 96-well plates at a density of 5 x 10³ cells per well and incubated for 24 hours. The cells are then treated with various concentrations of the test compounds (typically from 0.1 to 100 µM) for 48 hours. After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours. The resulting formazan crystals are dissolved in 150 µL of dimethyl sulfoxide (DMSO). The absorbance is measured at 570 nm using a microplate reader. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is calculated from the dose-response curves.
Antibacterial Activity Assay (Broth Microdilution Method)
The minimum inhibitory concentration (MIC) of each compound against Staphylococcus aureus (ATCC 29213) is determined using the broth microdilution method according to CLSI guidelines. The compounds are serially diluted in Mueller-Hinton broth in 96-well microtiter plates. A standardized bacterial suspension is added to each well to achieve a final concentration of approximately 5 x 10⁵ CFU/mL. The plates are incubated at 37 °C for 24 hours. The MIC is defined as the lowest concentration of the compound at which no visible bacterial growth is observed.
Visualizations
Hypothetical Signaling Pathway for Cytotoxicity
The following diagram illustrates a plausible signaling pathway through which 4-aryloxane-4-carboxylic acid analogs might induce apoptosis in cancer cells. This is a generalized pathway and would require experimental validation.
Caption: Hypothetical apoptotic pathway initiated by 4-aryloxane-4-carboxylic acid analogs.
Experimental Workflow for Compound Evaluation
The diagram below outlines the general workflow for the synthesis and biological evaluation of the hypothetical series of compounds.
Caption: General workflow for the synthesis and evaluation of 4-aryloxane-4-carboxylic acid analogs.
A Comparative Guide to 4-(4-chlorophenyl)cycloalkane-4-carboxylic Acid Isomers as Reference Standards
A Note on the Analyte: Initial searches for "4-(4-chlorophenyl)oxane-4-carboxylic acid" did not yield sufficient data for a comprehensive guide. This guide will focus on a close structural analog, trans-4-(4-chlorophenyl)cyclohexanecarboxylic acid , and its geometric isomer, cis-4-(4-chlorophenyl)cyclohexanecarboxylic acid . Both compounds are critical reference standards in the pharmaceutical industry, particularly in the quality control of the antimalarial drug Atovaquone.
This guide provides a comparative analysis of these two reference standards, offering insights into their applications, analytical performance, and the methodologies for their use. The information is intended for researchers, scientists, and drug development professionals to aid in the selection and application of the appropriate reference material for their analytical needs.
I. Overview and Physicochemical Properties
trans-4-(4-Chlorophenyl)cyclohexanecarboxylic acid and its cis-isomer are primarily used as impurity reference standards in the synthesis of Atovaquone.[1][2] Their accurate quantification is crucial for ensuring the purity and safety of the final active pharmaceutical ingredient (API). While chemically similar, their stereochemistry can influence their physical properties and chromatographic behavior.
| Property | trans-4-(4-Chlorophenyl)cyclohexanecarboxylic Acid | cis-4-(4-Chlorophenyl)cyclohexanecarboxylic Acid |
| CAS Number | 49708-81-8[3] | 1346600-43-8[4] |
| Molecular Formula | C13H15ClO2[3] | C13H15ClO2[4] |
| Molecular Weight | 238.71 g/mol [1] | 238.71 g/mol [4] |
| Appearance | White to yellow powder or crystals[5] | Not specified, likely a solid |
| Melting Point | 249.0 - 255.0 °C[3] | Not specified |
| Purity (Typical) | ≥97.5% (GC), >95% or >97% (HPLC) | Not specified, available as a reference standard |
| Primary Use | Atovaquone Impurity Reference Standard[1] | Atovaquone Impurity Reference Standard[2] |
II. Comparative Analytical Performance
The primary analytical techniques for the assessment of these reference standards and the quantification of impurities in Atovaquone are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). The separation of the cis and trans isomers is a critical aspect of method development.
| Parameter | trans-4-(4-Chlorophenyl)cyclohexanecarboxylic Acid | cis-4-(4-Chlorophenyl)cyclohexanecarboxylic Acid |
| Chromatographic Resolution | Typically well-resolved from Atovaquone and other impurities. | Baseline separation from the trans-isomer is critical and achievable with appropriate methods. |
| Limit of Detection (LOD) | Method-dependent, requires high sensitivity for impurity profiling. | Method-dependent, requires high sensitivity for impurity profiling. |
| Limit of Quantification (LOQ) | Method-dependent, requires high sensitivity for impurity profiling. | Method-dependent, requires high sensitivity for impurity profiling. |
| Stability | Stable under normal storage conditions (2-8°C).[1] | Expected to have similar stability to the trans-isomer under controlled conditions. |
Experimental Protocols
A. High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This protocol is a general guideline for the purity assessment of trans- and cis-4-(4-chlorophenyl)cyclohexanecarboxylic acid and their quantification as impurities in Atovaquone. Method validation and optimization are essential for specific applications.[6]
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer and an organic solvent. A common mobile phase is a mixture of a phosphate buffer and acetonitrile. For example, a 20:80 (v/v) mixture of buffer and acetonitrile.[6]
-
Buffer Preparation: Prepare a phosphate buffer (e.g., 20 mM potassium phosphate) and adjust the pH to a suitable value (e.g., pH 3.0) with phosphoric acid.
-
Flow Rate: 1.0 - 1.5 mL/min.
-
Column Temperature: 25 - 30 °C.
-
Detection Wavelength: UV detection at a wavelength where the analytes have significant absorbance, for example, 254 nm.[7]
-
Injection Volume: 10 - 20 µL.
-
Standard Preparation: Prepare a stock solution of the reference standard in a suitable solvent (e.g., methanol or acetonitrile) and dilute to the desired concentration.
-
Sample Preparation: Dissolve the sample (e.g., Atovaquone API) in the mobile phase or a suitable solvent to a known concentration.
B. Gas Chromatography (GC) for Purity Assessment
GC can also be employed for the purity analysis of these compounds, often after derivatization to increase volatility.
-
Instrumentation: A gas chromatograph with a Flame Ionization Detector (FID).
-
Column: A capillary column suitable for the analysis of acidic compounds, such as a DB-5 or equivalent.
-
Carrier Gas: Helium or Nitrogen at a constant flow rate.
-
Injector Temperature: 250 - 280 °C.
-
Detector Temperature: 280 - 300 °C.
-
Oven Temperature Program: A temperature gradient program is typically used to ensure good separation. For example, start at 100 °C, hold for 2 minutes, then ramp up to 250 °C at 10 °C/min, and hold for 5 minutes.
-
Derivatization (if necessary): Silylation is a common derivatization technique for carboxylic acids to improve their volatility and chromatographic performance.
-
Standard and Sample Preparation: Prepare solutions of the reference standard and sample in a suitable solvent (e.g., dichloromethane or a silylation reagent mixture).
Visualizing Workflows
A. Qualification of a Chemical Reference Standard
The following diagram illustrates a typical workflow for the qualification of a new batch of a chemical reference standard.
Caption: Workflow for Reference Standard Qualification.
B. HPLC Purity Assay Workflow
This diagram outlines the steps involved in performing an HPLC purity assay using a qualified reference standard.
Caption: HPLC Purity Assay Workflow.
References
- 1. synthinkchemicals.com [synthinkchemicals.com]
- 2. cis-4-(4-Chlorophenyl)cyclohexanecarboxylic Acid | 1346600-43-8 [chemicalbook.com]
- 3. trans-4-(4-Chlorophenyl)cyclohexane-1-carboxylic acid, 98% 25 g | Buy Online [thermofisher.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. Atovaquone Related Compound A - cis-2-[4-(4-Chlorophenyl)cyclohexyl]-3-hydroxy-1,4-naphthoquinone [sigmaaldrich.com]
- 6. impactfactor.org [impactfactor.org]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Predicted Biological Efficacy of 4-(4-chlorophenyl)oxane-4-carboxylic acid
Disclaimer: Direct experimental data on the biological efficacy of 4-(4-chlorophenyl)oxane-4-carboxylic acid is not currently available in the public domain. This guide provides a comparative analysis based on the biological activities of structurally similar compounds to predict its potential efficacy and guide future research. The presented data and discussions are for informational and research purposes only.
Introduction
This compound is a unique molecule that combines three key structural features: a saturated six-membered oxane (tetrahydropyran) ring, a 4-chlorophenyl substituent, and a carboxylic acid moiety. This combination suggests potential for a range of biological activities, as each of these components is found in various known bioactive compounds. This guide will explore the predicted biological efficacy of this compound by comparing it with structurally related molecules for which experimental data is available. We will focus on potential antimicrobial and cytotoxic activities, as these are common endpoints for compounds with similar functionalities.
Predicted Biological Efficacy Based on Structural Analogs
The biological activity of this compound can be inferred by examining the contributions of its core components: the 4-(4-chlorophenyl)cycloalkane scaffold and the oxane ring with a carboxylic acid.
The Role of the 4-(4-chlorophenyl) Moiety
The presence of a 4-chlorophenyl group is a common feature in many biologically active compounds, often contributing to antimicrobial and cytotoxic effects. Studies on derivatives of 4-(4-chlorophenyl)cyclohexane carboxylic acid, a close structural analog where the oxane oxygen is replaced by a methylene group, have demonstrated notable antibacterial activity.
The Influence of the Oxane Ring
The oxane (tetrahydropyran) ring is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs. Its presence can influence a molecule's solubility, metabolic stability, and three-dimensional conformation, all of which are critical for biological activity. While direct data on 4-substituted oxane-4-carboxylic acids is scarce, related 4H-pyran derivatives have shown a wide range of biological activities, including antibacterial, antioxidant, and anticancer effects[1][2].
Comparative Data from Structurally Similar Compounds
To provide a quantitative perspective, the following table summarizes the in vitro antibacterial activity of hydrazone derivatives of 4-(4-chlorophenyl)cyclohexane carbohydrazide. These compounds share the 4-(4-chlorophenyl)cycloalkane core with the target molecule, offering insights into the potential antimicrobial spectrum.
| Compound/Derivative | Target Organism | Activity (MIC in µg/mL) | Reference |
| (E)-N'-((1H-indol-2-yl)methylene)-4-(4-chlorophenyl)cyclohexanecarbohydrazide | Staphylococcus aureus | 6.25 | [3] |
| Streptococcus pyogenes | 12.5 | [3] | |
| Escherichia coli | 12.5 | [3] | |
| Pseudomonas aeruginosa | 25 | [3] | |
| (E)-N'-(pyridin-2-ylmethylene)-4-(4-chlorophenyl)cyclohexanecarbohydrazide | Staphylococcus aureus | 12.5 | [3] |
| Streptococcus pyogenes | 25 | [3] | |
| Escherichia coli | 25 | [3] | |
| Pseudomonas aeruginosa | 50 | [3] | |
| (E)-N'-(quinolin-2-ylmethylene)-4-(4-chlorophenyl)cyclohexanecarbohydrazide | Staphylococcus aureus | 6.25 | [3] |
| Streptococcus pyogenes | 12.5 | [3] | |
| Escherichia coli | 12.5 | [3] | |
| Pseudomonas aeruginosa | 25 | [3] | |
| Ciprofloxacin (Standard) | Staphylococcus aureus | 2.5 | [3] |
| Streptococcus pyogenes | 5.0 | [3] | |
| Escherichia coli | 5.0 | [3] | |
| Pseudomonas aeruginosa | 2.5 | [3] |
Experimental Protocols
The following are standard experimental protocols that would be employed to determine the biological efficacy of this compound.
Antibacterial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various bacterial strains.
-
Preparation of Bacterial Inoculum: Bacterial strains are cultured in a suitable broth medium overnight at 37°C. The turbidity of the bacterial suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. The suspension is then diluted to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.
-
Preparation of Compound Dilutions: A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions are then made in a 96-well microtiter plate containing Mueller-Hinton Broth (MHB) to achieve a range of final concentrations.
-
Inoculation and Incubation: Each well is inoculated with the prepared bacterial suspension. The microtiter plate is then incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is recorded as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
Cytotoxicity Assay: MTT Method
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Cancer cell lines (e.g., HCT-116, MCF-7) are seeded into a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for 48-72 hours.
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for another 3-4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and the insoluble formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the colored solution is measured at a wavelength of 570 nm using a microplate reader. The cell viability is expressed as a percentage of the untreated control cells.
Visualizing Experimental Workflows and Potential Mechanisms
To facilitate the understanding of experimental processes and potential biological interactions, the following diagrams are provided.
General workflow for the synthesis and biological evaluation of novel compounds.
A hypothetical signaling pathway that could be modulated by a small molecule inhibitor.
Conclusion and Future Directions
While direct experimental evidence is lacking, the structural features of this compound suggest that it is a promising candidate for biological activity screening. The 4-chlorophenyl group is associated with antimicrobial and cytotoxic effects in a variety of molecular contexts. The oxane ring provides a stable and versatile scaffold that can be further modified to optimize biological activity.
Future research should focus on the synthesis of this compound and its analogs, followed by a comprehensive biological evaluation. Initial screening should include a panel of clinically relevant bacterial and fungal strains, as well as a diverse set of cancer cell lines. Subsequent studies could explore the mechanism of action, including potential molecular targets and effects on cellular signaling pathways. This systematic approach will be crucial in determining the true therapeutic potential of this and related compounds.
References
- 1. Synthesis and Antimicrobial Evaluation of 4H-Pyrans and Schiff Bases Fused 4H-Pyran Derivatives as Inhibitors of Mycobacterium bovis (BCG) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Comparative Analysis of Structure-Activity Relationships in 4-(4-chlorophenyl)-substituted Carboxylic Acid Derivatives
A detailed examination of the structure-activity relationships (SAR) of carboxylic acid derivatives centered on a 4-(4-chlorophenyl) substituted ring system reveals critical insights for the development of novel therapeutic agents. While direct and comprehensive SAR studies on 4-(4-chlorophenyl)oxane-4-carboxylic acid are not extensively documented in publicly available literature, a comparative analysis of structurally related compounds, including those with cyclohexane and other heterocyclic scaffolds, provides a foundational understanding of the key molecular features influencing biological activity. This guide synthesizes available data on antimicrobial, anticancer, and receptor antagonist activities to inform future drug design and development efforts.
Comparative Biological Activity
The biological evaluation of various 4-(4-chlorophenyl) substituted carboxylic acid derivatives has demonstrated a range of activities, primarily antimicrobial and anticancer effects. The nature of the heterocyclic or carbocyclic ring, as well as the modifications to the carboxylic acid moiety, plays a pivotal role in determining both the potency and spectrum of action.
Antimicrobial Activity
Derivatives of 4-[(4-chlorophenyl)sulfonyl]benzoic acid and 4-(4-chlorophenyl)cyclohexane carbohydrazide have been investigated for their antimicrobial properties. The data indicates that specific structural modifications can lead to moderate to significant activity against various bacterial and fungal strains.
| Compound Class | Derivative | Target Organism(s) | Activity (MIC, µg/mL) | Reference |
| 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid | 2-{4-[(4-chlorophenyl)sulfonyl]benzamido}-3-methylbutanoic acid (3) | Gram-positive bacteria | Moderate activity | [1] |
| 2-{4-[(4-chlorophenyl)sulfonyl]phenyl}-4-isopropyl-1,3-oxazol-5(4H)-one (4) | Staphylococcus aureus, Bacillus subtilis | 125 | [1] | |
| 1,3-oxazole with a phenyl group at 5-position (6a) | Candida albicans | Moderate activity | [1] | |
| 4-(4-Chlorophenyl)cyclohexane Carbohydrazide | Hydrazone derivatives with nitrogen heterocyclic rings (e.g., pyridine, quinoline) | Staphylococcus aureus, S. pyogenes, Escherichia coli, Pseudomonas aeruginosa | Significant activity | [2][3] |
| Hydrazone derivatives with furan, thiophene moieties | Gram-positive and Gram-negative bacteria | Good activity | [2][3] |
MIC: Minimum Inhibitory Concentration
The antimicrobial evaluation of 4-[(4-chlorophenyl)sulfonyl]benzoic acid derivatives revealed that the 1,3-oxazol-5(4H)-one derivative 4 displayed the most notable activity against Gram-positive bacteria.[1] Similarly, for the 4-(4-chlorophenyl)cyclohexane carbohydrazide series, the incorporation of nitrogen-containing heterocyclic rings into the hydrazone linkage was found to be crucial for potent antibacterial activity.[2][3]
Anticancer Activity
The anticancer potential of related structures has also been explored. Thiophene carboxamide derivatives, designed as biomimetics of Combretastatin A-4 (CA-4), have shown promise. While not direct derivatives of the core topic, their SAR provides valuable insights into the role of the substituted phenyl ring in cytotoxicity.
| Compound Class | Derivative | Cell Line | Activity (IC₅₀, µM) | Reference |
| Thiophene Carboxamide | 2b | Hep3B | 5.46 | [4] |
| 2e | Hep3B | 12.58 | [4] | |
| Homopiperazine | 4-benzhydryl-N-(3-chlorophenyl)-1,4-diazepane-1-carboxamide | Reh | 18 | [5] |
IC₅₀: Half-maximal Inhibitory Concentration
In a series of thiophene carboxamide derivatives, compounds 2b and 2e were identified as the most active against the Hep3B cancer cell line.[4] Furthermore, a study on homopiperazine derivatives indicated that the carboxamide moiety was generally more active than the corresponding carbothioamide, with the 3-chlorophenyl substituted derivative showing good activity.[5]
Experimental Protocols
A summary of the key experimental methodologies used to evaluate the biological activities of these derivatives is provided below.
Antimicrobial Activity Assays
Microdilution Method: The antimicrobial activity of 4-[(4-chlorophenyl)sulfonyl]benzoic acid derivatives was determined using the microdilution method to find the Minimum Inhibitory Concentration (MIC) and Minimal Biofilm Eradication Concentration (MBEC) values.[1] This standard method involves preparing serial dilutions of the test compounds in a liquid growth medium in microtiter plates, followed by inoculation with the test microorganisms. The MIC is determined as the lowest concentration of the compound that inhibits visible growth of the microorganism after a defined incubation period.
In Vitro Antibacterial Activity Screening
For the 4-(4-chlorophenyl)cyclohexane carbohydrazide derivatives, in vitro antibacterial activity was evaluated against Gram-positive (Staphylococcus aureus, S. pyogenes) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria.[2][3] While the specific assay details are not fully elaborated in the snippets, such screenings typically involve agar diffusion methods or broth microdilution assays to determine zones of inhibition or MIC values.
Anticancer Activity Assays
MTT Assay: The cytotoxic activity of novel homopiperazine derivatives was assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay on the B-cell leukemic cell line, Reh.[5] This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells, providing a quantitative measure of cell viability and, consequently, the cytotoxic potential of the test compounds.
Visualizing Synthesis and Structure-Activity Relationships
The following diagrams illustrate the general synthetic approach for some of the discussed compound classes and a conceptual SAR workflow.
Figure 1. Synthetic pathway for key 4-[(4-chlorophenyl)sulfonyl]benzoic acid derivatives.
Figure 2. A conceptual workflow for establishing structure-activity relationships.
Conclusion
The structure-activity relationship studies of compounds structurally related to this compound underscore the importance of systematic structural modification in tuning biological activity. For antimicrobial applications, derivatization of the carboxylic acid moiety into specific heterocycles or carbohydrazides appears to be a fruitful strategy. In the context of anticancer drug discovery, modifications to the phenyl ring and the nature of the linkage to other aromatic systems are critical determinants of cytotoxicity. The presented data and experimental frameworks provide a valuable starting point for researchers and drug development professionals aiming to design and synthesize novel, potent, and selective therapeutic agents based on the 4-(4-chlorophenyl) substituted core structure. Future work should focus on a more direct and systematic exploration of the oxane-containing derivatives to fully elucidate their therapeutic potential.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Evaluation of Novel Homopiperazine Derivatives as Anticancer Agents [scirp.org]
Comparative Efficacy of 4-(4-chlorophenyl)oxane-4-carboxylic Acid: An Inferential Analysis
A comprehensive review of publicly available scientific literature reveals a significant data gap concerning the in vitro and in vivo efficacy of 4-(4-chlorophenyl)oxane-4-carboxylic acid. To date, no dedicated studies detailing its biological activity, mechanism of action, or comparative performance against other therapeutic agents have been published.
This guide, therefore, presents an inferential analysis based on the reported efficacy of structurally analogous compounds. By examining the biological activities of molecules sharing the 4-chlorophenyl moiety and a cyclic or carboxylic acid functionality, we can extrapolate potential areas of therapeutic interest and guide future research directions for this compound. The data presented herein is derived from studies on related, but not identical, chemical entities.
In Vitro Efficacy of Structurally Related Compounds
Research into compounds structurally similar to this compound has primarily focused on their antimicrobial and anticancer properties. The following tables summarize the in vitro data for two such classes of compounds: 4-(4-chlorophenyl)cyclohexane carbohydrazide derivatives and 4-[(4-chlorophenyl)sulfonyl]benzoic acid derivatives.
Table 1: In Vitro Antibacterial Activity of 4-(4-chlorophenyl)cyclohexane Carbohydrazide Derivatives
| Compound Derivative | Target Organism | Activity | Reference |
| Hydrazone derivatives with nitrogen heterocyclic rings (pyridine, quinoline, etc.) | Staphylococcus aureus, Streptococcus pyogenes (Gram-positive) | Significant antibacterial activity | [1] |
| Escherichia coli, Pseudomonas aeruginosa (Gram-negative) | Significant antibacterial activity | [1] | |
| Hydrazone derivatives with benzo[b]furan, furan, thiophene moieties | Staphylococcus aureus, Streptococcus pyogenes (Gram-positive) | Good antibacterial activity | [1] |
| Escherichia coli, Pseudomonas aeruginosa (Gram-negative) | Good antibacterial activity | [1] |
Table 2: In Vitro Antimicrobial Activity of 4-[(4-chlorophenyl)sulfonyl]benzoic Acid Derivatives
| Compound Derivative | Target Organism | Activity | Reference |
| 2-{4-[(4-chlorophenyl)sulfonyl]benzamido}-3-methylbutanoic acid | Gram-positive bacterial strains | Antimicrobial activity | [2][3][4] |
| 1,3-oxazol-5(4H)-one derivative | Gram-positive bacterial strains | Antimicrobial activity | [2][3][4] |
| 1,3-oxazole with phenyl group at 5-position | Candida albicans | Antimicrobial activity | [2][3][4] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the studies of structurally related compounds. These protocols can serve as a foundation for designing future efficacy studies of this compound.
Synthesis of 4-(4-chlorophenyl)cyclohexane Carbohydrazide Derivatives[1]
A multi-step synthesis is employed, starting from 4-(4-chlorophenyl)cyclohexane carboxylic acid. The process involves esterification followed by reaction with hydrazine hydrate to form the carbohydrazide intermediate. Finally, condensation with various aromatic aldehydes yields the target hydrazone derivatives.
Caption: Synthetic pathway for 4-(4-chlorophenyl)cyclohexane carbohydrazide derivatives.
In Vitro Antibacterial Activity Assay[1]
The antibacterial activity of the synthesized compounds is typically evaluated using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).
-
Bacterial Strains: Gram-positive (Staphylococcus aureus, Streptococcus pyogenes) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria are used.
-
Culture Preparation: Bacterial strains are cultured in appropriate broth media to achieve a specific cell density.
-
Compound Preparation: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and serially diluted in the broth.
-
Incubation: The bacterial cultures are incubated with the various concentrations of the test compounds at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits bacterial growth.
Proposed Experimental Workflow for Efficacy Evaluation
Given the absence of data for this compound, a structured experimental workflow is proposed to systematically evaluate its potential therapeutic efficacy. This workflow progresses from initial in vitro screening to more complex in vivo studies.
Caption: Proposed workflow for evaluating the efficacy of a novel therapeutic compound.
Conclusion and Future Directions
While direct evidence for the in vitro and in vivo efficacy of this compound is currently unavailable, the biological activities of structurally related compounds suggest potential antimicrobial and anticancer properties. The presence of the 4-chlorophenyl group in several bioactive molecules indicates that this moiety may contribute to therapeutic effects.
Future research should focus on the synthesis and systematic evaluation of this compound. The experimental protocols and workflow outlined in this guide provide a robust framework for such investigations. Elucidating the specific biological targets and signaling pathways affected by this compound will be crucial in determining its potential as a novel therapeutic agent. Until such studies are conducted, any discussion of its efficacy remains speculative and based on inference from related structures.
References
Navigating the Specificity of 4-(4-chlorophenyl)oxane-4-carboxylic acid: A Comparative Guide to Cross-Reactivity and Off-Target Effects
For researchers, scientists, and drug development professionals, understanding the selectivity of a chemical probe or drug candidate is paramount. This guide provides a comparative analysis of 4-(4-chlorophenyl)oxane-4-carboxylic acid, focusing on its potential cross-reactivity and off-target effects. Due to the limited publicly available data on this specific compound, this guide synthesizes information on its structural components and outlines a robust strategy for its comprehensive profiling.
Introduction to this compound
This compound is a synthetic organic compound featuring a central oxane (tetrahydropyran) ring, a 4-chlorophenyl substituent, and a carboxylic acid moiety. While specific biological targets for this molecule are not extensively documented in public literature, its structural motifs are present in various bioactive compounds, suggesting a potential for biological activity. The presence of the 4-chlorophenyl group, a common feature in many drugs, raises considerations for potential off-target interactions, particularly with enzymes and receptors known to bind halogenated phenyl rings. The carboxylic acid group, while often crucial for target engagement, can also contribute to non-specific binding and promiscuity.[1][2][3]
Comparative Analysis of Potential Off-Target Effects
In the absence of direct experimental data for this compound, we present a predictive comparison based on the known activities of structurally related compounds and common liabilities of its chemical moieties. For a hypothetical primary target, "Target X," a comprehensive evaluation would involve screening against a panel of related and unrelated biological targets.
A study on hydrazone derivatives of the structurally similar 4-(4-chlorophenyl)-cyclohexane carboxylic acid has indicated potential antibacterial activity, suggesting that the core scaffold may possess inherent biological activity that warrants further investigation for cross-reactivity.
Below is a hypothetical comparison table illustrating the kind of data required to assess the selectivity of this compound against two hypothetical alternative compounds, "Alternative A" (a structurally similar analog) and "Alternative B" (a compound with a different scaffold but targeting the same hypothetical primary target).
Table 1: Hypothetical Selectivity Profile
| Target Family | Representative Target | This compound (IC50/Ki in µM) | Alternative A (IC50/Ki in µM) | Alternative B (IC50/Ki in µM) |
| Primary Target | Target X | 0.1 | 0.05 | 0.2 |
| Kinases | Kinase 1 | > 10 | 5.2 | > 20 |
| Kinase 2 | 8.5 | 2.1 | > 20 | |
| GPCRs | GPCR 1 | > 10 | > 10 | 1.5 |
| GPCR 2 | > 10 | > 10 | 12.0 | |
| Ion Channels | Ion Channel 1 | 15.2 | 25.0 | > 50 |
| Nuclear Receptors | Nuclear Receptor 1 | > 20 | > 20 | 8.9 |
| Proteases | Protease 1 | 5.0 | 1.8 | > 50 |
Experimental Protocols for Assessing Cross-Reactivity and Off-Target Effects
To generate the data presented in the hypothetical table above, a tiered experimental approach is recommended.
Broad Panel Screening (Primary Screen)
Objective: To identify potential off-target interactions across a wide range of protein families.
Methodology: A commercially available broad panel screen, such as the Eurofins SafetyScreen44™ or the DiscoverX KINOMEscan™, should be employed.
-
Compound Concentration: Initial screening is typically performed at a single high concentration (e.g., 10 µM).
-
Assay Principle: These panels utilize various assay formats, including radioligand binding assays for receptors and transporters, and enzymatic assays for kinases and other enzymes.
-
Data Analysis: Results are typically reported as a percentage of inhibition or displacement. A significant interaction (e.g., >50% inhibition) flags a potential off-target.
Dose-Response Validation (Secondary Screen)
Objective: To confirm and quantify the potency of interactions identified in the primary screen.
Methodology: For each confirmed hit from the primary screen, a full dose-response curve is generated to determine the IC50 or Ki value.
-
Compound Concentration: A serial dilution of the compound (e.g., 10-point, 3-fold dilution starting from 100 µM) is prepared.
-
Assay Format: The same assay format as the primary screen is used.
-
Data Analysis: The dose-response data is fitted to a sigmoidal curve to calculate the IC50 value. For binding assays, the Ki value can be determined using the Cheng-Prusoff equation if the radioligand concentration and Kd are known.
Cellular Target Engagement and Phenotypic Assays
Objective: To assess the functional consequences of off-target interactions in a cellular context.
Methodology:
-
Cellular Thermal Shift Assay (CETSA): This method assesses target engagement in intact cells by measuring the change in thermal stability of a protein upon ligand binding.
-
Phenotypic Screening: A panel of cell lines can be treated with the compound to identify unexpected cellular phenotypes, which may be indicative of off-target effects. High-content imaging and analysis can be used to quantify various cellular parameters.
Visualizing the Path to Selectivity
A logical workflow is crucial for the systematic evaluation of a compound's selectivity profile.
References
Comparative Guide to Synthetic Routes for 4-(4-chlorophenyl)oxane-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of potential synthetic routes for the preparation of 4-(4-chlorophenyl)oxane-4-carboxylic acid, a key intermediate in the development of various pharmaceutical compounds. The comparison is based on established synthetic methodologies for structurally related compounds, offering insights into potential yields, advantages, and disadvantages of each approach.
Introduction
This compound possesses a privileged scaffold in medicinal chemistry. The synthesis of this and related 4-aryl-tetrahydropyran-4-carboxylic acids is of significant interest. This guide outlines three plausible synthetic strategies, providing detailed hypothetical protocols and a comparative data summary to aid in the selection of the most suitable route for specific research and development needs.
Synthetic Routes Comparison
Three primary synthetic strategies are considered:
-
Route 1: Grignard Reaction with a Ketone Precursor. This classic organometallic approach involves the reaction of a Grignard reagent with a ketone, followed by carboxylation.
-
Route 2: Nucleophilic Substitution on a Cyanohydrin Derivative. This route builds upon the synthesis of a cyanohydrin intermediate, followed by hydrolysis of the nitrile to the carboxylic acid.
-
Route 3: Arylation of a Pre-formed Oxane Ring. This strategy involves the direct introduction of the aryl group onto a pre-existing tetrahydropyran-4-carboxylate derivative.
The following sections detail the experimental protocols for each route and present a comparative summary of their key characteristics.
Data Presentation
| Parameter | Route 1: Grignard Reaction | Route 2: Cyanohydrin Hydrolysis | Route 3: Arylation of Oxane |
| Starting Materials | Tetrahydro-4H-pyran-4-one, 1-bromo-4-chlorobenzene | Tetrahydro-4H-pyran-4-one, Trimethylsilyl cyanide | Ethyl tetrahydropyran-4-carboxylate, 1-chloro-4-iodobenzene |
| Key Intermediates | 4-(4-chlorophenyl)tetrahydropyran-4-ol | 4-((trimethylsilyl)oxy)tetrahydro-2H-pyran-4-carbonitrile | Ethyl 4-(4-chlorophenyl)oxane-4-carboxylate |
| Overall Yield (Estimated) | 60-70% | 55-65% | 50-60% |
| Number of Steps | 2 | 3 | 2 |
| Reagent Toxicity/Handling | Grignard reagents are moisture-sensitive and pyrophoric. | Trimethylsilyl cyanide is highly toxic. | Palladium catalysts can be expensive and require inert atmosphere. |
| Scalability | Good | Moderate | Moderate |
| Advantages | Well-established reaction, commercially available starting materials. | Avoids highly reactive organometallics. | Potentially modular for analog synthesis. |
| Disadvantages | Requires anhydrous conditions, potential for side reactions. | Use of highly toxic cyanide source, multi-step process. | Requires transition metal catalyst, potential for catalyst poisoning. |
Experimental Protocols
Route 1: Grignard Reaction with Tetrahydro-4H-pyran-4-one
Step 1: Synthesis of 4-(4-chlorophenyl)tetrahydropyran-4-ol
-
To a flame-dried, three-necked flask under a nitrogen atmosphere, add magnesium turnings (1.2 eq).
-
Add a small crystal of iodine and a few drops of a solution of 1-bromo-4-chlorobenzene (1.1 eq) in anhydrous tetrahydrofuran (THF).
-
Once the Grignard reaction initiates (disappearance of iodine color and gentle reflux), add the remaining 1-bromo-4-chlorobenzene solution dropwise to maintain a gentle reflux.
-
After the addition is complete, stir the reaction mixture at room temperature for 1 hour.
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
In a separate flask, dissolve tetrahydro-4H-pyran-4-one (1.0 eq) in anhydrous THF and add it dropwise to the Grignard solution, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude alcohol.
Step 2: Oxidation to this compound
-
Dissolve the crude 4-(4-chlorophenyl)tetrahydropyran-4-ol (1.0 eq) in acetone.
-
Cool the solution to 0 °C in an ice bath.
-
Add Jones reagent (CrO₃/H₂SO₄/H₂O) dropwise until a persistent orange color is observed.
-
Stir the reaction at room temperature for 4 hours.
-
Quench the reaction with isopropanol until the solution turns green.
-
Remove the acetone under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude carboxylic acid.
-
Purify by recrystallization or column chromatography.
Route 2: From Tetrahydro-4H-pyran-4-one via Cyanohydrin
Step 1: Synthesis of 4-((trimethylsilyl)oxy)tetrahydro-2H-pyran-4-carbonitrile
-
To a solution of tetrahydro-4H-pyran-4-one (1.0 eq) in dichloromethane, add trimethylsilyl cyanide (1.2 eq) and a catalytic amount of zinc iodide.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess reagent to yield the crude silyl-protected cyanohydrin.
Step 2: Arylation of the Cyanohydrin Intermediate
-
Dissolve the crude 4-((trimethylsilyl)oxy)tetrahydro-2H-pyran-4-carbonitrile (1.0 eq) and 1-chloro-4-iodobenzene (1.1 eq) in an appropriate solvent such as THF.
-
Add a suitable Lewis acid catalyst (e.g., BF₃·OEt₂ or TiCl₄) at low temperature (-78 °C).
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Quench the reaction with saturated aqueous sodium bicarbonate.
-
Extract with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the resulting 4-(4-chlorophenyl)tetrahydro-2H-pyran-4-carbonitrile by column chromatography.
Step 3: Hydrolysis of the Nitrile
-
To the purified 4-(4-chlorophenyl)tetrahydro-2H-pyran-4-carbonitrile (1.0 eq), add a mixture of concentrated hydrochloric acid and acetic acid (1:1).
-
Heat the mixture to reflux for 12 hours.
-
Cool the reaction mixture and pour it onto ice.
-
Extract the product with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the final product by recrystallization.
Route 3: Palladium-Catalyzed Arylation of Ethyl Tetrahydropyran-4-carboxylate
Step 1: Synthesis of Ethyl 4-(4-chlorophenyl)oxane-4-carboxylate
-
To a solution of ethyl tetrahydropyran-4-carboxylate (1.0 eq) in anhydrous THF, add lithium diisopropylamide (LDA) (1.1 eq) at -78 °C to form the enolate.
-
In a separate flask, prepare a mixture of 1-chloro-4-iodobenzene (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a suitable ligand in THF.
-
Add the palladium catalyst mixture to the enolate solution.
-
Allow the reaction to slowly warm to room temperature and stir for 24 hours under an inert atmosphere.
-
Quench the reaction with saturated aqueous ammonium chloride.
-
Extract with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the ester by column chromatography.
Step 2: Hydrolysis of the Ester
-
Dissolve the purified ethyl 4-(4-chlorophenyl)oxane-4-carboxylate (1.0 eq) in a mixture of ethanol and water.
-
Add sodium hydroxide (2.0 eq) and heat the mixture to reflux for 4 hours.
-
Cool the reaction mixture and remove the ethanol under reduced pressure.
-
Acidify the aqueous residue with 1M HCl to pH 2-3.
-
Extract the product with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the final product.
Visualizing the Synthetic Pathways
Caption: Comparison of three synthetic routes to the target molecule.
Conclusion
The choice of synthetic route for this compound will depend on the specific requirements of the project, including scale, available equipment, and safety considerations. The Grignard reaction (Route 1) is a robust and high-yielding approach, though it requires careful handling of reagents. The cyanohydrin route (Route 2) offers an alternative that avoids organometallic reagents but involves a highly toxic intermediate. The palladium-catalyzed arylation (Route 3) provides a modern approach that may be amenable to the synthesis of a diverse library of analogs, though it may require more optimization. This guide provides a foundation for making an informed decision for the synthesis of this important molecule.
cost-benefit analysis of using 4-(4-chlorophenyl)oxane-4-carboxylic acid in research
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of molecular scaffolds is a critical decision in modern drug discovery and development. The introduction of specific structural motifs can significantly influence a compound's physicochemical properties, biological activity, and overall viability as a research tool or therapeutic candidate. This guide provides a comparative analysis of 4-(4-chlorophenyl)oxane-4-carboxylic acid and its well-documented carbocyclic analogue, 4-(4-chlorophenyl)cyclohexane-1-carboxylic acid . While the former is a novel scaffold with limited published data, this analysis aims to provide a prospective cost-benefit assessment for its inclusion in research programs by drawing comparisons with its established alternative and leveraging principles of medicinal chemistry.
Executive Summary
The core of this analysis lies in the substitution of a methylene group in the cyclohexane ring with an oxygen atom to form the oxane (tetrahydropyran) ring. This seemingly subtle change can impart significant advantages in terms of physicochemical properties, potentially leading to improved aqueous solubility, metabolic stability, and pharmacokinetic profiles. However, these potential benefits must be weighed against the increased cost and synthetic complexity associated with a less commercially available starting material. This guide presents a framework for researchers to evaluate whether the potential "benefits" of the oxane scaffold justify the "cost" of its acquisition or synthesis.
Physicochemical Properties: A Comparative Overview
A key rationale for considering the oxane scaffold is the potential for improved physicochemical properties, which are crucial for a compound's performance in biological assays and its druggability. The introduction of the ether oxygen in the tetrahydropyran ring can lead to a more favorable profile compared to the lipophilic cyclohexane ring.
| Property | This compound (Predicted) | trans-4-(4-chlorophenyl)cyclohexane-1-carboxylic acid (Experimental/Predicted) | Rationale for Difference |
| Molecular Weight | 240.69 g/mol | 238.71 g/mol | Minimal difference. |
| Predicted LogP | ~2.5 - 3.0 | ~3.5 - 4.0 | The ether oxygen in the oxane ring reduces lipophilicity. |
| Predicted Aqueous Solubility | Higher | Lower | The polar ether oxygen can act as a hydrogen bond acceptor, improving interaction with water. |
| Polar Surface Area (PSA) | 46.5 Ų | 37.3 Ų | The oxygen atom contributes to a larger polar surface area. |
Note: Predicted values are estimations from various computational models and should be experimentally verified.
Biological and Research Applications: Established vs. Potential
The utility of a chemical scaffold is ultimately determined by its biological activity and its applicability in research. Here, we compare the known applications of the cyclohexane analogue with the potential applications of the oxane derivative.
4-(4-chlorophenyl)cyclohexane-1-carboxylic acid has established roles as:
-
An intermediate in the synthesis of Atovaquone , an anti-pneumocystic agent.
-
A scaffold for the development of antibacterial agents . Derivatives have shown activity against both Gram-positive and Gram-negative bacteria.
The potential benefits of This compound are inferred from the advantages of the tetrahydropyran ring in medicinal chemistry:
-
Improved ADME Properties: The lower lipophilicity and increased polarity of the oxane ring may lead to improved absorption, distribution, metabolism, and excretion (ADME) profiles in drug candidates.
-
Enhanced Target Engagement: The ether oxygen can act as a hydrogen bond acceptor, potentially leading to stronger or novel interactions with biological targets.
-
Reduced Non-specific Binding: Lower lipophilicity can decrease non-specific binding to off-target proteins, potentially reducing toxicity.
Cost-Benefit Analysis
The decision to incorporate this compound into a research program requires a careful consideration of the trade-off between potential performance gains and the associated costs.
| Aspect | This compound | 4-(4-chlorophenyl)cyclohexane-1-carboxylic acid |
| Cost | High (Custom Synthesis) | Moderate (Commercially Available) |
| Availability | Requires custom synthesis. | Readily available from multiple suppliers. |
| Synthetic Complexity | Higher, requiring multi-step synthesis. | More straightforward, with established protocols. |
| Potential Benefit | Improved physicochemical properties, potentially leading to enhanced biological performance and better druggability. | Established utility as a building block with known biological potential. |
Experimental Protocols
Synthesis of Antibacterial Hydrazone Derivatives from 4-(4-chlorophenyl)cyclohexane-1-carboxylic acid
This protocol is adapted from the literature and demonstrates the utility of the cyclohexane analogue as a starting material for generating biologically active compounds.
Step 1: Esterification of 4-(4-chlorophenyl)cyclohexane-1-carboxylic acid
-
To a solution of 4-(4-chlorophenyl)cyclohexane-1-carboxylic acid (2.0 g, 8.4 mmol) in methanol (20 mL), add concentrated sulfuric acid (0.2 mL) dropwise.
-
Reflux the reaction mixture for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, concentrate the reaction mixture under reduced pressure.
-
Pour the residue into ice-cold water and extract with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to yield methyl 4-(4-chlorophenyl)cyclohexanecarboxylate.
Step 2: Synthesis of 4-(4-chlorophenyl)cyclohexane-1-carbohydrazide
-
To a solution of methyl 4-(4-chlorophenyl)cyclohexanecarboxylate (1.5 g, 5.9 mmol) in ethanol (15 mL), add hydrazine hydrate (0.9 mL, 17.8 mmol).
-
Reflux the reaction mixture for 8-10 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture in an ice bath to precipitate the product.
-
Filter the solid, wash with cold ethanol, and dry under vacuum to obtain 4-(4-chlorophenyl)cyclohexane-1-carbohydrazide.
Step 3: Synthesis of Hydrazone Derivatives
-
To a solution of 4-(4-chlorophenyl)cyclohexane-1-carbohydrazide (0.5 g, 1.9 mmol) in ethanol (10 mL), add the desired substituted benzaldehyde (1.9 mmol) and a catalytic amount of glacial acetic acid (2-3 drops).
-
Reflux the mixture for 6-8 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Filter the precipitated solid, wash with cold ethanol, and recrystallize from ethanol to obtain the pure hydrazone derivative.
Proposed Synthesis of this compound
Step 1: Synthesis of Diethyl 4-(4-chlorophenyl)tetrahydropyran-4,4-dicarboxylate
-
To a suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous THF, add diethyl (4-chlorophenyl)malonate (1.0 eq) dropwise at 0 °C under an inert atmosphere.
-
Stir the mixture at room temperature for 30 minutes.
-
Add bis(2-chloroethyl) ether (1.1 eq) dropwise.
-
Reflux the reaction mixture for 12-16 hours.
-
Cool the reaction to room temperature and quench with water.
-
Extract the product with ethyl acetate (3 x 30 mL).
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain diethyl 4-(4-chlorophenyl)tetrahydropyran-4,4-dicarboxylate.
Step 2: Hydrolysis and Decarboxylation
-
To a solution of diethyl 4-(4-chlorophenyl)tetrahydropyran-4,4-dicarboxylate (1.0 eq) in a mixture of ethanol and water, add an excess of sodium hydroxide (3-4 eq).
-
Reflux the mixture for 4-6 hours until the hydrolysis is complete (monitored by TLC).
-
Cool the reaction mixture and acidify with concentrated HCl to pH 1-2.
-
Heat the acidic solution to 100-110 °C to effect decarboxylation until gas evolution ceases.
-
Cool the mixture and extract the product with ethyl acetate (3 x 20 mL).
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Recrystallize the crude product from a suitable solvent system to obtain this compound.
Visualizing the Chemistry
The following diagrams illustrate the synthetic pathways and the logical framework of the cost-benefit analysis.
Caption: Synthetic pathway for antibacterial hydrazone derivatives.
Caption: Proposed synthesis of the target oxane compound.
Caption: Cost-benefit decision framework.
Conclusion
The choice between utilizing the established 4-(4-chlorophenyl)cyclohexane-1-carboxylic acid and investing in the novel This compound is a strategic one. The cyclohexane analogue offers a lower-cost, readily available starting point with proven utility, making it a pragmatic choice for initial studies or when synthetic resources are limited. Conversely, the oxane analogue represents a higher-risk, higher-reward option. The potential for improved physicochemical and pharmacokinetic properties makes it an attractive scaffold for development programs aiming to optimize lead compounds and enhance their clinical potential. Researchers should carefully consider the goals of their project, available resources, and risk tolerance when making this decision. The information and frameworks provided in this guide are intended to facilitate a more informed selection process.
Safety Operating Guide
Navigating the Safe Disposal of 4-(4-Chlorophenyl)oxane-4-carboxylic acid: A Comprehensive Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides a detailed, step-by-step protocol for the safe disposal of 4-(4-Chlorophenyl)oxane-4-carboxylic acid, a halogenated carboxylic acid. Adherence to these procedures is critical to mitigate risks and comply with regulatory standards.
Core Safety and Hazard Profile
Before initiating any disposal procedures, it is crucial to understand the hazard profile of this compound. While specific data for this exact compound is limited, analogous compounds such as 4-(4-Chlorophenyl)cyclohexanecarboxylic acid are known to present certain hazards.
Key Hazards:
-
May cause damage to organs through prolonged or repeated exposure.[1]
-
Toxic to aquatic life with long-lasting effects.[1]
Due to these potential hazards, this compound must be treated as hazardous waste. Under no circumstances should it be disposed of down the drain or in regular trash.[4]
Quantitative Data Summary
For effective waste management, it is essential to be aware of the specific classifications and prohibitions associated with this type of chemical.
| Data Point | Value / Guideline | Source Citation |
| Waste Classification | Halogenated Organic Waste | [5] |
| Primary Disposal Route | Licensed chemical destruction plant or controlled incineration with flue gas scrubbing. | [1] |
| Drain Disposal | Strictly prohibited. | [1][4] |
| Incompatible Wastes | Strong bases, strong oxidizing agents, amines, and strong reducing agents. | [3][6] |
| Aqueous Waste pH Limit | For general dilute acid/base solutions (if permissible for drain disposal, which is not the case here), the pH should be between 7 and 9. | [7] |
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe collection, storage, and disposal of this compound and associated contaminated materials.
1. Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles.[4]
-
Body Protection: A lab coat or apron is mandatory.[4]
-
Respiratory Protection: Work in a well-ventilated area, preferably a fume hood, to avoid inhalation of dust or vapors.[4]
2. Waste Segregation and Collection:
-
Identify as Halogenated Waste: this compound is a halogenated organic compound and must be segregated as such.[5]
-
Use Designated Containers: Collect all waste containing this chemical, including residues and contaminated materials (e.g., gloves, weighing paper, pipette tips), in a designated, properly labeled, and sealed container.[4] These containers are often color-coded (e.g., green for halogenated organics) to prevent accidental mixing.[5]
-
Avoid Mixing: Never mix this waste with incompatible materials such as bases, strong oxidizers, or non-halogenated organic waste.[6][8][9]
3. Labeling and Storage:
-
Proper Labeling: Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".[10] List all components if it is a mixed waste stream.
-
Secure Storage: Keep the waste container tightly closed when not in use.[1][11] Store it in a cool, dry, and well-ventilated area, away from sources of ignition.[1][11] The storage area should be a designated satellite accumulation area.
4. Disposal of Empty Containers:
-
Triple Rinsing: Empty containers that held this compound must be triple-rinsed with a suitable solvent.[7]
-
Collect Rinsate: The first rinseate is considered hazardous and must be collected and disposed of as halogenated organic waste.[7] Subsequent rinses may also need to be collected depending on local regulations.
-
Deface Label: Completely remove or deface the original label on the empty container before disposing of it as regular laboratory glass or plastic waste.[7]
5. Arranging for Final Disposal:
-
Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company to arrange for pickup and disposal.[4]
-
Follow Institutional Procedures: Adhere to your institution's specific procedures for hazardous waste pickup requests.
Visualizing the Disposal Workflow
The following diagrams illustrate the decision-making process and the overall workflow for the proper disposal of this compound.
Caption: Decision workflow for disposal of this compound.
Caption: Procedural flow for handling experimental waste of the compound.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. aksci.com [aksci.com]
- 3. fishersci.com [fishersci.com]
- 4. benchchem.com [benchchem.com]
- 5. bucknell.edu [bucknell.edu]
- 6. benchchem.com [benchchem.com]
- 7. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 8. pharmacy.kku.edu.sa [pharmacy.kku.edu.sa]
- 9. rtong.people.ust.hk [rtong.people.ust.hk]
- 10. louisville.edu [louisville.edu]
- 11. fishersci.com [fishersci.com]
Personal protective equipment for handling 4-(4-Chlorophenyl)oxane-4-carboxylic acid
Disclaimer: No specific Safety Data Sheet (SDS) for 4-(4-Chlorophenyl)oxane-4-carboxylic acid was publicly available at the time of this document's creation. The following guidance is a comprehensive summary based on the safety data of structurally similar compounds, including 4-(4-Chlorophenyl)cyclohexanecarboxylic acid, 4-(3-chlorophenyl)oxane-4-carboxylic acid, and 3-(4-Chlorophenyl)oxirane-2-carboxylic acid. Researchers should handle this compound with caution and adhere to the most stringent safety protocols suggested by the available data for related substances.
This guide provides crucial safety and logistical information for laboratory professionals engaged in research and development. It offers a procedural framework for the safe handling, storage, and disposal of this compound, ensuring the well-being of personnel and the integrity of the research environment.
Personal Protective Equipment (PPE)
Consistent use of appropriate personal protective equipment is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound, based on data for analogous compounds.
| Protection Type | Specification | Rationale |
| Eye and Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards. A face shield may also be necessary. | Protects against splashes, dust, and vapors that can cause serious eye irritation. |
| Hand Protection | Chemical-impermeable gloves (e.g., nitrile rubber) inspected prior to use. | Prevents skin contact, which may cause irritation. |
| Body Protection | A lab coat, fire/flame resistant and impervious clothing. Safety shoes are also recommended. | Protects against skin contact and contamination of personal clothing. |
| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced, particularly in poorly ventilated areas or when generating dust. | Minimizes the inhalation of dust or aerosols, which may cause respiratory tract irritation. |
Operational and Disposal Plans
Proper operational procedures and waste disposal are critical for laboratory safety and environmental protection.
| Procedure | Guideline |
| Handling | Handle in a well-ventilated place, such as a chemical fume hood, to avoid the formation and inhalation of dust and aerosols.[1] Avoid contact with skin, eyes, and clothing.[1][2] Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[2] |
| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][3] Keep away from heat, sparks, and open flames. Store apart from incompatible materials such as strong oxidizing agents, strong bases, amines, and strong reducing agents. |
| Disposal | Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[1][4] Do not let the product enter drains or sewer systems.[1][2] Contaminated packaging should be triple rinsed and offered for recycling or reconditioning, or punctured to prevent reuse before disposal in a sanitary landfill.[1] |
| Spill Response | Evacuate personnel from the spill area. Ensure adequate ventilation. Wear appropriate PPE, including respiratory protection. Avoid breathing dust. Sweep up the spilled solid material, taking care not to generate dust, and place it in a suitable, closed container for disposal.[1][4] |
Emergency and First-Aid Procedures
Immediate and appropriate first-aid measures are essential in the event of an exposure.
| Exposure Route | First-Aid Measures |
| Inhalation | Move the victim to fresh air.[1] If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1] |
| Skin Contact | Immediately wash off with plenty of soap and water for at least 15 minutes.[4][5] Remove contaminated clothing and wash it before reuse.[2] If skin irritation occurs, seek medical advice.[2][4] |
| Eye Contact | Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes.[1][4] Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[4][5] |
| Ingestion | Rinse mouth with water.[1] Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[1] |
| Fire | Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish.[1][3] Firefighters should wear self-contained breathing apparatus and full protective gear.[6] |
Safe Handling Workflow
The following diagram illustrates the logical flow of operations for the safe handling of this compound from receipt to disposal.
Caption: Workflow for Safe Handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
